Ethyl 3-oxopiperidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNWTGYAKMATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388518 | |
| Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-75-1 | |
| Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 3-oxopiperidine-4-carboxylate" synthesis and properties
An In-depth Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate: Synthesis, Properties, and Applications
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a piperidine core functionalized with both a ketone and an ethyl ester, renders it a highly versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on established methodologies like the Dieckmann condensation, details its key physicochemical properties, and explores its significant applications as an intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important scaffold.
Introduction: The Significance of a Versatile Scaffold
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] this compound, often handled as its more stable hydrochloride salt (CAS No: 72738-09-1), represents a strategically important derivative of this core.[1][3] The presence of a β-keto ester system within the cyclic framework provides multiple reactive sites, allowing for a diverse range of chemical transformations. This inherent reactivity enables chemists to introduce molecular complexity and tailor derivatives for specific biological targets, making it a valuable starting material in the synthesis of novel therapeutics, including analgesics and anti-inflammatory drugs. This guide will elucidate the synthetic pathways to this compound, characterize its properties, and highlight its role in the landscape of drug discovery.
Synthesis Methodologies: Constructing the Piperidine Core
The construction of the this compound framework is most prominently achieved through an intramolecular cyclization reaction. The choice of strategy often depends on the desired substitution on the piperidine nitrogen.
Dieckmann Condensation: The Cornerstone of Synthesis
The Dieckmann condensation is the classical and most effective method for synthesizing 5- and 6-membered cyclic β-keto esters.[4][5] This intramolecular Claisen condensation involves the base-catalyzed cyclization of a linear diester.[5][6] In the context of this compound, the synthesis begins with a suitably N-substituted diester precursor, such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
The mechanism proceeds via the following key steps[6]:
-
Deprotonation: A strong base, typically a sodium alkoxide like sodium ethoxide or a stronger base like sodium hydride, removes an acidic α-proton from the carbon adjacent to one of the ester groups, forming an enolate.[5][7][8]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group at the other end of the molecule.[6]
-
Cyclization and Elimination: This attack forms a cyclic, tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester.
The N-benzyl group is commonly employed as a protecting group during this synthesis, yielding Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[2][7] This protected intermediate can then be debenzylated via catalytic hydrogenation to yield the target secondary amine, which is typically isolated as the hydrochloride salt for improved stability. A patent describes a high-yield process starting from N-benzyl glycine ethyl ester, which is first reacted with a 4-halogenated ethyl butyrate and then cyclized using a base like sodium tert-butoxide.[8]
Caption: Dieckmann Condensation Synthesis Workflow.
Alternative Synthetic Routes
While the Dieckmann condensation is prevalent, other strategies can be employed. These include:
-
Carboxylation: Introducing the carboxylate group onto a pre-formed piperidone ring, for instance, by reacting a 1-benzyl-3-piperidone with a carbonate like dimethyl carbonate in the presence of a strong base.[7]
-
Oxidation: The ketone group can be introduced by oxidizing a suitable alcohol precursor, though this is less common for the primary synthesis.[1]
Chemical and Physical Properties
This compound is typically supplied as its hydrochloride salt to enhance stability and ease of handling. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 72738-09-1 (for hydrochloride salt) | [1][3][9] |
| Molecular Formula | C₈H₁₄ClNO₃ | [1][3] |
| Molecular Weight | 207.65 g/mol | [1][3] |
| Appearance | Solid form, crystalline powder | [2][9] |
| Melting Point | 200-202 °C | [3][9] |
| Solubility | Soluble in solvents like methanol. | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3][9] |
Note: Properties for the N-benzyl derivative (CAS: 39514-19-7) are also widely reported, with a molecular weight of 261.32 g/mol and a boiling point of approximately 368.6°C.[10][11]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its multiple reactive centers, making it a valuable building block for creating diverse molecular libraries.[1]
Caption: Reactivity Map of the Core Scaffold.
-
Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and can be readily functionalized via N-alkylation or N-acylation to introduce various side chains.[2] This is a common strategy for modulating a molecule's pharmacokinetic properties or for orienting substituents towards a specific binding pocket in a biological target.
-
C3-Ketone: The ketone group is a versatile handle for reactions such as reduction to a hydroxyl group (creating stereocenters), reductive amination to install new amine functionalities, or condensation reactions.
-
C4-Ester and α-Carbon: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many drug candidates, or converted to an amide.[12] The adjacent α-carbon is acidic and can be deprotonated to form an enolate, allowing for further C-C bond formation via alkylation.
This multi-faceted reactivity makes the compound a crucial intermediate in the synthesis of complex pharmaceutical agents. It is a documented precursor in the development of fluoroquinolone antibacterials, such as balofloxacin, and serves as a foundational structure for various receptor ligands and enzyme inhibitors.[1][8]
Representative Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This protocol is adapted from established procedures for the carboxylation of an N-substituted piperidone.[7]
Objective: To synthesize methyl 1-benzyl-3-oxopiperidine-4-carboxylate via base-mediated carboxylation of 1-benzyl-3-piperidone. Note: This yields the methyl ester, but the procedure is analogous for the ethyl ester by using diethyl carbonate.
Materials:
-
1-Benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (NaH), 60% dispersion in oil (38 g)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer and reflux condenser, add 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL).
-
Addition of Base: While stirring the mixture, carefully add the sodium hydride (38 g, 60% dispersion) in batches. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux for approximately 20 minutes. The progress of the reaction can be monitored by an appropriate method such as Thin-Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture and quench it by the slow and careful addition of water (800 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Product: The procedure yields the product, methyl 1-benzyl-3-oxopiperidine-4-carboxylate, as a brown oil (approx. 93 g, 99% yield).[7] The product can be further purified by column chromatography if necessary.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and organic synthesis. Its robust and scalable synthesis, primarily through the Dieckmann condensation, combined with its versatile reactivity, ensures its continued importance as a preferred building block. For scientists and researchers, a thorough understanding of this scaffold's properties and synthetic potential is essential for designing and creating the next generation of complex, biologically active molecules.
References
- 1. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 9. biosynce.com [biosynce.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. ruifuchem.com [ruifuchem.com]
- 12. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 3-oxopiperidine-4-carboxylate hydrochloride" CAS 72738-09-1
An In-depth Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1)
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental structural motif in a vast array of therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile scaffold for introducing three-dimensional complexity into drug candidates.[3] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, from potent analgesics to innovative treatments for neurological disorders.[1][4]
Within this critical class of heterocycles, this compound hydrochloride (CAS 72738-09-1) emerges as a highly valuable and versatile building block. Its bifunctional nature, featuring a reactive β-ketoester system constrained within a piperidine ring, provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers and drug development professionals with the technical insights required to leverage this intermediate to its full potential.
Section 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a building block's properties is the foundation of its effective use in synthesis. This compound hydrochloride is a stable, solid material under standard conditions, though its handling requires specific precautions outlined in Section 5.
Structural and Chemical Identity
The molecule's structure combines a piperidine ring, an ethyl ester at the 4-position, and a ketone at the 3-position. It is typically supplied as a hydrochloride salt to improve stability and handling.
Caption: Figure 1: Chemical Structure of this compound hydrochloride.
Key Properties
The following table summarizes the essential physicochemical data for this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 72738-09-1 | [5][6][7] |
| Molecular Formula | C₈H₁₄ClNO₃ | [5][6] |
| Molecular Weight | 207.65 g/mol | [5][6] |
| IUPAC Name | This compound;hydrochloride | [5][6] |
| Melting Point | 200-202 °C | [7][8] |
| Appearance | Solid | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7][8] |
| SMILES | CCOC(=O)C1CCNCC1=O.Cl | [5][6] |
| InChI Key | VMVUBCKFICINHZ-UHFFFAOYSA-N | [5][6] |
Section 2: Synthesis and Mechanistic Insights
The construction of the 3-oxopiperidine-4-carboxylate core is most classically achieved via an intramolecular cyclization known as the Dieckmann condensation.[9][10] This powerful carbon-carbon bond-forming reaction is a cornerstone of cyclic β-ketoester synthesis. The causality behind this choice of strategy lies in its efficiency for forming sterically favored five- and six-membered rings from acyclic diester precursors.[9][11]
The Dieckmann Condensation Pathway
The synthesis typically begins with a protected nitrogen to prevent unwanted side reactions. An N-benzyl group is a common choice due to its relative stability and ease of removal via hydrogenolysis. The general workflow involves preparing a suitable acyclic diester and subjecting it to a strong base to initiate cyclization.
Caption: Figure 2: Logical workflow for the synthesis via Dieckmann Condensation.
Experimental Protocol: Synthesis via N-benzyl Intermediate
This protocol is a representative procedure based on established chemical principles for the Dieckmann condensation and subsequent deprotection.
Step 1: Dieckmann Cyclization
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.
-
Base Formation: Carefully add sodium metal in portions to the ethanol to generate a solution of sodium ethoxide (NaOEt). This in-situ formation is crucial to ensure anhydrous conditions, as the enolate intermediate is highly sensitive to water.
-
Substrate Addition: Once the sodium has completely reacted, add the N-benzyl protected diester (e.g., diethyl N-benzyl-3,3'-iminodipropionate) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The driving force is the formation of a thermodynamically stable six-membered ring.[9]
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it over ice and acidifying with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, can be purified by column chromatography.[12]
Step 2: Deprotection and Salt Formation
-
Hydrogenolysis: Dissolve the purified N-benzyl intermediate from Step 1 in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The benzyl group is cleaved under these conditions, yielding the free secondary amine.
-
Filtration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Salt Formation: To the resulting filtrate, add a solution of hydrochloric acid in a solvent like ether or isopropanol. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final this compound hydrochloride.
Section 3: Reactivity and Synthetic Utility
The synthetic power of this intermediate stems from its three distinct reactive sites: the secondary amine (after deprotection), the ketone, and the ester. This allows for a modular and divergent approach to building molecular complexity.[5]
Caption: Figure 3: Key reactive sites and potential synthetic transformations.
-
N-Alkylation/Acylation: The secondary amine is a nucleophile that can be readily functionalized with a wide range of alkyl halides or acyl chlorides to introduce desired substituents. This is often the first step in elaborating the scaffold.
-
Ketone Modifications: The ketone at the C3 position is a key electrophilic handle. It can undergo reductive amination to install a substituted amino group, reduction to a hydroxyl group (creating a new stereocenter), or participate in various condensation reactions.[5]
-
Ester Modifications: The ethyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.
This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of analogs for structure-activity relationship (SAR) studies.[5]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound hydrochloride is as an intermediate in the synthesis of pharmacologically active compounds.[5] Its structure is a key fragment for developing new ligands and serves as a starting point for synthesizing analogs with diverse biological activities.[5]
-
Scaffold for Receptor Ligands: The piperidine core is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and ion channels. This building block has been utilized in the synthesis of receptor agonists and antagonists.[13] For instance, related N-benzyl precursors have been used to synthesize selective human dopamine D4 receptor antagonists, which have potential as antipsychotic agents.[13]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules (fragments) are screened for binding to a biological target. The piperidine scaffold is an excellent starting point for 3D fragments that can explore chemical space more effectively than flat, aromatic compounds.[3] This intermediate provides a robust starting point for growing fragments into more potent lead compounds.
-
Synthesis of Complex Heterocycles: The reactivity of the β-ketoester system allows it to be used in annulation reactions to build fused ring systems. For example, a related N-benzyl intermediate was used to synthesize chromeno[3,4-c]pyridin-5-ones.[13]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound hydrochloride. The information below is a summary derived from multiple Safety Data Sheets (SDS).[14][15][16]
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[16]
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a certified fume hood to avoid inhaling dust.[14]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[7][8]
-
Handling: Avoid formation of dust and aerosols. Ensure adequate ventilation and have access to an emergency eyewash station and safety shower.[14][15]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 5. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. biosynce.com [biosynce.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 13. エチル 1-ベンジル-3-オキソ-4-ピペリジンカルボキシラート 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemscene.com [chemscene.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.es [fishersci.es]
- 17. echemi.com [echemi.com]
Spectroscopic Data of Ethyl 3-oxopiperidine-4-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxopiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (CAS: 70637-75-1) is a heterocyclic β-keto ester of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group on a piperidine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways.
Molecular Structure and Tautomerism
This compound can exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is a crucial factor in its reactivity and is influenced by the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.
Caption: Keto-enol tautomerism of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The following predicted data is based on the analysis of its N-benzyl analog and established chemical shift principles for piperidine derivatives.
I.I. Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum using a 400 or 500 MHz spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum and calibrate the chemical shift scale using the TMS signal.
Caption: Standard workflow for NMR spectroscopic analysis.
I.II. Predicted ¹H NMR Data (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the ethyl ester group. The presence of the keto-enol tautomerism may lead to the observation of two sets of signals, with their integration reflecting the relative abundance of each tautomer.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~1.25 | Triplet | 3H | -OCH₂CH ₃ | Coupling to the methylene protons of the ethyl group. |
| ~2.5-3.5 | Multiplet | 4H | Piperidine ring protons (C2-H₂, C5-H₂, C6-H₂) | Complex region due to overlapping signals. |
| ~3.6 | Singlet | 1H | NH | May be broad and its position can vary with concentration and solvent. |
| ~4.20 | Quartet | 2H | -OCH ₂CH₃ | Coupling to the methyl protons of the ethyl group. |
| ~12.0 (enol form) | Broad Singlet | 1H | Enolic OH | Only present if the enol tautomer is significantly populated. |
Interpretation:
The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield compared to unsubstituted piperidine. The methine proton at C4 in the keto form would be a triplet, but in the enol form, this proton is absent. The presence of a broad singlet around 12.0 ppm would be a strong indicator of the enol tautomer, arising from the intramolecularly hydrogen-bonded enolic proton. For comparison, the ¹H NMR spectrum of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate shows characteristic signals for the benzyl group around 7.2-7.4 ppm and a singlet for the benzylic protons around 3.6 ppm[1]. The absence of these signals in the target molecule simplifies the spectrum.
I.III. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~14.0 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |
| ~40-55 | Piperidine ring carbons (C2, C5, C6) | Aliphatic carbons of the piperidine ring. |
| ~61.0 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |
| ~58.0 | C 4 (keto form) | Methine carbon at the α-position to the ester. |
| ~170.0 | C =O (ester) | Carbonyl carbon of the ester group. |
| ~205.0 | C =O (ketone) | Carbonyl carbon of the ketone group. |
| ~98.0 (enol form) | =C 4H | Olefinic carbon in the enol form. |
| ~175.0 (enol form) | =C 3-OH | Olefinic carbon attached to the hydroxyl group in the enol form. |
Interpretation:
The carbonyl carbons of the ketone and ester groups are expected to appear significantly downfield due to their deshielded nature. The presence of the enol tautomer would result in the appearance of two olefinic carbon signals in place of the C3 and C4 signals of the keto form. The chemical shifts of the piperidine ring carbons will be sensitive to the conformation of the ring.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
II.I. Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure the mixture is homogenous and has a fine, powder-like consistency.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented as transmittance (%) versus wavenumber (cm⁻¹).
II.II. Predicted IR Data
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretch | Secondary amine |
| ~2850-2980 | C-H stretch | Aliphatic |
| ~1735-1750 | C=O stretch | Ester carbonyl |
| ~1710-1725 | C=O stretch | Ketone carbonyl |
| ~1600-1650 (enol form) | C=C stretch | Alkene |
| ~1150-1250 | C-O stretch | Ester |
| ~3200-3600 (enol form) | O-H stretch (broad) | Enolic hydroxyl |
Interpretation:
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. The presence of the N-H stretching vibration will confirm the secondary amine functionality. If the enol tautomer is present in a significant amount, a broad O-H stretching band and a C=C stretching band will be observed, while the intensity of the ketone C=O stretch will be diminished.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
III.I. Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of this compound hydrochloride (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion will be observed as the [M+H]⁺ adduct.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
III.II. Predicted Mass Spectrometry Data
The molecular weight of this compound (C₈H₁₃NO₃) is 171.19 g/mol .
Table 4: Predicted m/z Values for Major Ions
| m/z | Ion |
| 172.0968 | [M+H]⁺ |
| 194.0788 | [M+Na]⁺ |
| 154.0862 | [M+H-H₂O]⁺ |
| 126.0913 | [M+H-C₂H₅OH]⁺ |
Predicted m/z values for the hydrochloride salt are based on the free base.[2]
Fragmentation Pathway:
Upon collision-induced dissociation, the [M+H]⁺ ion is expected to undergo fragmentation through several pathways, including the loss of small neutral molecules.
Caption: A plausible fragmentation pathway for this compound.
Interpretation:
The observation of the protonated molecular ion at m/z 172 is the primary confirmation of the compound's identity. The fragmentation pattern, including the characteristic loss of water and ethanol, provides further structural evidence. The loss of ethanol is a common fragmentation pathway for ethyl esters.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By leveraging data from its N-benzyl analog and fundamental spectroscopic principles, we have presented a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a framework for obtaining high-quality data for this important synthetic intermediate. This information is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel pharmaceutical agents.
References
Chemical reactivity of the piperidine ring in "Ethyl 3-oxopiperidine-4-carboxylate"
An In-depth Technical Guide to the Chemical Reactivity of Ethyl 3-Oxopiperidine-4-carboxylate
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a secondary amine, a β-keto ester system, and multiple sites for modification, offers a rich landscape of chemical reactivity. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the principal reaction pathways at the piperidine nitrogen, the versatile keto-ester moiety, and the carboxylate group. By synthesizing mechanistic principles with field-proven protocols, this document serves as a technical resource for scientists leveraging this scaffold to construct complex molecular targets. We will explore N-alkylation, N-acylation, keto-enol tautomerism, stereoselective ketone reduction, and carboxylate manipulations, providing a comprehensive framework for strategic synthetic planning.
Introduction: The Molecular Architecture and Significance
The piperidine ring is a cornerstone of modern pharmacology.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its status as a privileged scaffold in drug design.[1][2] The piperidine motif often imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, modulated lipophilicity, and the ability to form crucial hydrogen bonds with biological targets.[2]
Structural Features of this compound
This compound (often available as its hydrochloride salt) is a bifunctional scaffold. Its reactivity is governed by three primary features:
-
The Secondary Amine (N-H): A nucleophilic nitrogen that serves as the primary site for introducing substituents on the piperidine ring.
-
The β-Keto Ester System: This arrangement creates a highly versatile reactive center. The C3-ketone can undergo nucleophilic attack and reduction, while the acidic α-proton at C4 allows for the formation of a stable enolate, opening pathways for C-C bond formation.
-
The C4-Ethyl Carboxylate: This group can be modified through hydrolysis, amidation, or removed entirely via decarboxylation, offering further avenues for structural diversification.[3]
This combination of reactive sites allows for a modular approach to synthesis, where each site can be addressed sequentially to build molecular complexity.
Physicochemical Properties
A clear understanding of the physical properties of the starting material is critical for experimental design. The compound is typically handled as its hydrochloride salt to improve stability and shelf-life.
| Property | Value | Source |
| CAS Number | 72738-09-1 (for Hydrochloride) | [4] |
| Molecular Formula | C₈H₁₄ClNO₃ (Hydrochloride) | [4] |
| Molecular Weight | 207.65 g/mol (Hydrochloride) | [4] |
| Melting Point | 200-202 °C (Hydrochloride) | [4] |
| Storage Conditions | 2-8 °C, under inert gas | [4] |
The Piperidine Nitrogen (N-H): Gateway to Functionalization
The secondary amine of the piperidine ring is the most nucleophilic site, making it the logical starting point for derivatization. Reactions at this position are fundamental for incorporating the scaffold into larger molecular frameworks.
Mechanistic Insight: Nucleophilicity and Basicity
The lone pair of electrons on the nitrogen atom readily attacks electrophiles. However, in its hydrochloride salt form, this lone pair is protonated. Therefore, the addition of a base is required to liberate the free amine before it can participate in nucleophilic reactions. The choice of base is critical to avoid side reactions, such as base-catalyzed self-condensation or ester hydrolysis. Non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or mild inorganic bases (e.g., NaHCO₃, K₂CO₃) are typically employed.
N-Alkylation Reactions
N-alkylation is a common strategy to introduce alkyl or aryl-alkyl substituents. This reaction typically proceeds via an SN2 mechanism with an appropriate alkyl halide.
Experimental Protocol: N-Benzylation (A Model N-Alkylation)
-
Expertise & Experience: This protocol is adapted from established procedures for the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a widely used intermediate.[5][6] The use of a biphasic system (acetone/water) with a mild inorganic base allows for efficient reaction while minimizing side products. Temperature control is crucial to prevent unwanted side reactions.
-
Preparation: Dissolve this compound hydrochloride (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (approx. 5-6 mL per gram of starting material).[5]
-
Cooling: Cool the solution to between -4 °C and 0 °C in an ice-salt bath. This minimizes potential side reactions and controls the exothermic nature of the reaction.
-
Reagent Addition: Prepare a solution of benzyl chloride (1.0-1.1 eq) in acetone (approx. 1.5 mL per gram of starting material). Add this solution dropwise to the cooled piperidine solution while stirring vigorously.[5]
-
Reaction: Maintain the reaction mixture in the ice bath for 30 minutes post-addition, then allow it to warm to room temperature and stir for an additional 2-3 hours.[5] Monitor reaction progress by TLC.
-
Workup: Upon completion, add deionized water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate or petroleum ether) three times.[5]
-
Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.[5]
N-Acylation Reactions
N-acylation introduces an amide functionality, which can alter the electronic properties of the ring and serve as a stable linker. The reaction proceeds via nucleophilic acyl substitution, typically using acyl chlorides or anhydrides.
Experimental Protocol: General Procedure for N-Acylation
-
Expertise & Experience: This is a generalized protocol based on standard acylation chemistry.[7][8] The use of a non-nucleophilic base like triethylamine or DIPEA is critical to scavenge the HCl generated from an acyl chloride without competing as a nucleophile. The reaction is typically run at 0 °C to control its rate.
-
Preparation: Suspend this compound hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir until the solid dissolves, indicating the formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Reaction & Workup: Allow the reaction to proceed at 0 °C and then warm to room temperature. Upon completion, quench with water and perform a standard aqueous workup and extraction.
-
Purification: The resulting N-acylated product is purified via standard methods.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]
- 4. biosynce.com [biosynce.com]
- 5. Page loading... [guidechem.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS No: 72738-09-1). As a key heterocyclic building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its characteristics is paramount for its effective application in research and synthesis.[1] This document details the compound's chemical identity, physicochemical properties, solubility profile, and spectroscopic signature. Furthermore, it offers field-proven, step-by-step protocols for the experimental determination of these properties, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: A Chemist's Perspective on a Versatile Intermediate
This compound hydrochloride is a piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures.[1] The piperidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a ketone, an ester, and a hydrochloride salt within a single, relatively simple molecule provides multiple reaction handles for synthetic elaboration, making it a valuable precursor for creating diverse chemical libraries for drug discovery.
The physical properties of a starting material like this are not mere data points; they are critical parameters that dictate every aspect of its use, from storage and handling to reaction setup and purification. Factors such as melting point and spectroscopic data serve as primary indicators of purity and identity. Solubility dictates the choice of reaction solvents and purification methods, while a comprehensive understanding of safety hazards ensures secure laboratory practice. This guide is structured to provide not just the data, but the scientific rationale behind the characterization methods, empowering researchers to confidently handle and utilize this important chemical intermediate.
Chemical Identity and Molecular Structure
A precise understanding of the compound's structure is the foundation of all chemical and physical property analysis.
-
IUPAC Name: this compound;hydrochloride[2]
-
Synonyms: 4-Piperidinecarboxylicacid, 3-oxo-, ethyl ester, hydrochloride; 3-Oxo-4-piperidinecarboxylic acid ethyl ester hydrochloride; 4-(Ethoxycarbonyl)-3-oxopiperidinium chloride; this compound, HCl[3]
-
CAS Number: 72738-09-1[3]
-
Molecular Formula: C₈H₁₄ClNO₃[3]
Molecular Structure Diagram
Caption: 2D structure of this compound hydrochloride.
Physicochemical Properties
The macroscopic physical properties are the first line of assessment for the identity and purity of a chemical substance.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | Inferred from safety data mentioning dust hazards.[4] |
| Melting Point | 200-202 °C | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [3] |
Solubility Profile
The solubility of this compound hydrochloride is dictated by its dualistic structure: a polar, ionic hydrochloride salt and a moderately non-polar organic backbone.
-
Polar Solvents: The compound is expected to have good solubility in polar protic solvents like water and methanol.[2] The presence of the hydrochloride salt allows it to readily form ion-dipole interactions with water molecules. The protonated amine, ketone, and ester functionalities can also act as hydrogen bond acceptors, further enhancing solubility.
-
Non-Polar Solvents: Conversely, solubility is significantly lower in non-polar solvents such as hexanes or toluene.[2] While the piperidine ring and ethyl group contribute some hydrophobic character, it is insufficient to overcome the dominant polarity of the ionic and functional groups.[2]
-
Other Organic Solvents: It may exhibit partial solubility in moderately polar solvents like dichloromethane, ethyl acetate, or acetonitrile, which are often used in reaction and purification processes. Empirical testing is always recommended to determine the optimal solvent for a specific application.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Choice: A deuterated polar solvent such as D₂O, Methanol-d₄, or DMSO-d₆ is required. The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (N-H).
-
Expected Chemical Shifts (δ) in ppm:
-
N-H₂ protons: A broad signal, typically downfield (> 8.0 ppm), due to the positive charge on the nitrogen. The exact shift is highly dependent on solvent and concentration.
-
Ethyl Ester (CH₂): A quartet around 4.0-4.3 ppm.
-
Ethyl Ester (CH₃): A triplet around 1.1-1.4 ppm.
-
Piperidine Ring Protons: A complex series of multiplets between approximately 2.5 and 4.0 ppm. The protons adjacent to the carbonyl and the nitrogen will be the most downfield.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Chemical Shifts (δ) in ppm:
-
Ketone Carbonyl (C=O): In the range of 195-210 ppm.
-
Ester Carbonyl (C=O): In the range of 165-175 ppm.
-
Ethyl Ester (OCH₂): Around 60-65 ppm.
-
Piperidine Ring Carbons: Multiple signals typically between 30-60 ppm.
-
Ethyl Ester (CH₃): Around 13-16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expected Absorption Bands (cm⁻¹):
-
N⁺-H₂ Stretch: A broad and strong band from 2700-3300 cm⁻¹, characteristic of an amine salt.
-
C=O Stretch (Ketone): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹. The ketone and ester C=O stretches may overlap.
-
C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
-
Experimental Protocols for Physical Characterization
The following protocols describe standard, reliable methods for verifying the physical properties of this compound hydrochloride in a research setting.
Workflow for Physicochemical Analysis
Caption: General workflow for the physical characterization of a chemical intermediate.
Melting Point Determination (Capillary Method)
-
Principle: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.[5] This method involves heating a small, packed sample at a controlled rate and observing the temperatures at which melting begins and completes.[5]
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it with a spatula.[6]
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Measurement:
-
For an unknown or first-time measurement, perform a rapid heating (10-20 °C/min) to find an approximate melting range.[5]
-
Allow the apparatus to cool at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat to about 15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.[7]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting range is T₁-T₂.[7]
-
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC separates compounds based on their hydrophobicity.[8] A C18 column is typically used, where non-polar compounds are retained longer. This method is highly effective for quantifying the purity of piperidine derivatives and detecting trace impurities.[8]
-
Methodology:
-
Solution Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. A typical starting point could be 95:5 Water:Acetonitrile, ramping to 5:95 Water:Acetonitrile.
-
Sample Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in the mobile phase or a compatible solvent (like a water/acetonitrile mixture) in a 10 mL volumetric flask to create a ~1 mg/mL stock solution. Further dilute as necessary to fall within the detector's linear range.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm (as the compound lacks a strong chromophore, detection at a low UV wavelength is necessary).[9]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (solvent) to identify any system peaks.
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Spectroscopic Sample Preparation
-
NMR Spectroscopy:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10]
-
Vortex the vial until the solid is completely dissolved. The solution must be clear and free of particulates.[11]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[11]
-
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Principle: ATR is a rapid and common technique for solid samples that requires minimal preparation. An IR beam is passed through a crystal (e.g., diamond or zinc selenide), creating an evanescent wave that protrudes slightly from the crystal surface to interact with the sample.[4][12]
-
Methodology:
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample (a few milligrams) directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
-
Collect the sample spectrum.
-
-
Safe Handling and Storage
Adherence to safety protocols is non-negotiable. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
-
Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.
-
-
Handling: Avoid creating dust.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, store under an inert gas (nitrogen or argon) at the recommended temperature of 2-8 °C.[3]
Conclusion
This compound hydrochloride is a foundational building block for advanced chemical synthesis. The physical properties outlined in this guide—its defined melting point, predictable spectroscopic features, and distinct solubility profile—are integral to its successful application. By employing the robust experimental protocols detailed herein, researchers can confidently verify the identity, purity, and quality of this reagent, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]
- 3. biosynce.com [biosynce.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organomation.com [organomation.com]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
Tautomerism in β-Keto Esters of Piperidine Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in drug discovery and development.[1][2] For molecules containing the β-keto ester moiety, particularly those integrated into complex scaffolds like the piperidine ring, the position of the keto-enol equilibrium can profoundly influence physicochemical properties, drug-target interactions, and pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of the tautomeric behavior of piperidine-based β-keto esters. We will dissect the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the tangible implications for the design and development of novel therapeutics.
The Strategic Importance of Tautomerism in Medicinal Chemistry
Tautomers are not resonance structures; they are distinct chemical entities in a dynamic equilibrium.[5] This seemingly subtle distinction has massive consequences in drug development. The dominant tautomeric form of a drug candidate under physiological conditions dictates its shape, hydrogen bonding capabilities, and polarity. These features, in turn, govern:
-
Pharmacodynamics: The ability of a drug to bind to its target receptor or enzyme is highly dependent on its three-dimensional structure and the presentation of its pharmacophoric elements. A shift in tautomeric equilibrium can alter the key interactions, impacting efficacy and potency.[1][3]
-
Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are directly linked to a molecule's polarity and hydrogen bonding capacity. Since keto and enol tautomers possess different values for these properties, their equilibrium ratio affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[4]
-
Solid-State Properties: In the solid state, proton transfer can be slow, allowing for the isolation of specific tautomers as different polymorphs.[3] This phenomenon, known as desmotropy, has significant implications for formulation, stability, and patentability.[6]
For piperidine derivatives, a privileged scaffold in medicinal chemistry, understanding the tautomerism of an appended β-keto ester is paramount for rational drug design.
The Keto-Enol Equilibrium in Piperidine β-Keto Esters
The core of our discussion is the equilibrium between the keto form and the enol form of a β-keto ester attached to a piperidine scaffold.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Ethyl 3-Oxopiperidine-4-Carboxylate
Executive Summary
Ethyl 3-oxopiperidine-4-carboxylate and its hydrochloride salt are pivotal intermediates in modern pharmaceutical synthesis, serving as versatile scaffolds for a range of biologically active molecules. Their structural integrity is paramount for ensuring the reliability of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines scientifically grounded protocols for its storage and handling, and offers methodologies for assessing its long-term viability. The recommendations herein are synthesized from material safety data sheets (MSDS), supplier technical data, and fundamental principles of organic chemistry to provide researchers and drug development professionals with a comprehensive framework for maintaining compound quality.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing appropriate stability protocols. The compound is most commonly available as a free base or as a hydrochloride salt, each with distinct handling requirements.
| Property | This compound | This compound HCl |
| CAS Number | 70637-75-1 | 72738-09-1[1][2][3] |
| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄ClNO₃[1][3] |
| Molecular Weight | ~171.19 g/mol | ~207.65 g/mol [1][3] |
| Typical Form | Solid | Solid[1] |
| Primary Application | Intermediate in pharmaceutical and chemical synthesis[1] | Intermediate in pharmaceutical and chemical synthesis[1] |
Core Stability Analysis and Degradation Pathways
While safety data for related N-benzyl analogs often states "stable under normal conditions," this generalization is insufficient for high-purity applications.[4] The unique structural motifs of this compound—a β-keto ester and a secondary amine—present specific vulnerabilities. The hydrochloride salt is generally more robust, but its stability in aqueous media is strongly pH-dependent.[1]
Inferred Degradation Mechanisms
Based on its structure, several degradation pathways can be postulated:
-
Ester Hydrolysis: The ethyl ester is susceptible to cleavage via acid- or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This is a primary concern in non-neutral aqueous solutions or upon exposure to acidic/basic contaminants.
-
Oxidation: The secondary amine of the piperidine ring is a potential site for oxidation, particularly if exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents. Some piperidine analogs are known to be air-sensitive.[5]
-
Dimerization/Polymerization: Self-condensation reactions, though less common, can be initiated by trace impurities or exposure to heat and light, leading to the formation of higher molecular weight species.
Chemical Incompatibilities
To prevent accelerated degradation, the compound must be isolated from incompatible materials. Safety data for structurally related piperidines consistently identifies the following as hazardous incompatibilities:
Best Practices for Storage and Handling
The following protocols are designed to mitigate the risks identified in the stability analysis, ensuring the compound's purity and integrity from receipt to use.
Recommended Storage Conditions
Adherence to precise storage conditions is the most critical factor in preserving the long-term stability of this compound.
| Parameter | Free Base (70637-75-1) | Hydrochloride Salt (72738-09-1) | Rationale |
| Temperature | 2-8°C | 2-8°C[3] | Refrigeration slows the kinetics of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Nitrogen or Argon).[3] | The HCl salt is particularly hygroscopic; an inert atmosphere prevents moisture absorption and minimizes oxidative risk. |
| Light | Protect from light; store in an amber vial. | Protect from light; store in an amber vial. | UV radiation can provide the activation energy for unwanted side reactions. |
| Container | Tightly sealed, appropriate-sized container.[4][7] | Tightly sealed, appropriate-sized container.[4][7] | Minimizes headspace and exposure to atmospheric contaminants. |
Safe Handling Protocol
Given that the compound is classified as an irritant (skin, eyes, respiratory) and is harmful if swallowed, rigorous safety measures are mandatory.[7][8]
-
Engineering Controls: All handling of solid material and preparation of solutions must occur within a certified chemical fume hood to ensure adequate ventilation.[4][8][9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN 166, and a lab coat at all times.[7][8][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[6][8]
-
Spill Response: In case of a spill, collect the material using a method that avoids dust generation (e.g., gently sweeping with a damp cloth) and dispose of it as hazardous chemical waste.[4]
Logical Workflow for Compound Handling and Storage
Caption: Decision workflow for proper handling and storage upon compound receipt.
Protocols for Quality Control and Stability Assessment
Trust in experimental results begins with verifying the integrity of starting materials. The following protocols provide a framework for in-house quality control.
Experimental Protocol: Accelerated Stability Study
This protocol is designed to predict long-term stability by subjecting the compound to stressed conditions.
-
Initial Analysis (T=0):
-
Obtain a baseline purity profile of a control sample using High-Performance Liquid Chromatography (HPLC). Note the percentage area of the main peak and any impurities.
-
Record the physical appearance (color, form) of the compound.
-
Perform a moisture analysis (e.g., Karl Fischer titration).
-
-
Sample Preparation:
-
Aliquot 5-10 mg of the compound into several amber glass vials.
-
Designate vials for each stress condition:
-
Thermal: 40°C / 75% Relative Humidity.
-
Photolytic: Place under a broad-spectrum light source.
-
Control: Store under recommended conditions (2-8°C, dark, inert).
-
-
-
Time-Point Analysis:
-
At designated intervals (e.g., 1, 2, and 4 weeks), remove one vial from each stress condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC and compare the chromatogram to the T=0 and control samples.
-
-
Data Evaluation:
-
Quantify the appearance of new impurity peaks or a decrease in the main peak area.
-
A significant change (>1-2%) relative to the control indicates instability under that condition.
-
Reference Protocol: Purity Analysis by HPLC
While the exact method must be optimized, a reverse-phase HPLC method is a standard approach for purity determination of such compounds.[10]
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |
Quality Control Workflow
Caption: Standard quality control workflow for incoming or aged material.
Conclusion
The chemical stability of this compound is not absolute and is highly dependent on its form (free base vs. hydrochloride salt) and environmental conditions. By implementing a stringent storage protocol—specifically, refrigeration at 2-8°C , protection from light , and for the hydrochloride salt, storage under an inert atmosphere —researchers can significantly extend the shelf-life and preserve the purity of this critical building block. Regular quality control checks via HPLC are a necessary, self-validating measure to ensure that the material's integrity remains uncompromised, thereby safeguarding the validity of subsequent experimental work.
References
- 1. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynce.com [biosynce.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. echemi.com [echemi.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxopiperidine-4-carboxylate: History, Mechanisms, and Modern Protocols
Introduction: The Strategic Importance of the Piperidine Core
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the vast family of piperidine derivatives, Ethyl 3-oxopiperidine-4-carboxylate stands out as a particularly valuable and versatile building block. Its bifunctional nature, featuring a β-ketoester system within a heterocyclic ring, allows for a diverse range of subsequent chemical modifications.
This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of the classical Dieckmann condensation, detail modern, field-proven protocols for its synthesis—often via its stable N-protected precursor—and offer the causal insights necessary for researchers, scientists, and drug development professionals to successfully implement and adapt these methods. The N-benzyl protected version, in particular, serves as a crucial intermediate in the synthesis of important pharmaceuticals, including the fluoroquinolone antibacterial agent balofloxacin.[1][2][3]
The Foundational Strategy: Intramolecular Dieckmann Condensation
The primary and most historically significant method for constructing the 3-oxopiperidine-4-carboxylate core is the Dieckmann Condensation . First reported by the German chemist Walter Dieckmann, this reaction is an intramolecular version of the Claisen condensation, designed specifically for the formation of cyclic β-keto esters from dicarboxylic acid esters.[4][5][6]
Mechanistic Principles
The reaction proceeds via the formation of an enolate ion under basic conditions, which then acts as an intramolecular nucleophile to attack the second ester group, leading to cyclization.[4][6][7] The thermodynamic driving force is the formation of a stable five- or six-membered ring.[4][5]
The core mechanism involves these key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups, generating a carbanion (enolate).
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group.
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.
-
Final Deprotonation: The newly formed β-keto ester is highly acidic at the C-4 position and is deprotonated by the alkoxide generated in the previous step. This thermodynamically favorable acid-base reaction drives the equilibrium towards the product.
-
Acidic Workup: A final protonation step during aqueous workup quenches the enolate to yield the neutral product.
The Workhorse Intermediate: Synthesis of N-Benzyl Protected this compound
In practice, the direct synthesis of the parent compound is often bypassed in favor of preparing an N-protected variant. The N-benzyl group is a common and highly effective choice, as it is robust enough to withstand various reaction conditions and can be readily removed in a clean, high-yielding final step. This strategic use of a protecting group prevents unwanted side reactions at the nitrogen atom. Two primary, industrially relevant routes to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate have been established.
Route A: Carboxylation of a Pre-formed Piperidone Ring
This approach begins with the commercially available 1-benzyl-3-piperidone and introduces the C-4 carboxylate group via acylation.
Workflow:
References
- 1. apicule.com [apicule.com]
- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis and in vitro antimycobacterial activity of balofloxacin ethylene isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of Ethyl 3-Oxopiperidine-4-carboxylate Analogs
For Immediate Release
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a foundational structure present in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that can precisely interact with biological targets.[3] Among the vast array of piperidine-based building blocks, Ethyl 3-oxopiperidine-4-carboxylate emerges as a particularly versatile and strategically important starting material. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the rich medicinal chemistry of its structural analogs, detailing their synthesis, structure-activity relationships (SAR), and applications across diverse therapeutic areas.
The Core Structure: Synthesis and Chemical Personality of this compound
This compound, often utilized as its hydrochloride salt for improved stability and handling, possesses a unique combination of functional groups that render it a powerful synthon.[4][5] The piperidine nitrogen allows for the introduction of a wide variety of substituents to modulate physicochemical properties and target interactions. The 3-oxo group provides a handle for further functionalization, such as reductive amination to introduce new vectoral diversity, or can act as a key pharmacophoric element itself. The C4-ethyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides, unlocking interactions with a multitude of biological targets.
A common synthetic route to the N-protected version of this scaffold, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, involves the Dieckmann condensation of a diester precursor.[6][7] For instance, the intramolecular cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in the presence of a strong base like sodium ethoxide yields the desired β-keto ester.
Experimental Protocol: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride[6]
Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate N-benzyl glycine ethyl ester is dissolved in an organic solvent (e.g., toluene, benzene, methanol, or ethanol). To this solution, 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) and a base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide) are added. The reaction mixture is stirred to facilitate the N-alkylation of the glycine derivative.
Step 2: Dieckmann Condensation The intermediate from Step 1 is dissolved in an organic solvent such as ethyl acetate, tetrahydrofuran, toluene, or benzene. A strong base (e.g., sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, or sodium ethoxide) is added to initiate the intramolecular cyclization. After the reaction is complete, the pH is adjusted to 7-8, and the mixture is washed with water.
Step 3: Crystallization and Purification The pH of the organic layer from Step 2 is adjusted to 1-2 to precipitate the crude product. The crude product is then redissolved in water, and the pH is adjusted to 7-8 with a base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate). The aqueous solution is extracted with an organic solvent (e.g., toluene, benzene, ethyl acetate, or dichloromethane). Finally, the pH of the organic layer is again adjusted to 1-2 to induce crystallization, yielding the purified N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
The reactivity of the core scaffold allows for a multitude of transformations, making it a valuable starting point for the synthesis of diverse compound libraries.
Therapeutic Applications of Structural Analogs
The strategic modification of the this compound core has led to the discovery of potent and selective modulators of various biological targets, spanning multiple therapeutic areas.
Antiviral Agents: CCR5 Antagonists for the Treatment of HIV-1
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for the treatment of HIV/AIDS. The 3-oxopiperidine-4-carboxylate scaffold has served as a valuable starting point for the development of potent CCR5 antagonists.
A key transformation in this area is the conversion of the C4-ethyl ester to a carboxamide. This modification allows for the introduction of various substituents that can engage in key interactions within the CCR5 binding pocket. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
One notable series of piperidine-4-carboxamide derivatives demonstrated potent anti-HIV-1 activity.[2] Replacement of a 5-oxopyrrolidin-3-yl fragment in a lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel class of potent CCR5 antagonists.[2] Further optimization through the introduction of small hydrophobic substituents on a central phenyl ring resulted in compounds with low to sub-nanomolar CCR5 binding affinity.[2] For instance, compound 11f from this series exhibited an impressive EC50 of 0.59 nM against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells.[2]
Table 1: Structure-Activity Relationship of Piperidine-4-carboxamide CCR5 Antagonists
| Compound | R1 | R2 | CCR5 Binding IC50 (nM) | Antiviral Activity EC50 (nM) |
| 11a | H | H | 1.8 | 1.2 |
| 11d | 3-F | H | 0.61 | 0.65 |
| 11f | 3-Cl | H | 0.45 | 0.59 |
| 11g | 3-Me | H | 0.41 | 0.44 |
Data extracted from Bioorg. Med. Chem. 2005, 13 (2), 397-416.[2]
The SAR data clearly indicates that small, hydrophobic substituents at the meta-position of the central phenyl ring enhance both binding affinity and antiviral potency.
Metabolic Disorders: Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][8] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[7]
Many DPP-4 inhibitors, known as "gliptins," feature a piperidine or a related heterocyclic scaffold that mimics the dipeptide nature of the natural substrates. The 3-amino-piperidine-4-carboxamide moiety, accessible from the 3-oxopiperidine-4-carboxylate core via reductive amination followed by amide formation, is a key pharmacophore in several potent DPP-4 inhibitors.
The synthesis of these analogs typically involves the reductive amination of the 3-keto group of a suitably N-protected this compound to introduce a primary or secondary amine. This is followed by hydrolysis of the ethyl ester and subsequent amide coupling.
Inflammatory and Autoimmune Diseases: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for signaling downstream of numerous cytokine receptors.[9] Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. As such, JAK inhibitors have emerged as an important class of therapeutics.
While the direct use of the 3-oxopiperidine-4-carboxylate scaffold in clinically approved JAK inhibitors is not prominent, the piperidine ring system is a common feature in many JAK inhibitors. The structural versatility of the 3-oxopiperidine-4-carboxylate core makes it an attractive starting point for the synthesis of novel JAK inhibitors. For example, the 3-amino group, introduced via reductive amination, can serve as a key hydrogen bond donor or acceptor, while the 4-carboxamide can be elaborated to occupy various pockets of the ATP-binding site of the JAK enzymes.
The development of selective JAK inhibitors is a key challenge due to the high degree of homology in the ATP-binding sites across the JAK family (JAK1, JAK2, JAK3, and TYK2). The conformational constraints and the ability to introduce diverse substituents offered by the piperidine scaffold can be exploited to achieve selectivity.
Future Directions and Emerging Opportunities
The versatility of the this compound scaffold is far from exhausted. Its potential as a starting point for the development of novel therapeutics extends to other target classes. For instance, the exploration of its analogs as Factor XIa inhibitors for safer anticoagulation therapy represents a promising avenue.[5][10] The piperidine core could be elaborated to access the key S1 and S4 pockets of the Factor XIa active site.
Furthermore, the ability to introduce diverse functionality at multiple positions makes this scaffold suitable for the design of modulators for challenging targets such as G-protein coupled receptors (GPCRs) and ion channels . The conformational constraint of the piperidine ring can be advantageous in achieving high affinity and selectivity for these complex membrane proteins.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its rich chemical functionality allows for the synthesis of a wide array of structural analogs with diverse pharmacological activities. From potent antiviral agents to modulators of key enzymes in metabolic and inflammatory diseases, the derivatives of this scaffold have demonstrated significant therapeutic potential. As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic application of the 3-oxopiperidine-4-carboxylate core will undoubtedly continue to fuel the discovery and development of the next generation of medicines.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. soc.chim.it [soc.chim.it]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Introduction: A Chemist's Perspective on a Versatile Building Block
An In-depth Technical Guide to the Safe Handling of Ethyl 3-oxopiperidine-4-carboxylate
This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis communities. As a piperidine derivative, it serves as a valuable scaffold and intermediate in the construction of more complex molecular architectures, particularly in drug discovery programs. The presence of a β-ketoester functionality within a cyclic amine structure imparts a unique reactivity profile, making it a powerful tool for medicinal chemists. However, this same reactivity necessitates a thorough understanding of its handling, safety, and toxicological profile to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the critical safety and handling protocols for this compound and its common salt form, the hydrochloride. The information herein is synthesized from available Safety Data Sheets (SDS) for the target compound and its close structural analogs, providing a conservative and safety-first framework for its use in a research and development setting.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of its safe use. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties and CAS numbers differ.
| Property | This compound | This compound hydrochloride |
| Synonyms | 3-Oxo-4-piperidinecarboxylic acid ethyl ester | 4-(Ethoxycarbonyl)-3-oxopiperidinium chloride |
| CAS Number | 70637-75-1 | 72738-09-1[1][2] |
| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄ClNO₃ |
| Molecular Weight | 171.19 g/mol | 207.66 g/mol [1] |
| Melting Point | Not available | 200-202 °C[3] |
| Appearance | Not available (likely an oil or low-melting solid) | Solid |
| Storage Temperature | 2-8 °C recommended | 2-8 °C under inert gas (Nitrogen or Argon) recommended[3] |
Section 2: Hazard Identification and GHS Classification
| Hazard Class | Hazard Statement | GHS Code | Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | ! |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | ! |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction | H317 | ! |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation | H319 | ! |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | H335 | ! |
Note: This classification is based on data for the structurally related compound Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[4][5]
Precautionary Statements (Selected): [4][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Toxicological Profile and Mechanistic Insights
Expert Analysis: The toxicological profile is largely inferred from the compound's chemical functionalities. The piperidine ring is a common motif in bioactive molecules, while the β-ketoester group is a reactive handle.
-
Oral Toxicity (H302): The "Harmful if swallowed" classification suggests moderate acute oral toxicity. The metabolic pathways are not documented, but hydrolysis of the ester and subsequent metabolism of the piperidine ring are likely.
-
Skin and Eye Irritation (H315, H319): As a secondary amine and a potentially acidic keto-enol tautomer, the compound can disrupt the lipid bilayers of skin and mucous membranes, leading to irritation. This is a common property for many small molecule amines and carbonyl compounds.
-
Respiratory Irritation (H335): Fine dust of the hydrochloride salt or vapors of the free base can irritate the respiratory tract. This is a physical and chemical irritation mechanism common to many fine chemical powders.
-
Skin Sensitization (H317): The potential to cause an allergic skin reaction is a significant concern. The carbonyl group can potentially act as a Michael acceptor or form Schiff bases with skin proteins (haptens), triggering an immune response in susceptible individuals. This necessitates stringent controls to prevent skin contact.
Data Gaps: Specific data on carcinogenicity, mutagenicity, reproductive toxicity, and persistence in the environment are not available in the reviewed literature.[4] In line with best practices, the compound should be treated as potentially hazardous until proven otherwise.
Section 4: Laboratory Handling and Exposure Control
A self-validating system of protocols is essential for mitigating the risks associated with this compound. The causality behind these steps is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls
-
Chemical Fume Hood: All weighing and manipulations of the compound, both solid and in solution, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required protection.
| Body Area | Specification | Rationale |
| Hands | Nitrile gloves (inspected before use). For extended work, consider double-gloving. | Prevents skin contact, irritation (H315), and potential sensitization (H317).[7] |
| Eyes | Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[7] | Protects against splashes and dust, preventing serious eye irritation (H319). |
| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if work is performed within a certified fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation (H335).[6] |
Safe Handling Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure Workflow for Safe Handling.
Section 5: Emergency Procedures
Immediate and correct response to an exposure is critical.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][4]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).
-
Contain: Prevent further leakage or spillage. Do not let the chemical enter drains.[1]
-
Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, sealed container for disposal. Avoid dust formation.[1][6] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Emergency Response Decision Tree
Caption: Decision Flowchart for Accidental Exposure Response.
Section 6: Storage, Stability, and Disposal
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Several suppliers recommend refrigeration (2-8 °C) to ensure long-term stability.[3] The hydrochloride salt should be stored under an inert atmosphere (e.g., nitrogen or argon) as it may be hygroscopic.[3]
-
Incompatibilities: Avoid strong oxidizing agents, acids, and bases, which could catalyze degradation or lead to hazardous reactions.[6][8]
-
Chemical Rationale: The β-ketoester moiety can be sensitive to hydrolysis under acidic or basic conditions. The secondary amine is susceptible to oxidation. Cool, dry, and inert conditions mitigate these degradation pathways.
Waste Disposal
Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical Waste: The compound and any contaminated materials should be disposed of as hazardous chemical waste.
-
Method: The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7]
-
Containers: Do not reuse empty containers. They should be triple-rinsed and disposed of with other laboratory waste.
Conclusion
This compound is a compound with significant synthetic utility. Its safe implementation in the laboratory hinges on a proactive and informed approach. By understanding its potential hazards, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely leverage this versatile chemical building block in their pursuit of scientific innovation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. bjoka-vip.com [bjoka-vip.com]
- 3. biosynce.com [biosynce.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Ethyl 3-oxopiperidine-4-carboxylate via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of Ethyl 3-oxopiperidine-4-carboxylate, a valuable heterocyclic building block for pharmaceutical development. The synthesis is achieved through a robust two-step sequence: the Dieckmann condensation of an N-benzyl protected diester, followed by a highly efficient catalytic transfer hydrogenation for debenzylation. This document provides in-depth mechanistic insights, detailed, field-tested protocols, and critical troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.[3] this compound, in particular, is a highly functionalized intermediate, poised for diverse chemical modifications, making it a sought-after precursor in the synthesis of novel analgesics, antipsychotics, and other central nervous system (CNS) agents.[4]
The synthesis of this target molecule leverages the Dieckmann condensation, a powerful intramolecular cyclization of diesters for forming stable five- and six-membered rings.[5] Due to the reactivity of the secondary amine, a protection-cyclization-deprotection strategy is employed to achieve a clean and efficient synthesis.
Mechanistic Pathway: A Tale of Two Reactions
The overall synthesis is accomplished in two primary stages:
-
Dieckmann Condensation: An intramolecular Claisen condensation of N-benzyl-protected diethyl 2,2'-(azanediyl)diacetate to form the cyclic β-keto ester, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
-
N-Debenzylation: Removal of the benzyl protecting group via catalytic transfer hydrogenation to yield the final product.
Mechanism of the Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular reaction. The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Ring Closure & Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the cyclic β-keto ester.
-
Deprotonation Drive: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base irreversibly removes this proton, driving the reaction equilibrium towards the product.
-
Acidic Workup: A final acidic workup reprotonates the enolate to give the neutral β-keto ester product.
Caption: Workflow of the Dieckmann Condensation.
Mechanism of Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a safer and more convenient alternative to traditional hydrogenation using high-pressure H₂ gas.[5] This method involves the in-situ generation of hydrogen from a donor molecule, such as ammonium formate, on the surface of a palladium catalyst.
-
Hydrogen Generation: Ammonium formate decomposes on the Pd/C surface to produce hydrogen, carbon dioxide, and ammonia.
-
Hydrogenolysis: The generated hydrogen is adsorbed onto the catalyst surface and facilitates the reductive cleavage of the N-benzyl C-N bond, yielding the deprotected piperidine and toluene as a byproduct.
Caption: Simplified mechanism of Pd-catalyzed transfer hydrogenation.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium ethoxide and sodium hydride are highly reactive and corrosive; handle with extreme care under an inert atmosphere.[4]
Protocol 1: Dieckmann Condensation of N-Benzyl Protected Diester
This protocol is adapted from established procedures for the cyclization of N-benzyl glycine ester derivatives.[4]
Materials:
-
4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate 2 from patent CN110734393B)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% in mineral oil)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene (approx. 10 mL per gram of diester).
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the stirred solvent. If using sodium hydride, wash the NaH dispersion with anhydrous hexanes to remove the mineral oil before adding it to the reaction solvent.
-
Substrate Addition: Dissolve the starting diester, 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (1.0 equivalent), in a small amount of anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a pale yellow oil.[6]
| Parameter | Value/Condition | Rationale |
| Base | Sodium Ethoxide | Matches the ester group, preventing transesterification.[4] |
| Equivalents of Base | 1.1 eq | A full equivalent is required to drive the reaction via deprotonation of the product. |
| Solvent | Anhydrous Toluene | High boiling point allows for effective reflux conditions. |
| Temperature | Reflux (~110 °C) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Reaction Time | 2 - 4 hours | Typical duration for Dieckmann condensations, should be monitored by TLC. |
| Work-up | Acidic Quench | Neutralizes the excess base and protonates the product enolate. |
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol utilizes a mild and efficient method for benzyl group removal.[5]
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected piperidine (1.0 equivalent) in methanol (approx. 20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (approx. 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) portion-wise to the reaction mixture. The addition may cause mild effervescence.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with methanol.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can often be used without further purification. If necessary, it can be purified by crystallization of its hydrochloride salt or by column chromatography.
-
Characterization and Troubleshooting
| Compound | Expected Appearance | Key Characterization Data |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Pale yellow oil | LC-MS (ESI+): m/z 262 [M+H]⁺.[7] Absence of starting material peaks. |
| This compound | Off-white solid or oil | ¹H NMR: Absence of benzyl protons (~7.3 ppm). Presence of N-H proton. LC-MS (ESI+): m/z 172 [M+H]⁺. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low yield in Dieckmann Condensation | Incomplete reaction | Ensure anhydrous conditions. Extend reflux time. Check base quality/activity. |
| Side reactions (intermolecular condensation) | Use high-dilution conditions if intermolecular products are observed. | |
| Incomplete Debenzylation | Inactive catalyst | Use fresh Pd/C. Ensure catalyst is not poisoned. |
| Insufficient hydrogen donor | Add more ammonium formate. | |
| Product difficult to purify | Residual impurities | For the final product, consider conversion to the HCl salt for easier purification by crystallization. |
Conclusion
The synthetic route described provides a reliable and scalable method for producing high-purity this compound. The use of a benzyl protecting group allows for a clean Dieckmann condensation, while the subsequent catalytic transfer hydrogenation offers a mild and safe deprotection method suitable for laboratories without specialized high-pressure equipment. This versatile intermediate is now ready for use in the diverse and exciting field of drug discovery and development.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
- 7. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of Ethyl 3-oxopiperidine-4-carboxylate in the Synthesis of Novel Analgesics and Anti-inflammatory Agents
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a significant portion of pharmaceuticals, particularly those targeting the central nervous system.[1] Among the myriad of piperidine-based building blocks, Ethyl 3-oxopiperidine-4-carboxylate stands out as a uniquely versatile intermediate. Its bifunctional nature, featuring a reactive β-ketoester system, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of its application in synthesizing potent analgesics and novel anti-inflammatory agents, offering detailed protocols, mechanistic insights, and strategic considerations for drug development professionals.
The Significance of the Piperidine Core
The six-membered piperidine heterocycle is a privileged scaffold in drug discovery.[2] Its prevalence is attributed to its ability to adopt a stable chair conformation, allowing for precise spatial orientation of substituents that can interact with biological targets. In the context of analgesia, the piperidine ring is a fundamental component of many potent opioid analgesics, including pethidine and fentanyl.[3][4] The structure-activity relationship (SAR) of these drugs reveals that the piperidine nitrogen and the substituents at the 4-position are critical for binding to opioid receptors, particularly the mu-opioid receptor (MOR), which is central to pain modulation.[4][5]
The strategic value of this compound lies in its inherent functionality, which serves as a chemical handle for constructing these critical pharmacophoric elements.
Key Structural Features and Reactivity
This compound (often used as its hydrochloride salt for stability) provides two primary sites for chemical modification: the secondary amine (piperidine nitrogen) and the carbon framework of the β-ketoester.
-
N-Substitution: The secondary amine is readily alkylated or acylated, introducing diverse substituents that can profoundly influence the compound's pharmacological profile, including its receptor affinity, selectivity, and pharmacokinetic properties.
-
C4-Position: The ester at the C4 position can be hydrolyzed, decarboxylated, or converted to other functional groups like amides or ketones, which are crucial features in many potent analgesics.[6]
-
C3-Ketone: The ketone at the C3 position offers a site for reduction or other nucleophilic additions, further expanding the accessible chemical space.
Below is a summary of the key physicochemical properties of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [7] |
| Molecular Weight | 171.19 g/mol | [8] |
| CAS Number | 70637-75-1 | [8] |
| Appearance | Solid | - |
| Storage Temperature | 2-8°C | [8] |
| InChIKey | QPXNWTGYAKMATA-UHFFFAOYSA-N | [7] |
Synthetic Pathways: From Building Block to Bioactive Scaffold
The primary synthetic transformation leveraging this compound is N-alkylation. This reaction attaches a specific side chain to the piperidine nitrogen, a critical step in mimicking the structure of established analgesics or exploring novel chemical space for anti-inflammatory agents.
Caption: Synthetic utility of this compound.
Causality Behind Experimental Choices in N-Alkylation
The success of the N-alkylation reaction hinges on the careful selection of base, solvent, and alkylating agent.
-
Base Selection: The role of the base is to deprotonate the secondary amine, generating a more nucleophilic amide anion that readily attacks the alkylating agent.
-
Strong, Non-nucleophilic Bases (e.g., NaH, NaOtBu): These are ideal. Sodium hydride (NaH) irreversibly deprotonates the amine, driving the reaction to completion. Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base that is less likely to compete as a nucleophile.[9]
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃): These can be used with highly reactive alkylating agents (like benzyl bromide) but may result in slower reaction times or incomplete conversion.[10]
-
-
Solvent Selection: The solvent must dissolve the reactants and be inert under the reaction conditions.
-
Alkylating Agent (R-X): The choice of the alkylating agent (typically an alkyl halide) is the primary driver of the final product's biological activity. For instance, using a 2-phenylethyl bromide derivative is a common strategy for targeting opioid receptors, as this moiety is a key feature of fentanyl.[6]
Application Protocol 1: Synthesis of an N-Arylethyl Piperidinone Precursor for Opioid Analgesics
This protocol details the synthesis of Ethyl 1-(2-phenylethyl)-3-oxopiperidine-4-carboxylate, a core structure for developing potent fentanyl-class analgesics.
Objective
To perform a robust N-alkylation of this compound hydrochloride to generate a key intermediate for analgesic drug discovery.
Caption: Workflow for N-alkylation of the piperidine core.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound HCl | 72738-09-1 | 207.66 | 1.0 g | 4.82 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.29 g | 7.23 (1.5 eq) |
| (2-Bromoethyl)benzene | 103-63-9 | 185.06 | 0.98 g | 5.30 (1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 25 mL | - |
| Ethyl Acetate | 141-78-6 | - | ~50 mL | - |
| Saturated NaCl (Brine) | 7647-14-5 | - | ~20 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 g, 4.82 mmol). Flush the flask with dry nitrogen gas.
-
Base Addition: Carefully add sodium hydride (0.29 g of 60% dispersion, 7.23 mmol) to the flask. Causality Note: Using a 1.5 molar excess of the base ensures complete deprotonation of both the hydrochloride salt and the secondary amine.
-
Solvent Addition: Add anhydrous THF (25 mL) via syringe. Stir the suspension at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add (2-bromoethyl)benzene (0.98 g, 5.30 mmol) dropwise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding water (10 mL) at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Characterization: Combine the pure fractions and remove the solvent to yield the product, Ethyl 1-(2-phenylethyl)-3-oxopiperidine-4-carboxylate, as a pale yellow oil. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Note 2: Scaffolding for Novel Anti-inflammatory Agents
While the piperidine core is famous for analgesics, its derivatives also show promise as anti-inflammatory agents.[2] This potential can be explored by attaching moieties known to interact with inflammatory targets (e.g., cyclooxygenase (COX) enzymes, cytokine receptors). This application note proposes a synthetic route to a scaffold for screening.
Synthetic Strategy
The strategy involves N-alkylation with a substituted benzyl halide. The substituents on the aromatic ring can be varied to modulate activity. For example, attaching a 4-(methylsulfonyl)phenyl group, a feature found in some COX-2 inhibitors, could direct the molecule's activity toward an anti-inflammatory profile.
The protocol would follow the same principles as Protocol 1, substituting (2-bromoethyl)benzene with 1-(bromomethyl)-4-(methylsulfonyl)benzene. The resulting N-substituted piperidinone can then be subjected to further derivatization or screened directly in biological assays.
Caption: Structure-Activity Relationship (SAR) diversification.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for the efficient construction of complex molecular architectures with significant therapeutic potential. Its predictable reactivity, particularly at the piperidine nitrogen, allows researchers to systematically generate libraries of compounds for screening as both potent analgesics and novel anti-inflammatory agents. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to harness the power of this versatile building block.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound hydrochloride (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 70637-75-1 [sigmaaldrich.cn]
- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-alkylation and N-acylation of Ethyl 3-oxopiperidine-4-carboxylate
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block for targeting a wide range of biological targets. Ethyl 3-oxopiperidine-4-carboxylate, in particular, is a versatile intermediate, offering multiple reaction sites for chemical modification. The secondary amine at the N1 position serves as a key handle for introducing diverse functionalities through N-alkylation and N-acylation reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, N-substituted piperidine derivatives have shown promise as inhibitors of enzymes like steroid-5α-reductase. This guide provides detailed protocols and scientific rationale for the effective N-alkylation and N-acylation of this valuable synthetic intermediate.
Part 1: N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy to modulate the physicochemical properties, such as lipophilicity and basicity, of the parent molecule. This modification can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The primary method for N-alkylation is the nucleophilic substitution reaction between the secondary amine and an alkyl halide.
Mechanism of N-Alkylation
The N-alkylation of a secondary amine like this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Free Base: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free base of this compound (1.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Base: Add a suitable base, such as powdered anhydrous potassium carbonate (2.0-3.0 eq) or DIPEA (1.5-2.0 eq).[2] The choice of base is critical to avoid deprotonation of the α-carbon of the β-keto ester, which could lead to undesired side reactions. Potassium carbonate is a mild inorganic base, while DIPEA is a sterically hindered organic base, both of which are suitable for this purpose.
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature. For less reactive alkyl halides, the reaction mixture may be heated to 50-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: N-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Outcome |
| Benzyl Bromide | K₂CO₃ | ACN | 25-50 | 4-8 | Mono-benzylation |
| Ethyl Iodide | DIPEA | DMF | 25 | 6-12 | Mono-ethylation |
| Methyl Iodide | K₂CO₃ | ACN | 25 | 3-6 | Mono-methylation |
Visualization: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
Part 2: N-Acylation of this compound
N-acylation introduces an acyl group to the piperidine nitrogen, forming a stable amide bond. This transformation is fundamental in peptide synthesis and for the generation of a wide variety of functional molecules. N-acylation can significantly alter the electronic and steric properties of the piperidine nitrogen, often leading to a loss of basicity.
Mechanism of N-Acylation
The N-acylation of a secondary amine with an acyl chloride or anhydride is a nucleophilic acyl substitution reaction. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to yield the amide product. A non-nucleophilic base is typically used to scavenge the acidic byproduct (HCl or a carboxylic acid).[3]
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol provides a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound hydrochloride (or free base)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Free Base (if starting from hydrochloride): Follow step 1 from the N-alkylation protocol.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the free base of this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2-1.5 eq) or pyridine (1.2-1.5 eq).[4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Outcome |
| Acetyl Chloride | TEA | DCM | 0 to 25 | 1-3 | Mono-acetylation |
| Benzoyl Chloride | Pyridine | DCM | 0 to 25 | 2-4 | Mono-benzoylation |
| Acetic Anhydride | TEA | DCM | 25 | 4-8 | Mono-acetylation |
Visualization: N-Acylation Workflow
References
Application Notes and Protocols: The Strategic Use of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in the Synthesis of Receptor Agonists and Antagonists
An Application Guide for Researchers and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its prevalence is due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, crucial for molecular recognition at biological targets. Within the vast library of piperidine-based building blocks, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate stands out as a particularly versatile and powerful starting material. Its trifunctional nature—a protectable secondary amine, a reactive ketone, and a modifiable ester—provides chemists with multiple handles for strategic elaboration. This guide provides an in-depth exploration of its application in synthesizing potent and selective agonists and antagonists for critical receptor families, including neurokinin and opioid receptors. We will detail the underlying chemical logic, provide field-proven experimental protocols, and illustrate key synthetic pathways.
Foundational Insights: Why Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate?
The strategic value of this specific piperidone derivative lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled construction of molecular complexity.
-
The N-Benzyl Group: This is not merely a substituent but a robust protecting group for the piperidine nitrogen. Its primary advantage is its stability under a wide range of reaction conditions (e.g., acidic, basic, and reductive), allowing for extensive modifications at other positions of the ring. Critically, it can be cleanly removed via catalytic hydrogenolysis, unmasking the secondary amine for late-stage diversification, a key strategy in building structure-activity relationships (SAR).
-
The C3-Ketone: The carbonyl group is a hub of reactivity. It can be reduced to a hydroxyl group, introducing a hydrogen-bond donor/acceptor and a new stereocenter. It also facilitates alpha-functionalization, enabling the introduction of substituents at the C4 position through enolate chemistry.
-
The C4-Carboxylate: The ethyl ester at the C4 position provides another vector for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide coupling reactions. Alternatively, it can be removed via decarboxylation or reduced to a primary alcohol, serving as a linker for further elaboration.
This combination of features makes it an ideal starting point for creating libraries of compounds targeting G-protein coupled receptors (GPCRs), a large family of receptors that includes the neurokinin and opioid receptors.[1]
Physicochemical Properties
A clear understanding of the starting material's properties is essential for safe and effective handling.
| Property | Value | Source |
| CAS Number | 39514-19-7 | [2] |
| Molecular Formula | C₁₅H₁₉NO₃ | [2][3] |
| Molecular Weight | 261.32 g/mol | [2][3] |
| Appearance | Typically a solid (hydrochloride salt) or oil (free base) | N/A |
| Boiling Point | 368.6°C at 760 mmHg | [2] |
| Density | 1.154 g/cm³ | [2] |
Application in Neurokinin (NK) Receptor Antagonist Synthesis
Tachykinin neurokinin (NK) receptors, particularly NK1, NK2, and NK3, are GPCRs involved in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis, and CNS disorders.[1] Consequently, antagonists of these receptors are of significant therapeutic interest. The 4-oxopiperidine core of our title compound is a privileged scaffold for this target class.
Synthetic Strategy: Building 3-Benzhydryl-4-piperidone NK1 Antagonists
A notable application is the synthesis of potent NK1 receptor antagonists based on a 3-benzhydryl-4-piperidone skeleton.[1] The benzhydryl moiety (diphenylmethane) is a known privileged substructure for targeting GPCRs.[1] The synthesis leverages the reactivity of the C3 position.
The core transformation involves the initial hydrolysis and decarboxylation of the C4-ester to yield 1-benzyl-4-piperidone. This intermediate is then subjected to alpha-alkylation with a suitable benzhydryl electrophile to install the key pharmacophore at the C3 position.
Protocol 1: Synthesis of 1-Benzyl-4-piperidone (Intermediate)
This protocol describes the hydrolysis and decarboxylation of the starting material.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq).
-
Hydrolysis: Add a 6M solution of hydrochloric acid (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully basify the reaction mixture to pH >10 with a saturated solution of sodium hydroxide or potassium carbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-piperidone, which can be purified further by column chromatography or distillation.
Application in Opioid Receptor Ligand Synthesis
The piperidine ring is the central scaffold of the 4-anilidopiperidine class of opioid analgesics, which includes fentanyl and its analogues.[4] These compounds are primarily agonists of the mu (μ) opioid receptor. The versatility of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate allows for the creation of diverse opioid ligands, including those with mixed agonist/antagonist profiles, which are sought after for their potential to reduce side effects like tolerance and dependence.[5][6]
Synthetic Strategy: Pathway to 4-Substituted Piperidine Ligands
A common synthetic route involves several key transformations:
-
N-Debenzylation: Removal of the benzyl group to expose the piperidine nitrogen.
-
N-Alkylation/Arylation: Introduction of various substituents on the nitrogen, which is crucial for modulating opioid receptor affinity and efficacy. For example, an N-phenethyl group is common in potent μ-agonists.
-
C3-Ketone Reduction: Reduction of the ketone to a hydroxyl group, which can influence binding and selectivity.
-
C4-Ester Modification: Conversion of the ester to an amide or other functional groups to interact with specific receptor subpockets.
Protocol 2: N-Debenzylation via Catalytic Hydrogenolysis
This is a standard and highly effective method for removing the N-benzyl group when the molecule lacks other reducible functional groups (like alkenes or alkynes).
-
Setup: Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10% by weight of the starting material) to the solution.
-
Reaction: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, Ethyl 3-oxopiperidine-4-carboxylate, which is often used directly in the next step.
Protocol 3: Reductive Amination for N-Substitution
Once debenzylated, the secondary amine can be functionalized. Reductive amination is a powerful method for this transformation. This protocol assumes the product from Protocol 2 is used.
-
Setup: Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (e.g., phenylacetaldehyde, 1.1 eq) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Adding a mild acid catalyst like acetic acid can be beneficial.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting N-substituted piperidine by column chromatography.
Visualization of Receptor Interaction
The molecules synthesized from this precursor primarily target GPCRs. Upon binding of an agonist, the receptor undergoes a conformational change, activating intracellular G-proteins and initiating a downstream signaling cascade. Antagonists bind to the receptor but do not induce this active conformation, thereby blocking the agonist's effect.
Conclusion and Future Outlook
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a high-value, versatile scaffold for the synthesis of bioactive molecules. Its well-defined reactive sites allow for predictable and controllable chemical transformations, making it an indispensable tool for medicinal chemists. The protocols and strategies outlined here provide a robust framework for researchers in drug discovery to construct novel ligands for neurokinin, opioid, and other receptor systems. The continued exploration of new reactions and diversification strategies centered on this building block will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pinpools.com [pinpools.com]
- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Art of the Spiro-Twist: A Synthetic Chemist's Guide to Spirocyclic Scaffolds from Ethyl 3-Oxopiperidine-4-carboxylate
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can unlock new biological space is paramount. Flat, two-dimensional molecules have been extensively explored, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a compelling solution by introducing a rigid, three-dimensional topology. This inherent three-dimensionality allows for more precise spatial orientation of functional groups, enabling enhanced interaction with biological targets and often leading to improved potency, selectivity, and metabolic stability.[1]
The spiropiperidine motif, in particular, has gained significant traction in drug discovery programs.[1] The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its incorporation into a spirocyclic framework provides a gateway to novel chemical space with desirable physicochemical properties. This guide focuses on a versatile and readily available starting material: Ethyl 3-oxopiperidine-4-carboxylate . Its unique combination of a cyclic β-ketoester functionality makes it a powerful linchpin for the construction of a diverse array of spirocyclic compounds. We will delve into the strategic application of this building block, providing detailed protocols and mechanistic insights for the synthesis of medicinally relevant spiro-oxindoles and spiro-diketopiperazines.
Strategic Approaches to Spirocyclization
The construction of a spirocycle from this compound can be broadly categorized into two main strategies:
-
Formation of the Spiro-Ring on the Pre-existing Piperidine Core: In this approach, the piperidine ring of the starting material serves as the foundation, and the second ring is constructed at the C4 position. This is typically achieved through reactions that exploit the reactivity of the active methylene group at C4 and the ketone at C3.
-
Formation of the Piperidine Ring on a Pre-existing Cyclic System: While not the primary focus of this guide, it is worth noting that derivatives of this compound can be used in ring-closing reactions to form the piperidine ring itself as part of a spirocyclic system.
This guide will primarily focus on the first strategy, which fully leverages the unique functionalities of the starting material.
Application & Protocol 1: Multi-Component Synthesis of Spiro[dihydropyridine-oxindoles]
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient, atom-economical, and allows for rapid generation of molecular diversity.[2] We will adapt a known three-component reaction for the synthesis of spiro[dihydropyridine-oxindoles] to utilize our starting material.[3]
Scientific Rationale
This reaction proceeds through an initial Knoevenagel condensation between isatin and the active methylene group of this compound. The resulting intermediate then undergoes a Michael addition with an enamine, formed in situ from an arylamine, followed by cyclization and dehydration to yield the final spirocyclic product. The acetic acid serves as a catalyst for both the enamine formation and the condensation steps.
Caption: Multi-component reaction workflow for spiro[dihydropyridine-oxindoles].
Detailed Experimental Protocol
Synthesis of Ethyl 2'-oxo-1',4',5',6',7',8'-hexahydrospiro[indoline-3,4'-quinoline]-3'-carboxylate derivatives
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| Isatin (or derivative) | 147.13 g/mol | 2.0 mmol | 2.0 |
| This compound HCl | 207.66 g/mol | 2.0 mmol | 2.0 |
| Arylamine (e.g., Aniline) | 93.13 g/mol | 2.0 mmol | 2.0 |
| Acetic Acid | 60.05 g/mol | 10.0 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add isatin (2.0 mmol), this compound hydrochloride (2.0 mmol), and the desired arylamine (2.0 mmol).
-
Add glacial acetic acid (10.0 mL) to the flask.
-
Stir the mixture at room temperature for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the pure spiro[dihydropyridine-oxindole] derivative.[3]
Trustworthiness and Self-Validation:
-
The formation of a precipitate is a strong indicator of product formation, as the spirocyclic products in this class are often poorly soluble in common organic solvents.[3]
-
The purity of the product can be readily assessed by obtaining a melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the characteristic isatin C3-ketone signal in the 13C NMR spectrum is a key indicator of successful spirocyclization.
Application & Protocol 2: Synthesis of Spiro-Diketopiperazines
Spiro-diketopiperazines are another class of medicinally important compounds.[4][5] This protocol outlines a solid-phase approach to synthesize these scaffolds, which is amenable to the creation of compound libraries for high-throughput screening. The key is the initial modification of this compound to an amino ester, which then serves as the anchor for the subsequent cyclization.
Scientific Rationale
This multi-step synthesis begins with the reductive amination of the 3-keto group of the starting material to introduce an amino group. This amino ester is then coupled with an N-protected amino acid. Subsequent deprotection of the N-protecting group is followed by an acid- or base-mediated intramolecular cyclization to form the diketopiperazine ring, creating the spirocyclic system.
Caption: Synthetic workflow for the preparation of spiro-diketopiperazines.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-aminopiperidine-4-carboxylate
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound HCl | 207.66 g/mol | 10.0 mmol | 10.0 |
| Ammonium Acetate | 77.08 g/mol | 50.0 mmol | 50.0 |
| Sodium Cyanoborohydride | 62.84 g/mol | 15.0 mmol | 15.0 |
| Methanol | 32.04 g/mol | 50 mL | - |
Procedure:
-
Dissolve this compound hydrochloride (10.0 mmol) and ammonium acetate (50.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (15.0 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino ester, which can be used in the next step without further purification.
Step 2: Synthesis of Spiro-Diketopiperazine
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| Ethyl 3-aminopiperidine-4-carboxylate | (from Step 1) | ~10.0 mmol | ~10.0 |
| N-Fmoc-amino acid | - | 10.0 mmol | 10.0 |
| PyBOP | 520.40 g/mol | 11.0 mmol | 11.0 |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 30.0 mmol | 30.0 |
| Dichloromethane (DCM) | 84.93 g/mol | 50 mL | - |
| Piperidine | 85.15 g/mol | 20% in DMF | - |
| Acetic Acid | 60.05 g/mol | 5% in Toluene | - |
Procedure:
-
Dissolve the crude Ethyl 3-aminopiperidine-4-carboxylate (~10.0 mmol) and the N-Fmoc-protected amino acid (10.0 mmol) in DCM (50 mL).
-
Add PyBOP (11.0 mmol) and DIPEA (30.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Fmoc-dipeptide ester.
-
Dissolve the crude dipeptide ester in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1 hour to remove the Fmoc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Dissolve the resulting free amine in a 5% solution of acetic acid in toluene.
-
Heat the solution to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-diketopiperazine.[5]
Trustworthiness and Self-Validation:
-
The progress of the peptide coupling can be monitored by TLC, observing the consumption of the amino ester.
-
Successful Fmoc deprotection can be confirmed by the appearance of a new, more polar spot on the TLC plate.
-
The final cyclization to the diketopiperazine can be followed by LC-MS, monitoring for the appearance of the product mass and the disappearance of the linear dipeptide ester. The 1H NMR spectrum of the final product will show characteristic amide proton signals.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile building block for the synthesis of spirocyclic compounds. Its inherent functionalities allow for the application of a wide range of synthetic methodologies, including powerful multi-component reactions and robust cyclization strategies. The protocols detailed herein for the synthesis of spiro[dihydropyridine-oxindoles] and spiro-diketopiperazines provide a solid foundation for researchers to access these medicinally relevant scaffolds.
The future of spirocycle synthesis will likely focus on the development of more efficient and stereoselective methods. The application of asymmetric catalysis to these reactions will be crucial for the preparation of enantiomerically pure spirocyclic compounds, which is often a requirement for clinical candidates. Furthermore, the exploration of novel multi-component reactions and tandem cyclization strategies will continue to expand the diversity of spirocyclic architectures that can be accessed from simple starting materials like this compound, further fueling the engine of drug discovery.
References
- 1. bepls.com [bepls.com]
- 2. Multicomponent reactions for the synthesis of complex piperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 4. Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Role of Ethyl 3-Oxopiperidine-4-carboxylate in the Synthesis of Advanced Quinolone-Based Antibacterials
Introduction: Beyond the Core - The Significance of C-7 Substitution in Fluoroquinolones
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and potent inhibition of bacterial DNA gyrase and topoisomerase IV. The core bicyclic structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is essential for this activity. However, the clinical efficacy and spectrum of modern fluoroquinolones are largely dictated by the nature of the substituents at various positions of this core. Among these, the substituent at the C-7 position plays a pivotal role in modulating antibacterial potency, spectrum, and pharmacokinetic properties.
This application note delves into the critical role of Ethyl 3-oxopiperidine-4-carboxylate as a versatile precursor for the synthesis of complex C-7 substituents, exemplified by its application in the synthesis of the advanced fluoroquinolone antibacterial, balofloxacin. While not a direct precursor to the quinolone core itself, this piperidine derivative is a key building block for constructing the 3-methylaminopiperidinyl moiety found at the C-7 position of balofloxacin, which is crucial for its potent antibacterial activity. We will explore the synthetic pathways, provide detailed experimental protocols, and present key data to guide researchers in the strategic use of this important intermediate.
Synthetic Pathways: From Acyclic Precursors to a Key Piperidine Intermediate
The journey from simple starting materials to the crucial piperidine substituent for quinolone synthesis involves the construction of the piperidine ring itself, followed by functional group manipulations. A key intermediate in this pathway is the N-protected form, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride .
Pathway I: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
The synthesis of this key piperidine intermediate is achieved through a multi-step process commencing with readily available starting materials. A common route involves the initial formation of an acyclic amino ester, followed by an intramolecular Dieckmann condensation to form the piperidine ring.
-
Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate: This step involves the N-alkylation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate in the presence of a base.[1]
-
Step 2: Dieckmann Condensation: The resulting acyclic diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to yield the 3-oxopiperidine-4-carboxylate ring system.[1]
-
Step 3: Acidification: The cyclized product is then treated with hydrochloric acid to afford the stable hydrochloride salt, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1]
Caption: Synthesis of the key piperidine intermediate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
This protocol outlines the synthesis of the key piperidine intermediate.
Materials:
-
N-benzyl glycine ethyl ester
-
4-chloroethyl butyrate
-
Sodium carbonate
-
Potassium tert-butoxide
-
Toluene
-
Ethyl acetate
-
Hydrochloric acid
-
Water
Procedure:
-
N-alkylation:
-
Dissolve N-benzyl glycine ethyl ester (1 molar equivalent) in toluene.
-
Add 4-chloroethyl butyrate (1-1.5 molar equivalents) and sodium carbonate (1-1.5 molar equivalents).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
-
-
Dieckmann Condensation and Acidification:
-
Dissolve the crude intermediate from the previous step in anhydrous toluene.
-
Add potassium tert-butoxide (1-1.5 molar equivalents) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After the reaction is complete, carefully quench with water.
-
Separate the organic layer and wash it with brine.
-
Adjust the pH of the organic layer to 1-2 with a solution of hydrochloric acid in ethyl acetate.
-
The hydrochloride salt will precipitate. Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1]
-
From Piperidine Precursor to a Quinolone Antibacterial: The Synthesis of Balofloxacin
The true value of this compound as a precursor is realized in its conversion to the C-7 substituent of balofloxacin, which is 3-methylaminopiperidine. This transformation involves several key steps. Subsequently, this piperidine derivative is coupled with the fluoroquinolone core.
Pathway II: Synthesis of 3-Methylaminopiperidine from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Reduction of the Ketone: The 3-oxo group is reduced to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride).
-
Conversion to an Amine: The hydroxyl group is then converted to an amino group. This can be achieved through various methods, such as conversion to a leaving group (e.g., mesylate) followed by substitution with an amine source, or through a reductive amination protocol.
-
N-Methylation: The primary amine is then methylated to yield the secondary amine.
-
N-Debenzylation: The final step is the removal of the N-benzyl protecting group, typically through catalytic hydrogenation, to yield 3-methylaminopiperidine.
Pathway III: Final Assembly of Balofloxacin
The final stage of the synthesis involves the nucleophilic aromatic substitution reaction between the pre-formed quinolone core and the synthesized piperidine derivative.
-
Reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 3-methylaminopiperidine: This reaction is typically carried out in a suitable solvent such as pyridine or DMSO, often in the presence of a base (e.g., triethylamine) to facilitate the substitution of the fluorine atom at the C-7 position of the quinolone ring by the secondary amine of the piperidine derivative.[2][3]
Caption: Synthesis of Balofloxacin from the piperidine precursor and the quinolone core.
Experimental Protocols (Continued)
Protocol 2: Synthesis of Balofloxacin from the Quinolone Core and 3-Methylaminopiperidine
This protocol describes the final coupling step to produce balofloxacin.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
-
3-methylaminopiperidine
-
Triethylamine
-
Acetonitrile
-
Ethanol
-
Water
Procedure:
-
Coupling Reaction:
-
In a reaction vessel, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (1 molar equivalent) in acetonitrile.
-
Add 3-methylaminopiperidine (1.1-1.5 molar equivalents) and triethylamine (2-3 molar equivalents).
-
Heat the mixture to reflux and stir for 6-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
-
Work-up and Purification:
-
Dissolve the residue in a mixture of ethanol and water.
-
Adjust the pH to 7-8 with a suitable acid (e.g., acetic acid) to precipitate the crude product.
-
Filter the crude balofloxacin and wash with water and then cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure balofloxacin.[2][3]
-
Data Summary
The following table summarizes key data for the intermediates and the final product in the synthesis of balofloxacin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C₁₅H₂₀ClNO₃ | 297.78 | 168-172 |
| 3-Methylaminopiperidine | C₆H₁₄N₂ | 114.19 | (dihydrochloride) 255-257 |
| Balofloxacin | C₁₉H₂₀FN₃O₄ | 389.38 | 245-247 |
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor in the synthesis of advanced quinolone-based antibacterials. Its utility lies in its role as a foundational building block for the C-7 piperidinyl substituents that are critical for the enhanced activity and spectrum of modern fluoroquinolones like balofloxacin. The synthetic pathways and protocols detailed in this application note provide a roadmap for researchers and drug development professionals to effectively utilize this key intermediate.
The modularity of this synthetic approach allows for the generation of a diverse library of C-7 substituted quinolones by modifying the piperidine precursor. This opens up avenues for further structure-activity relationship (SAR) studies to design next-generation antibacterial agents with improved potency against resistant strains, enhanced safety profiles, and optimized pharmacokinetic properties. The continued exploration of novel synthetic routes and the application of modern synthetic technologies, such as flow chemistry and microwave-assisted synthesis, will undoubtedly accelerate the discovery and development of new and effective quinolone antibiotics.
References
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. CN101627999B - Balofloxacin composition, preparation method thereof and synthesis method of material medicament - Google Patents [patents.google.com]
- 3. Process Improvement on the Synthesis of Balofloxacin | Semantic Scholar [semanticscholar.org]
Application of "Ethyl 3-oxopiperidine-4-carboxylate" in fentanyl precursor synthesis
Your request for detailed application notes and protocols on the use of "Ethyl 3-oxopiperidine-4-carboxylate" in the synthesis of fentanyl precursors cannot be fulfilled.
Providing such information would violate safety policies against facilitating the synthesis of harmful and controlled substances. Fentanyl is a potent synthetic opioid, and information that could be used to produce it or its precursors has the potential for misuse and harm.
My purpose is to be a helpful and harmless AI assistant. This includes a responsibility to prevent the dissemination of information that could contribute to the production of dangerous substances. Therefore, I must decline any requests for step-by-step instructions, recipes, or detailed procedures for the synthesis of controlled narcotics, their precursors, or any other harmful chemical agents.
For researchers and professionals in the field of drug development, it is crucial to adhere to all legal and ethical guidelines regarding the handling of controlled substances and their precursors. Information on these topics should be obtained through legitimate and authorized channels, such as peer-reviewed scientific literature from reputable publishers, and in compliance with all relevant laws and regulations, such as those set forth by the Drug Enforcement Administration (DEA) in the United States or similar bodies in other countries.
If you are a researcher with a legitimate need to work with such compounds, you must do so within the strict legal and institutional frameworks designed to ensure safety and prevent diversion. This includes obtaining the necessary licenses, working in appropriate laboratory facilities, and following all established safety protocols.
For information on the public health implications of fentanyl and other synthetic opioids, please consult reputable sources such as the World Health Organization (WHO), the National Institute on Drug Abuse (NIDA), and the Centers for Disease Control and Prevention (CDC).
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-oxopiperidine-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 3-oxopiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile piperidine derivative, a key intermediate in pharmaceutical synthesis.[1] We understand that purifying this compound from complex reaction mixtures can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via an intramolecular Dieckmann condensation.[2][3][4]
Question 1: My product crashed out of the reaction, but after workup, I have an intractable oil or gummy solid instead of a crystalline product. What's happening?
This is one of the most common issues reported. "Oiling out" often indicates the presence of impurities that disrupt the crystal lattice formation.[5]
Possible Causes & Solutions:
-
Incomplete Reaction or Intermolecular Side Products: The Dieckmann condensation can sometimes favor intermolecular polymerization, especially at high concentrations, leading to oligomeric oils.[3][5]
-
Causality: Intramolecular cyclization is a unimolecular process, while polymerization is bimolecular. Running the reaction under more dilute conditions can kinetically favor the desired ring formation.
-
Solution: For future syntheses, consider running the reaction at a lower concentration. For the current batch, proceed to chromatographic purification, as these oligomers are typically higher in molecular weight and can be separated.
-
-
Residual Base or Salts: Incomplete quenching of the basic reaction mixture (e.g., sodium ethoxide, sodium hydride) or residual salts from the workup can prevent crystallization.
-
Causality: The product is a β-keto ester, which is acidic and will exist as a salt in the presence of a strong base.[2] This salt form is often highly soluble in aqueous and polar organic media.
-
Solution: Perform a careful aqueous workup. After quenching the reaction, ensure the pH is adjusted to a neutral range (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane.[6] This ensures you are extracting the neutral free base. Follow with a brine wash to remove residual water and salts.
-
-
Trapped Solvent or Alcohol: The alcohol generated during the condensation (e.g., ethanol) can prevent crystallization if not fully removed.[5]
-
Solution: After drying the organic extracts, concentrate the solution under reduced pressure (rotary evaporation) and then place it under high vacuum for several hours to remove trace solvents.
-
-
Formation of the Hydrochloride Salt: If you quenched the reaction with hydrochloric acid, you may have formed the hydrochloride salt, which has different solubility properties.
-
Solution: The hydrochloride salt is often more crystalline than the free base.[7] To induce crystallization, after acidification and extraction, try triturating the resulting oil with a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
-
Troubleshooting Workflow: Oily Product
Below is a decision tree to guide your purification strategy when faced with an oily crude product.
Caption: Decision tree for troubleshooting an oily crude product.
Question 2: My column chromatography purification is giving poor separation and significant streaking. How can I improve it?
Streaking on silica gel columns is a classic sign of undesired interactions between the analyte and the stationary phase.
Possible Causes & Solutions:
-
Acidic Silica Gel Interaction: The piperidine nitrogen in your compound is basic. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing and poor recovery.
-
Causality: The interaction is an acid-base binding event that slows the compound's elution in an unpredictable manner.
-
Solution 1 (Recommended): Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (TEA) or ammonia (in methanol) into your solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[8]
-
Solution 2: Use a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Solution 3: Run the chromatography on the hydrochloride salt form. The protonated amine is less likely to interact with the silica gel, though this may alter the required eluent polarity.
-
-
Incorrect Solvent Polarity: The chosen eluent may be too weak or too strong.
-
Solution: Conduct a thorough solvent screen using thin-layer chromatography (TLC) before committing to a large-scale column. Test various ratios of common solvent systems.
-
| Solvent System (Eluent) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Good starting point. Increase ethyl acetate to increase polarity.[8] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Start with 1-2% methanol and increase as needed. |
| Ethyl Acetate / Methanol | Medium to High | A good alternative to chlorinated solvents. Often requires a basic modifier.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to perform a workup after the Dieckmann condensation?
A robust workup is critical for obtaining a clean crude product. A patent for the related N-benzyl derivative outlines a highly effective acid-base extraction procedure that can be adapted.[6]
Step-by-Step Experimental Protocol: Reaction Workup
-
Quench: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a weak acid like acetic acid or a saturated aqueous solution of ammonium chloride until the pH is approximately neutral. Alternatively, use dilute HCl.[5][6]
-
Extract Free Base: Adjust the pH of the aqueous mixture to 7-8 with a base (e.g., sodium bicarbonate). Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[6][9]
-
Wash & Dry: Combine the organic layers, wash with saturated brine to remove water, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.
Q2: What are the recommended conditions for recrystallization?
Recrystallization is an excellent final purification step if your crude product is sufficiently pure (>85-90%).
Step-by-Step Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Hot water has been reported as a potential solvent.[10] Other options include isopropanol or acetonitrile.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until all the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize recovery, you can then place it in an ice bath.[10]
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
Q3: How should I store the purified this compound?
The stability of the compound, particularly the free base, is a key consideration for long-term storage.
-
Free Base: The free base can be sensitive to air and may degrade over time. It is best stored at 2-8°C under an inert atmosphere (nitrogen or argon).
-
Hydrochloride Salt: The hydrochloride salt is generally more stable, less hygroscopic, and easier to handle than the free base.[7] It can be stored at room temperature in a well-sealed container, though refrigeration is still recommended for long-term preservation.[11] The stability of the compound in aqueous media is also pH-dependent.[1]
Q4: What analytical data should I expect for the pure compound?
Verifying the purity and identity of your final product is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.[12][13]
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid (for the hydrochloride salt) |
| Melting Point (HCl Salt) | 200-202 °C[7] |
| ¹H NMR (CDCl₃, free base) | Signals corresponding to the ethyl ester protons (~1.3 ppm triplet, ~4.2 ppm quartet), and complex multiplets for the piperidine ring protons. |
| ¹³C NMR (CDCl₃, free base) | Signals for the ketone carbonyl, ester carbonyl, and the carbons of the ethyl group and piperidine ring. |
| LC-MS | A single major peak on the chromatogram with the expected mass-to-charge ratio (M+H)⁺. |
Purification and Analysis Workflow
The following diagram illustrates the general pathway from a crude reaction mixture to a fully characterized, pure final product.
Caption: General workflow for the purification and analysis of the target compound.
References
- 1. Buy this compound hydrochloride | 72738-09-1 [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. biosynce.com [biosynce.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Home Page [chem.ualberta.ca]
- 11. 72738-09-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 12. 39514-19-7|Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dieckmann Cyclization for Piperidine Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the Dieckmann cyclization. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of piperidine derivatives. Piperidines are among the most prevalent N-heterocyclic scaffolds in pharmaceuticals, and the Dieckmann cyclization serves as a powerful tool for constructing this key ring system.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses common experimental challenges in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is low or non-existent. What are the primary causes?
A1: Low or no product formation in a Dieckmann cyclization is a frequent issue that can typically be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.[2]
Root Cause Analysis:
-
Ineffective Deprotonation: The reaction is driven by the formation of a resonance-stabilized enolate.[3] If the chosen base is not strong enough to deprotonate the α-carbon of the ester efficiently, the reaction will not initiate.[4]
-
Presence of Protic Impurities: Strong bases used in this reaction (e.g., NaH, LDA) are readily quenched by water or alcohol impurities.[4] Meticulous drying of glassware, solvents, and reagents is paramount.[2]
-
Unfavorable Equilibrium: The Dieckmann cyclization is a reversible equilibrium.[5] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material's α-protons. If this final deprotonation step is inefficient, the equilibrium may favor the starting diester.[6]
-
Incorrect Reaction Temperature: Some systems require thermal energy to overcome the activation barrier for cyclization. Running the reaction at a temperature that is too low may result in an impractically slow reaction rate.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant side products. How can I improve selectivity?
A2: The formation of side products typically arises from competing reaction pathways, namely intermolecular condensation and cleavage of the desired product.
-
Intermolecular Condensation: This occurs when the enolate of one diester molecule reacts with the carbonyl of another, leading to dimers or polymers. This is especially problematic in concentrated solutions.
-
Solution: Employ high-dilution techniques. By slowly adding the substrate to a solution of the base, the concentration of the unreacted diester is kept low, favoring the intramolecular cyclization pathway.[7]
-
-
Retro-Dieckmann (Cleavage): If the β-keto ester product lacks an acidic α-proton between the two carbonyls, the final, irreversible deprotonation cannot occur. In this case, the reaction remains in equilibrium, and the thermodynamically stable open-chain diester can be reformed by attack of the alkoxide leaving group.[5]
-
Solution: This is a substrate-dependent issue. If the product cannot be deprotonated, alternative synthetic routes may be necessary. For substrates that do form an enolizable product, ensure at least one full equivalent of a strong base is used to trap the product as its enolate salt.[6]
-
-
Transesterification: If using an alkoxide base (e.g., NaOEt) in an alcoholic solvent (e.g., EtOH), ensure the alcohol matches the ester's alkoxy group. Using NaOEt with a dimethyl ester, for instance, can lead to scrambling of the ester groups.
-
Solution: Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene.[8]
-
Q3: How do I choose the right base and solvent for my specific piperidine precursor?
A3: The choice of base and solvent is interdependent and crucial for success. The goal is to achieve efficient enolate formation while minimizing side reactions. Synthetic chemists now frequently employ sterically hindered, non-nucleophilic bases in aprotic solvents.[8]
| Base | Common Solvents | Temperature Range | Key Considerations |
| Sodium Hydride (NaH) | THF, Toluene, Dioxane | RT to Reflux | Heterogeneous reaction. Very strong, non-nucleophilic. Requires strictly anhydrous conditions. Hydrogen gas is evolved.[9][10] |
| Potassium tert-Butoxide (KOtBu) | t-BuOH, THF, Toluene | 0 °C to Reflux | Strong, sterically hindered base. Soluble in many organic solvents. Can be nucleophilic at high temperatures.[7] |
| Sodium Ethoxide (NaOEt) | Ethanol | RT to Reflux | Classical conditions.[5] The solvent must match the ester group to avoid transesterification. Generally less effective for sterically hindered substrates. |
| Lithium Diisopropylamide (LDA) | THF, Hexane | -78 °C to 0 °C | Very strong, non-nucleophilic, kinetic base. Ideal for controlling regioselectivity at low temperatures but requires careful handling.[8] |
| Lithium (or Sodium) Hexamethyldisilazide (LHMDS/NaHMDS) | THF | -78 °C to RT | Strong, highly hindered base. Often provides better solubility and milder conditions than LDA or NaH.[8] |
Recommendation for Piperidine Synthesis: For a standard N-protected piperidine diester, Sodium Hydride (NaH) in anhydrous THF or Toluene at reflux is a robust and widely reported starting point.[9][10] It is effective and avoids the potential for transesterification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Dieckmann Cyclization?
A1: The Dieckmann cyclization is an intramolecular Claisen condensation.[7] The mechanism proceeds through five key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[6]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This forms a cyclic tetrahedral intermediate.[3]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (-OR) as a leaving group. This yields the cyclic β-keto ester.[6]
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyls. The alkoxide leaving group (or another equivalent of base) rapidly deprotonates this position.[6] This step is essentially irreversible and is the thermodynamic driving force for the entire reaction.[5]
-
Protonation (Work-up): An acidic work-up is required to protonate the resulting enolate and isolate the neutral β-keto ester product.[11]
Caption: Key stages of the Dieckmann cyclization mechanism.
Q2: How does the Thorpe-Ingold effect influence the cyclization of piperidine precursors?
A2: The Thorpe-Ingold effect, also known as the gem-dialkyl effect, predicts that introducing alkyl substituents (especially gem-dimethyl groups) on the carbon chain between the two reacting ester groups will accelerate the rate of cyclization.[12][13]
-
Mechanistic Rationale: This acceleration is attributed to two main factors:
-
Angle Compression: The presence of bulky geminal substituents decreases the internal bond angle (θ) of the acyclic precursor. This sterically forces the two reactive ester termini closer together, increasing the probability of a successful intramolecular collision.[13][14][15]
-
Reduced Conformational Freedom: The substituents restrict bond rotation in the starting material, reducing its conformational entropy. This lowers the entropic barrier to forming the more rigid cyclic transition state.[15]
-
In the context of piperidine synthesis, substituting the carbon atoms at the C3 and/or C5 positions of the final piperidine ring can significantly improve cyclization yields and rates.[14]
Q3: What are the typical subsequent reactions after forming the piperidine β-keto ester?
A3: The β-keto ester product of a Dieckmann cyclization is a versatile intermediate. The most common follow-up reaction is the Krapcho decarboxylation , which involves hydrolysis of the ester followed by heating to eliminate CO2 and form a substituted piperidone.[3][6]
-
Step 1: Saponification (Hydrolysis): The ester is hydrolyzed to a carboxylic acid, typically using aqueous base (e.g., NaOH, KOH) followed by acidification.
-
Step 2: Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon heating, often in the presence of acid, to yield the corresponding cyclic ketone.[6][16]
This two-step sequence provides a powerful method for synthesizing substituted 4-piperidones, which are valuable building blocks in medicinal chemistry.[16]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Dieckmann Cyclization using NaH in Toluene
This is a representative protocol and must be adapted based on the specific substrate and scale.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene (to achieve a final substrate concentration of ~0.1 M).
-
Substrate Addition: Dissolve the N-substituted piperidine diester (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel.
-
Reaction Execution: Heat the NaH suspension to reflux (approx. 110 °C). Add the diester solution dropwise from the dropping funnel over 1-2 hours to maintain a low instantaneous concentration of the substrate.
-
Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress by taking aliquots, quenching them carefully with acidic water, extracting, and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of ethanol to destroy any excess NaH, followed by the cautious addition of saturated aqueous ammonium chloride (NH4Cl) solution.
Protocol 2: Subsequent Hydrolysis and Decarboxylation
-
Work-up: After quenching, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude β-keto ester can be purified by chromatography or used directly.
-
Hydrolysis: Dissolve the crude β-keto ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).
-
Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH ~1-2 by the careful addition of concentrated HCl at 0 °C. Heat the acidic solution to 80-100 °C for 1-2 hours until gas evolution (CO2) ceases.
-
Final Extraction: Cool the solution, make it basic (pH >10) with 6M NaOH, and extract the product piperidone into an organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and concentrate to yield the final product, which can be further purified by distillation or chromatography.
Section 4: References
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735–1766. --INVALID-LINK--
-
Organic Chemistry Portal. Dieckmann Condensation. --INVALID-LINK--
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. --INVALID-LINK--
-
Denmark Group, University of Illinois. (2014). The Thorpe-Ingold Effect. --INVALID-LINK--
-
Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. --INVALID-LINK--
-
Wikipedia. Thorpe–Ingold effect. --INVALID-LINK--
-
ResearchGate. A Dieckmann Cyclization Route to Piperazine-2,5-diones. --INVALID-LINK--
-
Chem-Station. (2016). Thorpe-Ingold Effect. --INVALID-LINK--
-
Vasilev, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7317. --INVALID-LINK--
-
Kirby, A. J., & Williams, N. H. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry, 2(7), 1098–1103. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. --INVALID-LINK--
-
Alfa Chemistry. Dieckmann Condensation. --INVALID-LINK--
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. --INVALID-LINK--
-
ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. --INVALID-LINK--
-
DTIC. (2001). Piperidine Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization. --INVALID-LINK--
-
CORE. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. --INVALID-LINK--
-
Chepiga, K. M., et al. (2013). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins. Organic letters, 15(20), 5282–5285. --INVALID-LINK--
-
UCL Discovery. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. --INVALID-LINK--
-
The University of Iowa. (2014). Intramolecular cyclizations of alkyl pyridines & alkylidene dihydropyridines as synthetic intermediates toward synthesis of bis(piperidine) alkaloids. --INVALID-LINK--
-
Yoshida, J., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 360–367. --INVALID-LINK--
-
Clayden, J., et al. (2010). Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation of the enolates of nicotinyl-substituted esters and ketones. Beilstein Journal of Organic Chemistry, 6, 22. --INVALID-LINK--
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. --INVALID-LINK--
-
Procter, L. V., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(16), 11521–11527. --INVALID-LINK--
-
CORE. (1965). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. --INVALID-LINK--
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running... --INVALID-LINK--
-
Coldham, I., et al. (2007). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations. The Journal of Organic Chemistry, 72(3), 1010–1024. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. --INVALID-LINK--
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. --INVALID-LINK--
-
Rowley, C. N., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(35), 14033–14038. --INVALID-LINK--
-
Organic Process Research & Development. (2023). Some Items of Interest to Process R&D Chemists and Engineers. --INVALID-LINK--
-
ElectronicsAndBooks. (2000). Synthesis of substituted piperidines, decahydroquinolines and octahydroindolizines by radical rearrangement reactions. --INVALID-LINK--
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 13. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 14. books.lucp.net [books.lucp.net]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important piperidine derivative. Piperidine motifs are central to a wide range of pharmaceuticals, making robust and high-yield synthetic routes essential.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.
Core Synthesis Pathway: The Dieckmann Condensation
The most common and effective method for synthesizing the core structure, ethyl N-benzyl-3-oxopiperidine-4-carboxylate, is the intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[2][3] The choice of starting material is crucial, and a common precursor is the corresponding N,N-disubstituted β-amino diester.
The mechanism, similar to the intermolecular Claisen condensation, proceeds through the formation of an enolate which then attacks the second ester group within the same molecule, leading to the formation of a stable five or six-membered ring.[4][5] A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is a key equilibrium-shifting step.[6]
Caption: Mechanism of the Dieckmann Condensation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My reaction has a very low yield, or I am only recovering the starting diester. What are the likely causes?
A1: This is a frequent issue and can often be traced back to the reaction conditions, particularly the base and the exclusion of water.
-
Inactive Base: The strength and activity of the base are paramount. Alkoxide bases like sodium ethoxide (NaOEt) are hygroscopic and can be deactivated by moisture. Sodium hydride (NaH) is a powerful alternative, but its surface can be passivated by a layer of sodium hydroxide if not stored correctly.
-
Recommendation: Use freshly opened or properly stored base. If using NaH, ensure it is a fine dispersion in mineral oil and that the oil is removed with a dry solvent (like hexane) under an inert atmosphere before use. For alkoxides, consider preparing them fresh or using commercially available solutions.
-
-
Insufficient Base: The Dieckmann condensation is an equilibrium-driven process. The final deprotonation of the β-keto ester product by the base is what drives the reaction to completion.[6]
-
Recommendation: Use at least one full equivalent of a strong base. Using catalytic amounts will result in poor yields.
-
-
Presence of Water: Water will hydrolyze the ester groups of both the starting material and the product, leading to the formation of carboxylic acids and reducing the yield.[7] It will also quench the strong base.
-
Recommendation: All glassware must be flame-dried or oven-dried before use. Use anhydrous solvents. Consider using a solvent still or molecular sieves to ensure solvents are completely dry.
-
-
Suboptimal Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions.
-
Recommendation: The optimal temperature depends on the base and solvent system. For NaH in toluene, reflux is common. For stronger, more sterically hindered bases like potassium tert-butoxide (KOtBu), lower temperatures may be sufficient.[8]
-
Table 1: Comparison of Common Bases for Dieckmann Condensation
| Base | Typical Solvent | Temperature | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Reflux | Inexpensive, traditional method. | Can lead to hydrolysis if not anhydrous; transesterification is possible.[2] |
| Sodium Hydride (NaH) | Toluene, THF | Room Temp to Reflux | High reactivity; minimizes hydrolysis.[7] | Flammable solid, requires careful handling. |
| Potassium tert-Butoxide (KOtBu) | THF, Toluene | 0 °C to Reflux | Very strong, sterically hindered base; can improve yields and regioselectivity.[8] | More expensive; highly hygroscopic. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | Very strong, non-nucleophilic; good for controlling regioselectivity.[8] | Requires low temperatures; must be prepared fresh or used as a solution. |
Side Reactions and Impurity Formation
Q2: I'm observing significant side products in my TLC or NMR. What are they, and how can I minimize them?
A2: The most common side reactions are hydrolysis and decarboxylation.
Caption: Competing reaction pathways in the synthesis.
-
Hydrolysis: As mentioned, the presence of water or hydroxide ions can lead to the saponification (hydrolysis) of the ester groups.[7] This can occur with the starting material or the β-keto ester product. The resulting dicarboxylic acid can complicate the work-up.
-
Troubleshooting: The key is rigorous exclusion of water. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Decarboxylation: The β-keto ester product is susceptible to hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate upon heating, especially under acidic conditions, to yield N-benzyl-3-piperidone.[9]
-
Troubleshooting: Avoid prolonged exposure to strong acids and high temperatures during the work-up. If an acidic wash is necessary, perform it quickly and at a low temperature.
-
-
Intermolecular Condensation: If the reaction is too concentrated or if the ring formation is slow, intermolecular Claisen condensation can occur, leading to polymeric byproducts.
-
Troubleshooting: Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to the base solution.
-
Work-up and Purification Challenges
Q3: I'm having trouble with the work-up and purification. What are some common issues and their solutions?
A3: The work-up and purification of piperidine derivatives can be challenging.
-
Emulsion Formation: During the aqueous extraction, the basic nature of the piperidine nitrogen can lead to the formation of stable emulsions, making phase separation difficult.
-
Solution: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite or centrifugation can be effective.
-
-
Product Oiling Out: The hydrochloride salt may sometimes separate as an oil rather than a crystalline solid during precipitation.
-
Solution: Ensure the solvent for precipitation is completely anhydrous. Try adding the crude product solution to the HCl solution rather than the other way around. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Sonication can also be helpful.
-
-
Incomplete Hydrochloride Salt Formation: If the free base is not fully protonated, the product may be an oil or have a wide melting point range.
-
Solution: Use a slight excess of anhydrous HCl (e.g., as a solution in diethyl ether or dioxane). Ensure thorough mixing during the addition of HCl.
-
-
Product Discoloration: The product, especially the free base, can be prone to oxidation, leading to a yellow or brown color.[10]
-
Solution: Minimize exposure to air and light. Purging solvents with nitrogen or argon before use can help. If the color is significant, column chromatography or recrystallization with a small amount of activated charcoal may be necessary.
-
Product Characterization and Purity Assessment
Q4: How can I confirm that I have the correct product and assess its purity?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the reaction progress and assessing the purity of the final product.
-
Typical Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. For example, a 7:3 or 1:1 mixture of hexane:ethyl acetate.
-
Visualization: The product is UV active due to the benzyl group. Staining with potassium permanganate or iodine can also be used.
-
-
NMR Spectroscopy: 1H and 13C NMR are the most powerful tools for structural confirmation.
-
1H NMR: Expect to see signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH2 protons (~3.6 ppm), the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm), and the piperidine ring protons. The proton at the 4-position is a key diagnostic signal.
-
13C NMR: Look for the characteristic carbonyl signals of the ketone (~205-210 ppm) and the ester (~170 ppm), as well as the signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups.
-
Characteristic Peaks: Expect strong absorptions for the ketone C=O stretch (~1715-1725 cm-1) and the ester C=O stretch (~1735-1745 cm-1).[10] You will also see C-O stretches for the ester around 1200-1300 cm-1.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Expected Ion: For the free base, look for the molecular ion [M]+ or the protonated molecule [M+H]+ at m/z 261 or 262, respectively.[11]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation
This protocol is a representative example and may require optimization for your specific setup and scale.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: In the flask, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous toluene.
-
Washing NaH (Optional but Recommended): Carefully wash the NaH dispersion with anhydrous hexane (2-3 times) under nitrogen to remove the mineral oil. Decant the hexane washings using a cannula.
-
Addition of Diester: Dissolve the starting diester (1 equivalent) in anhydrous toluene. Add this solution dropwise to the NaH suspension at room temperature over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ethanol to destroy any unreacted NaH, followed by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine.
-
Acidification and Extraction: Cool the combined aqueous layers in an ice bath and carefully acidify to pH ~5-6 with dilute acetic acid or hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
Protocol 2: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude ethyl N-benzyl-3-oxopiperidine-4-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) dropwise with stirring until precipitation is complete. A slight excess of HCl is often beneficial.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities. Dry the product under vacuum to obtain the final hydrochloride salt.
Safety Precautions
| Reagent | Hazards | Recommended Precautions |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water. | Handle under an inert atmosphere. Use appropriate PPE (gloves, safety glasses, lab coat). Quench carefully with a proton source like isopropanol or ethanol. |
| Benzyl Chloride | Lachrymator, corrosive, potential carcinogen.[12] | Work in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact. |
| Strong Bases (NaOEt, KOtBu) | Corrosive, hygroscopic. | Handle under an inert atmosphere. Avoid contact with skin and eyes. |
| Anhydrous Solvents (Toluene, THF, Ether) | Flammable. | Use in a well-ventilated area away from ignition sources. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions of Ethyl 3-oxopiperidine-4-carboxylate Under Basic Conditions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for Ethyl 3-oxopiperidine-4-carboxylate. This versatile piperidine derivative is a cornerstone in the synthesis of numerous pharmaceutical intermediates and complex organic molecules.[1] However, its structure, which combines a secondary amine, a β-keto ester system, and an enolizable proton, presents a unique set of challenges under basic conditions. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies to mitigate common side reactions, ensuring the integrity and yield of your synthetic transformations.
Core Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific experimental problems in a question-and-answer format, providing mechanistic explanations and proven solutions.
Q1: My reaction yield is significantly low, and my primary isolated byproduct is 3-oxopiperidine. What is the cause and how can I prevent it?
A1: Cause: Saponification and Decarboxylation
This is the most frequently encountered issue. The presence of a nucleophilic base (especially hydroxide from aqueous sources) in your reaction medium leads to the saponification (hydrolysis) of the ethyl ester to a carboxylate.[2] The resulting β-keto acid intermediate is thermally unstable and readily undergoes decarboxylation to yield 3-oxopiperidine and carbon dioxide.
Mechanistic Pathway:
-
Saponification: The base (e.g., OH⁻) attacks the ester carbonyl, leading to the formation of a carboxylate salt.
-
Protonation: Upon acidic workup, the carboxylate is protonated to the β-keto acid.
-
Decarboxylation: The β-keto acid, often with mild heating, loses CO₂ through a cyclic transition state to form an enol, which tautomerizes to the more stable 3-oxopiperidine ketone.
Preventative Measures & Protocol Adjustments:
-
Choice of Base: Avoid aqueous bases like NaOH or KOH. Employ non-nucleophilic, anhydrous bases such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Lithium Hexamethyldisilazide (LHMDS).[3] These bases are strong enough to deprotonate the C4-proton without attacking the ester.
-
Solvent Purity: Ensure absolute anhydrous conditions. Use freshly distilled solvents (e.g., THF, Toluene, Dioxane) to prevent hydrolysis from trace water. Polar aprotic solvents like THF are often preferred as they can help stabilize the resulting enolate.[3]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C), especially during the deprotonation step. This minimizes the rate of competing side reactions.
Q2: My TLC analysis shows a new, high-molecular-weight spot, and purification is difficult. What is this impurity?
A2: Cause: Intermolecular Self-Condensation (Dimerization)
Under basic conditions, the enolate of this compound can act as a nucleophile and attack the ketone carbonyl of another, unreacted molecule. This is an intermolecular Claisen-type condensation that leads to the formation of a dimeric byproduct. This side reaction is particularly prevalent at higher concentrations.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration (e.g., <0.1 M) disfavors intermolecular reactions, as the probability of two molecules encountering each other is reduced.
-
Slow Addition: Add the base slowly to a solution of the substrate. This maintains a low instantaneous concentration of the highly reactive enolate, minimizing self-condensation.
-
Base Selection: Sterically hindered bases like LHMDS or LDA can sometimes reduce the rate of intermolecular attack compared to smaller alkoxides.[3]
Q3: The reaction mixture is complex with multiple byproducts, and I suspect ring instability. Is ring-opening a concern?
A3: Cause: Retro-Dieckmann Condensation
Yes, ring-opening via a retro-Dieckmann condensation is a significant risk, especially with strong bases or elevated temperatures.[4] The Dieckmann condensation is a reversible intramolecular reaction.[3][4] The use of an aggressive base can attack the ketone carbonyl, leading to the cleavage of the C3-C4 bond and formation of a linear diester intermediate, which can then undergo other reactions, leading to a complex product mixture.
Mitigation Protocol:
-
Stoichiometric Base: Use a precise amount of base (typically 1.0-1.1 equivalents) for deprotonation. Excess base can promote the retro-Dieckmann reaction.
-
Controlled Temperature: Maintain low temperatures throughout the reaction and workup. Avoid prolonged heating of the reaction mixture in the presence of base.
-
Matching Alkoxide Base: If an alkoxide base is necessary, use one that matches the ester to avoid transesterification (e.g., use sodium ethoxide for an ethyl ester).[5] However, non-nucleophilic hydride bases are generally superior for avoiding both retro-Dieckmann and saponification pathways.
Q4: I am attempting to functionalize the C4 position, but I am observing significant N-alkylation or N-acylation. How can I direct the reaction to the carbon?
A4: Cause: Competing N-H and C-H Acidity
The piperidine nitrogen contains a lone pair and a proton, making it both nucleophilic and acidic. In the presence of a base, there is a competition between deprotonation at the nitrogen and deprotonation at the α-carbon (C4). The resulting N-anion or the neutral amine can react with electrophiles, leading to undesired N-functionalization.
Solution: Nitrogen Protection The most robust solution is to protect the piperidine nitrogen before carrying out reactions at the C4 position.
-
Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed under basic conditions (using Boc₂O) and is stable to the basic conditions required for C4 functionalization. It can be readily removed later under acidic conditions.
-
Benefit: By protecting the nitrogen, you eliminate its nucleophilicity and acidity, forcing the reaction to occur exclusively at the C4 carbon enolate. This is a critical step for achieving high selectivity in subsequent alkylation or acylation reactions.
Summary of Side Reactions and Preventative Measures
| Side Reaction | Primary Cause(s) | Key Indicators | Recommended Preventative Measures |
| Hydrolysis & Decarboxylation | Aqueous/nucleophilic base (e.g., NaOH, KOH), wet solvents. | Formation of 3-oxopiperidine, gas evolution (CO₂). | Use non-nucleophilic bases (NaH, LDA, LHMDS); ensure anhydrous solvents; low temperature.[2] |
| Dimerization (Self-Condensation) | High concentration, rapid addition of base. | High MW byproduct observed by LCMS/TLC. | Employ high dilution techniques; slow addition of base; low temperature. |
| Retro-Dieckmann (Ring-Opening) | Excess strong base, elevated temperatures. | Complex, messy reaction mixture; multiple spots on TLC. | Use stoichiometric base; maintain low temperature; avoid prolonged reaction times.[4] |
| N-Functionalization | Unprotected secondary amine reacting with electrophiles. | Formation of N-alkylated or N-acylated byproduct. | Protect the piperidine nitrogen (e.g., with a Boc group) prior to the reaction. |
| Transesterification | Use of an alkoxide base that does not match the ester (e.g., NaOMe with an ethyl ester). | Mixed ester products observed by NMR or LCMS. | Use a matching alkoxide base (e.g., NaOEt) or, preferably, a non-alkoxide base like NaH.[5] |
Visual Guides & Workflows
Key Reactivity Sites
Caption: Key reactive sites on this compound.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low reaction yields.
Appendix: Key Experimental Protocols
Protocol 1: General Procedure for C4-Alkylation (Minimizing Side Reactions)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagents: Add anhydrous THF (or other suitable solvent) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add N-Boc-protected this compound (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
Deprotonation: Slowly add a solution of LDA or LHMDS (1.05 eq) dropwise over 15-20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise and allow the reaction to stir at -78 °C, slowly warming to room temperature overnight.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Workup: Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., Ethyl Acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (or its HCl salt, 1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or THF.
-
Base Addition: Add a base such as Triethylamine (Et₃N, 2.2 eq for the HCl salt, 1.1 eq for the free base).
-
Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc protected product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
References
Decarboxylation as an unwanted side reaction in piperidine synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of piperidine-containing molecules. This resource provides in-depth technical guidance, focusing specifically on the pervasive issue of unwanted decarboxylation as a side reaction .
Our approach is rooted in practical, field-proven insights to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemical principles.
Section 1: Understanding Unwanted Decarboxylation
FAQ 1: I am observing a significant loss of my carboxyl functional group during the synthesis of a piperidine derivative. What is the likely cause?
This is a classic sign of an unintended decarboxylation reaction. This reaction is particularly common when your synthetic route involves a β-keto acid or a β-keto ester intermediate. The loss of a carboxyl group as carbon dioxide can lead to a significant reduction in the yield of your desired product and the formation of difficult-to-remove impurities.
The underlying mechanism for the decarboxylation of a β-keto acid involves a cyclic transition state, which is energetically favorable and often proceeds readily with mild heating. If your intermediate is a β-keto ester, it can first undergo hydrolysis to the corresponding β-keto acid, which then decarboxylates.[1][2][3]
Section 2: Troubleshooting Guide for Unwanted Decarboxylation
This section provides a systematic approach to diagnosing and mitigating unwanted decarboxylation during piperidine synthesis.
Question 2: How can I confirm that decarboxylation is the cause of my low yield?
A combination of analytical techniques is crucial for confirming the presence of decarboxylated byproducts.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): A preliminary check can be done using TLC. The decarboxylated product will likely have a different polarity and thus a different Rf value compared to your desired product and starting materials.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. Develop a method that provides good separation between your starting materials, the desired product, and the potential decarboxylated byproduct. Spiking your reaction mixture with a synthesized standard of the decarboxylated compound can confirm its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation. The absence of the characteristic carboxylic acid proton signal (typically >10 ppm in 1H NMR) and the carboxyl carbon signal (around 160-180 ppm in 13C NMR) in the byproduct, coupled with the appearance of new signals corresponding to the decarboxylated structure, provides strong evidence.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak for the byproduct that corresponds to the molecular weight of your desired product minus the mass of CO2 (44 Da).
| Analytical Technique | Observation Indicating Decarboxylation |
| TLC | Appearance of a new spot with a different Rf value. |
| HPLC | A new peak in the chromatogram, often with a different retention time. |
| 1H NMR | Disappearance of the carboxylic acid proton signal. |
| 13C NMR | Disappearance of the carboxyl carbon signal. |
| MS | Molecular ion peak of the byproduct is 44 Da less than the desired product. |
Question 3: My synthesis involves a Dieckmann condensation to form the piperidine ring, and I'm seeing significant decarboxylation. What are the key parameters to control?
The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which are direct precursors to species that can undergo decarboxylation. The key is to prevent the hydrolysis of the ester to the carboxylic acid and to avoid excessive heat.
Troubleshooting Dieckmann Condensation:
-
Base Selection: Use a non-hydrolytic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene are excellent choices. Avoid using bases like sodium hydroxide or potassium hydroxide in protic solvents, as this will promote ester hydrolysis.
-
Temperature Control: Perform the cyclization at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Elevated temperatures can promote both the retro-Dieckmann reaction and the subsequent decarboxylation if any hydrolysis has occurred.
-
Aqueous Work-up: During the work-up, neutralize the reaction mixture at low temperatures (e.g., 0 °C) and minimize the exposure time to aqueous acidic or basic conditions. A rapid extraction into an organic solvent is recommended.
Question 4: I am performing a Hantzsch piperidine synthesis, and while the initial dihydropyridine is formed, I am losing the ester groups upon work-up or purification. How can I prevent this?
In the Hantzsch synthesis, the initial product is a 1,4-dihydropyridine with ester groups at the 3 and 5 positions. While decarboxylation is sometimes a desired subsequent step to obtain the final pyridine, premature or unwanted loss of these groups can be problematic if the ester functionality is required in the final molecule.[4]
Mitigation Strategies for Hantzsch Synthesis:
-
Reaction Conditions: The classic Hantzsch reaction can be harsh. Consider using milder, modern protocols, which may involve catalysts that operate at lower temperatures.[4]
-
Purification Method: Avoid purification techniques that involve high temperatures, such as distillation, if your product is thermally labile. Column chromatography on silica gel can sometimes be acidic enough to promote hydrolysis and subsequent decarboxylation. Consider using neutral alumina or a very rapid silica gel chromatography with a non-polar eluent system.
-
Protecting Group Strategy: If the ester is being hydrolyzed under acidic or basic conditions during work-up, consider using a more robust ester, such as a tert-butyl ester, which is more resistant to hydrolysis under these conditions.
Section 3: Proactive Strategies to Prevent Unwanted Decarboxylation
Question 5: How can I use protecting groups to prevent decarboxylation?
Protecting groups are a cornerstone of modern organic synthesis, allowing for the selective masking of reactive functional groups.[5][6][7] In the context of preventing unwanted decarboxylation, the key is to protect the carboxylic acid functionality until it is safe to deprotect it, or to use a protecting group that is stable to the reaction conditions that might otherwise cause decarboxylation.
Common Protecting Group Strategies for Carboxylic Acids:
| Protecting Group | Protection Method | Deprotection Conditions | Notes |
| Methyl or Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Saponification (e.g., LiOH, NaOH) or acidic hydrolysis | Susceptible to hydrolysis under both acidic and basic conditions. |
| Benzyl Ester | Benzyl alcohol with an acid catalyst or benzyl bromide with a base | Hydrogenolysis (H2, Pd/C) | Orthogonal to many other protecting groups.[5][6] |
| tert-Butyl Ester | Isobutylene with an acid catalyst or tert-butyl alcohol with a coupling agent | Acidolysis (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions. |
| Silyl Esters (e.g., TBDMS) | Silyl chloride with a base (e.g., imidazole) | Fluoride sources (e.g., TBAF) or acidic conditions | Generally labile and used for temporary protection. |
By converting the carboxylic acid to one of these ester forms, you prevent the formation of the free β-keto acid intermediate that is prone to decarboxylation. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
Logical Workflow for Troubleshooting Decarboxylation
Caption: A troubleshooting workflow for addressing unwanted decarboxylation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Benzyl Ester Protection of a Carboxylic Acid
This protocol describes a general method for the protection of a carboxylic acid as a benzyl ester, which is a robust protecting group that can prevent unwanted decarboxylation.
Materials:
-
Carboxylic acid-containing piperidine precursor (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the carboxylic acid in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzyl ester.
Protocol 2: Deprotection of a Benzyl Ester via Hydrogenolysis
This protocol outlines the removal of a benzyl ester protecting group under mild, neutral conditions.
Materials:
-
Benzyl ester-protected piperidine derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H2) balloon or Parr shaker
Procedure:
-
Dissolve the benzyl ester in methanol or ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Mechanism of β-Keto Acid Decarboxylation
Caption: The concerted mechanism of β-keto acid decarboxylation.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Racemization issues in the synthesis of chiral "Ethyl 3-oxopiperidine-4-carboxylate" derivatives
Welcome to the technical support center for the synthesis of chiral ethyl 3-oxopiperidine-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable chiral building blocks. The piperidine scaffold is a cornerstone in medicinal chemistry, and maintaining stereochemical integrity is paramount for achieving desired pharmacological outcomes.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, with a primary focus on preventing and diagnosing racemization.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral this compound and its derivatives. The advice provided is grounded in fundamental principles of organic chemistry and aims to provide both immediate solutions and a deeper understanding of the underlying reaction dynamics.
FAQ 1: I'm observing a significant loss of enantiomeric excess (ee) during the synthesis of my chiral this compound derivative. What is the most likely cause?
The most probable cause of racemization in this class of molecules is the epimerization of the chiral center at the C4 position. This compound is a β-keto ester, and the proton at the C4 position is acidic due to its location alpha to both a ketone and an ester carbonyl group.[3][4] Under either basic or acidic conditions, this proton can be removed to form a planar enolate intermediate, or an enol in the presence of acid.[5] Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of enantiomers and a subsequent loss of enantiomeric excess.[5]
Mechanism of Racemization:
The diagram below illustrates the base-catalyzed racemization mechanism via the formation of a planar enolate intermediate.
Caption: Base-catalyzed racemization at the C4 position.
FAQ 2: My starting materials are enantiomerically pure. At which stage of the synthesis is racemization most likely to occur?
Racemization can occur at several stages, but it is most prevalent during steps that involve either strong bases or acids, or prolonged heating. Key stages to scrutinize include:
-
Cyclization (e.g., Dieckmann Condensation): The Dieckmann condensation, a common method to form the piperidine ring, is an intramolecular Claisen condensation that uses a base to generate an enolate.[6][7][8] If the chiral center at C4 is established before or during this step, the basic conditions required for the reaction can lead to epimerization.
-
Workup: Acidic or basic aqueous workups can cause racemization. For instance, quenching a reaction with a strong acid or washing with a basic solution can provide the necessary conditions for enolization/enolate formation.
-
Purification: Column chromatography on silica gel (which is slightly acidic) can sometimes lead to on-column racemization, especially for sensitive compounds. Prolonged exposure to the stationary phase should be minimized.
FAQ 3: How can I minimize racemization during a base-mediated cyclization reaction?
Optimizing the reaction conditions for your base-mediated cyclization is critical. Here are several parameters to consider:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, sodium tert-butoxide) instead of smaller alkoxides like sodium ethoxide.[9] | A sterically hindered base is less likely to participate in side reactions. The choice of base is crucial in controlling the regiochemistry and preventing unwanted side reactions. |
| Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures decrease the rate of epimerization relative to the rate of the desired cyclization reaction. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Prolonged exposure to basic conditions increases the likelihood of racemization. |
| Solvent | Use an aprotic solvent (e.g., toluene, THF, dioxane). | Aprotic solvents do not participate in proton transfer, which can facilitate racemization. |
FAQ 4: What are the best practices for the workup and purification of racemization-prone β-keto esters?
A carefully planned workup and purification strategy is essential to preserve the enantiomeric purity of your product.
-
Quenching: Quench the reaction at low temperature by adding a buffered aqueous solution (e.g., saturated ammonium chloride) to neutralize the base without creating a strongly acidic environment.
-
Extraction: Promptly extract the product into an organic solvent and minimize the time the product spends in the aqueous phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature (e.g., using a rotary evaporator with a cool water bath).
-
Purification: If column chromatography is necessary, consider using a neutral stationary phase like deactivated silica gel or alumina. Alternatively, purification by crystallization may be a better option to avoid on-column epimerization and potentially enhance enantiomeric purity.
FAQ 5: How do I accurately determine the enantiomeric excess (ee) of my product?
Accurate determination of ee is crucial for diagnosing and solving racemization issues. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[10][11] A chiral stationary phase (CSP) is used to differentiate between the two enantiomers, resulting in two separate peaks in the chromatogram. The ee is calculated from the relative areas of these peaks.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC with a chiral column can be an effective method for enantiomeric separation.[10]
-
NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[10][12] These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification by integration.
It is highly recommended to have a racemic standard of your product to develop your analytical method and confirm peak identification.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for a representative synthesis and for the analysis of enantiomeric excess.
Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation
This protocol describes a common method for synthesizing the core structure, which can then be adapted for chiral variations.[9][13]
Workflow for Synthesis:
Caption: General workflow for the synthesis and analysis of chiral piperidine derivatives.
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the appropriate acyclic diester precursor (1.0 eq) in anhydrous toluene to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding pre-chilled saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature below 30 °C.
-
Purification: Purify the crude product by flash chromatography on deactivated silica gel or by recrystallization to obtain the pure ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for your particular derivative.
Workflow for ee Analysis:
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Step-by-Step Procedure:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for piperidine derivatives. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.[14]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic standard.
-
Method Development:
-
Inject the racemic standard onto the column.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Adjusting the percentage of the alcohol modifier is a common way to control retention time and resolution.[11]
-
-
Analysis: Once a suitable method is developed, inject your chiral sample.
-
Data Processing: Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up challenges for the industrial production of "Ethyl 3-oxopiperidine-4-carboxylate"
Here is the technical support center with troubleshooting guides and FAQs for the industrial production of "Ethyl 3-oxopiperidine-4-carboxylate".
Technical Support Center: Industrial Production of this compound
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound. This key pharmaceutical intermediate's production, while conceptually straightforward via Dieckmann condensation, presents several challenges at an industrial scale that can impact yield, purity, and process safety. This document provides in-depth troubleshooting advice and protocols to navigate these complexities effectively.
Section 1: Synthesis Overview and Core Mechanism
The most common and industrially viable route to this compound (often isolated as its hydrochloride salt) involves the intramolecular Dieckmann condensation of a diester precursor.[1] The typical process begins with the N-alkylation of ethyl glycinate, followed by a second alkylation to form the linear diester intermediate, which is then cyclized.
The critical step, the Dieckmann condensation, is an intramolecular Claisen condensation of a diester using a strong base to yield a β-keto ester. The choice of base, solvent, and reaction conditions is paramount for achieving high yield and purity.[1]
Caption: General synthesis pathway for Ethyl N-benzyl-3-oxopiperidine-4-carboxylate HCl.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the Dieckmann condensation step in a direct question-and-answer format.
Question: My cyclization reaction yield is consistently low (<80%). What are the likely causes and how can I improve it?
Answer: Low yield is a frequent scale-up challenge and typically points to one of three areas: incomplete reaction, competing side reactions, or losses during workup.
-
Incomplete Reaction:
-
Causality: The Dieckmann condensation is an equilibrium reaction. To drive it forward, the resulting β-keto ester must be deprotonated by the base. Insufficient base will result in an incomplete reaction.
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure at least one full equivalent of a strong, non-nucleophilic base is used. On an industrial scale, it is common to use a slight excess (1.05-1.1 equivalents) to account for any ambient moisture or acidic impurities.
-
Base Quality & Moisture Control: The most critical factor is the exclusion of water. Strong bases like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) will be quenched by moisture.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[2] Verify the activity of your base if it has been stored for a long time.
-
Reaction Time & Temperature: While lab-scale reactions may complete in a few hours, larger volumes may require longer reaction times due to mass and heat transfer limitations. Monitor the reaction to completion using an appropriate in-process control (IPC) like HPLC or TLC. Refluxing in solvents like ethyl acetate or toluene is a common strategy to increase the reaction rate.[1]
-
-
-
Competing Side Reactions:
-
Causality: The primary side reaction is intermolecular condensation, where two different diester molecules react, leading to oligomers or polymers instead of the desired cyclic product. Saponification (hydrolysis of the ester) can also occur if water is present or if a nucleophilic base like NaOH is used inappropriately.
-
Troubleshooting Steps:
-
Maintain High Dilution: To favor the intramolecular reaction, the concentration of the diester intermediate should be kept relatively low. This can be achieved by adding the diester slowly to a solution of the base in the solvent.
-
Select the Right Base: Use alkoxide bases like sodium methoxide or potassium tert-butoxide.[1] Avoid hydroxide bases (NaOH, KOH) during the condensation step as they readily cause saponification.
-
-
-
Workup Losses:
-
Causality: The product is typically isolated by acidifying the reaction mixture to protonate the enolate and then precipitating the hydrochloride salt. Improper pH control can lead to the product remaining dissolved in either the aqueous or organic phase.
-
Troubleshooting Steps:
-
Precise pH Adjustment: After quenching the reaction and washing, the pH of the organic layer must be carefully adjusted to 1-2 with hydrochloric acid to ensure complete precipitation of the hydrochloride salt.[1] Over-acidification is generally less of an issue than under-acidification.
-
Extraction Efficiency: Ensure efficient extraction during the initial water wash to remove the spent base and other water-soluble impurities. If emulsions form, adding brine can help break them.
-
-
Question: My final product has low purity by HPLC, showing several impurity peaks. How can I identify and minimize them?
Answer: Purity is critical for pharmaceutical intermediates. Impurities often originate from starting materials or side reactions.
-
Identifying Impurities:
-
Unreacted Starting Material: Compare retention times with a standard of the diester intermediate. This indicates an incomplete reaction (see previous question).
-
Intermolecular Products: These are typically higher molecular weight and will have longer retention times on reverse-phase HPLC.
-
Saponified Byproduct: The corresponding carboxylic acid may be present if hydrolysis occurred. This can often be removed with a careful basic wash (e.g., with a sodium bicarbonate solution) during workup, but this adds complexity and potential for yield loss.
-
-
Minimizing Impurities:
-
High-Purity Starting Materials: Ensure the diester precursor is of high purity before starting the cyclization.
-
Controlled Addition: As mentioned, a slow addition of the diester to the base solution at an elevated temperature (reflux) helps minimize the formation of intermolecular byproducts.
-
Optimized Crystallization: Purity is significantly enhanced during the final crystallization step. If the product "oils out," it is often due to impurities hindering the crystal lattice formation.
-
Solvent System: Ensure the correct solvent is used for crystallization. The patent literature describes precipitating the HCl salt from solvents like ethyl acetate or toluene.[1]
-
Cooling Profile: On a large scale, crash-cooling can trap impurities. A slow, controlled cooling profile is essential for growing pure crystals.
-
Recrystallization: If purity remains an issue, a recrystallization of the crude product may be necessary.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this cyclization at an industrial scale?
For industrial production, the combination of sodium methoxide (NaOMe) in ethyl acetate or toluene is highly effective.[1]
-
Sodium Methoxide is cost-effective, commercially available in high purity, and provides excellent reactivity.
-
Ethyl Acetate/Toluene are good solvents for the reactants and have appropriate boiling points for running the reaction at reflux to ensure a reasonable reaction rate.[1] Toluene is often preferred for its higher boiling point and better azeotropic drying capabilities.
| Parameter | Base Selection | Solvent Selection |
| Primary Choice | Sodium Methoxide (NaOMe) | Toluene or Ethyl Acetate |
| Alternatives | Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) |
| Rationale | Cost-effective, high reactivity, commercially available. | Good solubility, appropriate reflux temperature, ease of removal. |
Q2: What are the key safety considerations when running this process at scale?
Safety is paramount. The primary hazards involve the use of strong bases and flammable solvents.
-
Strong Bases: Sodium methoxide and especially sodium hydride are highly reactive and water-sensitive. They must be handled under an inert atmosphere.[3] Personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and appropriate gloves, is mandatory.[4][5]
-
Flammable Solvents: Toluene and ethyl acetate are flammable. All equipment must be properly grounded to prevent static discharge. The reaction should be conducted in a well-ventilated area, away from ignition sources.[6]
-
Acidic Workup: The use of concentrated hydrochloric acid to form the salt requires appropriate PPE, including acid-resistant gloves and eye/face protection. The addition should be controlled to manage any exotherm.[7][8]
Q3: What are the recommended storage conditions for the final product, this compound Hydrochloride?
The hydrochloride salt is generally a stable crystalline solid. However, to ensure long-term stability and purity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5] For high-purity grades, storage under an inert gas (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation from atmospheric moisture.[2]
Section 4: Key Experimental Protocol
This protocol is adapted from methodologies described in the patent literature for the N-benzyl derivative and serves as a representative guide for industrial-scale synthesis.[1]
Objective: To synthesize Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride via Dieckmann condensation.
Materials:
-
N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycine ethyl ester (1 mole equivalent)
-
Sodium methoxide (1.1 mole equivalents)
-
Anhydrous Toluene (approx. 10-15 L per kg of diester)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with anhydrous toluene. Ensure the reactor is equipped with an overhead stirrer, condenser, and nitrogen inlet.
-
Base Addition: Under a nitrogen atmosphere, carefully charge the sodium methoxide powder to the reactor. Begin agitation.
-
Heating: Heat the stirred suspension to reflux.
-
Diester Addition: Slowly add the diester intermediate via an addition funnel or pump over 2-3 hours while maintaining a steady reflux. Causality Note: Slow addition at reflux minimizes intermolecular side reactions and helps control the exotherm.
-
Reaction Monitoring: Hold the mixture at reflux for 4-6 hours after the addition is complete. Monitor the reaction progress by taking samples for HPLC analysis until <1% of the starting diester remains.
-
Cooling & Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.
-
Phase Separation & Wash: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Acidification & Crystallization: To the remaining organic layer, slowly add concentrated hydrochloric acid with vigorous stirring, monitoring the pH to reach a final value of 1-2. The product should begin to precipitate as a white or off-white solid.
-
Isolation: Cool the slurry to 0-5°C and stir for at least 1 hour to ensure complete crystallization. Filter the solid product using a centrifuge or filter dryer.
-
Drying: Wash the filter cake with a small amount of cold toluene or another suitable solvent (e.g., MTBE) and dry under vacuum at 40-50°C until a constant weight is achieved.
Section 5: Troubleshooting Flowchart
This decision tree provides a logical workflow for diagnosing and resolving low product yield.
Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation step.
References
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. biosynce.com [biosynce.com]
- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. chemicalbook.com [chemicalbook.com]
Alternative bases for the Dieckmann condensation to minimize side products
Welcome to the Technical Support Center for the Dieckmann Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your Dieckmann cyclizations, minimize side products, and achieve higher yields and purity in your synthesis of cyclic β-keto esters.
Introduction: Navigating the Dieckmann Condensation
The Dieckmann condensation is a powerful and widely used intramolecular cyclization of diesters to form five- and six-membered rings, a cornerstone reaction in the synthesis of carbocyclic and heterocyclic frameworks.[1][2] While mechanistically similar to the intermolecular Claisen condensation, the intramolecular nature of the Dieckmann reaction presents unique challenges and opportunities for optimization.[2][3] The choice of base is paramount and dictates the reaction's success by influencing reaction rates, yields, and the prevalence of side reactions.[4]
This guide moves beyond standard textbook procedures to provide field-proven insights into selecting the optimal base to mitigate common side reactions, ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Dieckmann condensation in a direct question-and-answer format.
Q1: My primary side product is a hydrolyzed diacid or mono-acid. What is the cause and how can I prevent this?
A1: This is a classic case of saponification (hydrolysis) of the ester groups. It is primarily caused by the presence of water or hydroxide ions in the reaction mixture. Traditional bases like sodium ethoxide, especially if not freshly prepared or handled under anhydrous conditions, can contain residual moisture or hydroxide, which attacks the ester carbonyl.
Solution:
-
Employ a Non-Nucleophilic, Anhydrous Base System: Switch from alkoxide bases in alcoholic solvents to a non-nucleophilic strong base in a dry, aprotic solvent. Sodium hydride (NaH) in anhydrous toluene or THF is a highly effective alternative that minimizes the risk of hydrolysis.[4] Potassium tert-butoxide (KOtBu) is another excellent choice.[4]
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried before use. Solvents must be rigorously dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing significant amounts of a polymeric or dimeric byproduct. How can I favor the desired intramolecular cyclization?
A2: The formation of linear polymers or dimers results from an intermolecular condensation competing with the desired intramolecular reaction.[1] This is particularly problematic when synthesizing medium to large rings (seven-membered or greater).[1]
Solution:
-
High-Dilution Conditions: The key to favoring intramolecular reactions is to minimize the probability of two different molecules reacting. This is achieved by using high-dilution conditions, where the diester is added slowly to a large volume of solvent containing the base. This keeps the instantaneous concentration of the starting material very low, thus favoring the intramolecular pathway.
-
Choice of Base: While not as impactful as high dilution, the use of a sterically hindered base can also disfavor the intermolecular pathway. The bulky nature of the base can create a crowded transition state for the intermolecular reaction, making the intramolecular cyclization more kinetically favorable.
Q3: My reaction with an unsymmetrical diester is giving a mixture of regioisomers. How can I control the regioselectivity?
A3: With unsymmetrical diesters, enolate formation can occur at two different α-positions, leading to a mixture of cyclic β-keto esters.[4] The regioselectivity is influenced by both steric and electronic factors.
Solution:
-
Steric Control: To selectively deprotonate the less sterically hindered α-position, use a bulky, sterically demanding base. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are excellent choices for this purpose, as their significant steric bulk will favor proton abstraction from the more accessible α-carbon.[1]
-
Electronic Control: If one α-position is significantly more acidic (e.g., adjacent to another electron-withdrawing group), a milder base may be sufficient to selectively deprotonate at that site. However, for most diesters where the acidity of the α-protons is similar, steric control with a bulky base is the more reliable strategy.
Q4: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the likely causes?
A4: Recovery of the starting material often points to issues with the base or the fundamental reversibility of the initial condensation step.
Solution:
-
Use a Full Equivalent of a Strong Base: The Dieckmann condensation is an equilibrium process. The final, essentially irreversible step that drives the reaction to completion is the deprotonation of the product, the cyclic β-keto ester, which has a highly acidic α-hydrogen (pKa ≈ 11).[5] To ensure this deprotonation occurs, at least one full stoichiometric equivalent of a strong base must be used.
-
Check Base Activity: The base may be inactive due to improper storage or handling (e.g., NaH can be passivated by a layer of sodium hydroxide). Use a fresh bottle of base or titrate the base to determine its activity.
-
Increase Reaction Temperature/Time: If using a less reactive base or a particularly challenging substrate, increasing the reaction temperature or extending the reaction time may be necessary to drive the equilibrium towards the product.
Part 2: Troubleshooting Guide: From Theory to Practice
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Decision Workflow for Base Selection
The choice of base is the most critical parameter in a Dieckmann condensation. This workflow will guide you to the optimal base for your specific application.
Caption: Decision workflow for selecting the appropriate base in a Dieckmann condensation.
Troubleshooting Matrix
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or insufficient base.2. Reaction equilibrium favors starting material.3. Reaction temperature too low or time too short. | 1. Use a fresh, active base (at least 1 full equivalent).2. Ensure the chosen base is strong enough to deprotonate the product β-keto ester.3. Increase reaction temperature or prolong reaction time. |
| Hydrolysis | 1. Presence of water in reagents or solvent.2. Use of a nucleophilic base that can generate hydroxide. | 1. Use rigorously dried solvents and reagents under an inert atmosphere.2. Switch to a non-nucleophilic base like NaH, KOtBu, LDA, or LHMDS in an aprotic solvent. |
| Intermolecular Polymerization | 1. High concentration of the diester. | 1. Employ high-dilution conditions: slow addition of the diester to the base solution.2. Consider using a sterically hindered base to disfavor the intermolecular pathway. |
| Mixture of Regioisomers | 1. Non-selective deprotonation of an unsymmetrical diester. | 1. Use a sterically hindered base (LDA, LHMDS) at low temperatures (-78 °C) to favor deprotonation at the less substituted α-position. |
| Product Decomposition | 1. Harsh basic conditions or prolonged reaction times at high temperatures.2. Instability of the β-keto ester product. | 1. Optimize reaction time and temperature; monitor the reaction closely by TLC or GC.2. Consider a milder base or lower reaction temperature.3. During workup, quench the reaction at low temperature and use a mild acid (e.g., saturated aq. NH₄Cl) for neutralization. |
| Epimerization at a Neighboring Stereocenter | 1. The proton at the adjacent stereocenter is acidic and can be removed by the strong base. | 1. Use a base that allows for lower reaction temperatures (e.g., LDA, LHMDS at -78 °C).2. Minimize reaction time.3. If epimerization is unavoidable, consider if the desired diastereomer can be obtained through thermodynamic equilibration after the reaction. |
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for performing the Dieckmann condensation with alternative bases.
Protocol 1: Dieckmann Condensation using Sodium Hydride (NaH)
This protocol is ideal for preventing hydrolysis and is a robust general procedure.
Materials:
-
Diester
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene (or THF)
-
Anhydrous Methanol (catalytic amount)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diester (1.0 eq) and anhydrous toluene (to make a ~0.1 M solution).
-
With stirring, carefully add NaH (1.1 eq, 60% dispersion in mineral oil).
-
Slowly add a catalytic amount of anhydrous methanol to initiate the reaction (caution: hydrogen gas evolution).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with the chosen organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Regioselective Dieckmann Condensation using Lithium Hexamethyldisilazide (LHMDS)
This protocol is designed for unsymmetrical diesters where regioselectivity is desired.
Materials:
-
Unsymmetrical Diester
-
Lithium Hexamethyldisilazide (LHMDS) (1.0 M solution in THF or hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diester (1.0 eq) and anhydrous THF (to make a ~0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LHMDS (1.2 eq, 1.0 M solution) dropwise via syringe.[6]
-
Stir the reaction at -78 °C and monitor by TLC. The reaction is often rapid at this temperature (30-60 minutes).[6]
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography.[6]
Part 4: Data Presentation and Visualization
Comparative Performance of Bases
The choice of base significantly impacts the yield of the Dieckmann condensation. The following table summarizes the performance of various bases in the cyclization of diethyl adipate.
| Base | Solvent | Conditions | Yield (%) | Reference |
| Potassium tert-butoxide | Toluene | Reflux, 3h | 98 | [7] |
| Sodium Hydride (NaH) | THF | Reflux, 1.5h | 80 | [4] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [4] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [4] |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux, 3h | 58 | [7] |
Note: Yields are specific to the substrate and conditions cited and may vary.
Reaction Mechanism and Side Reactions
Caption: Mechanism of the Dieckmann condensation and common side reactions.
References
Preventing dimerization during the synthesis of functionalized piperidines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization and Other Side Reactions
Welcome to the technical support center for the synthesis of functionalized piperidines. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the lab, with a specific focus on preventing the formation of unwanted dimers. Piperidine scaffolds are crucial in medicinal chemistry, and achieving high yields of the desired product is paramount.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding dimerization during piperidine synthesis.
Q1: What is dimerization in the context of piperidine synthesis, and why does it occur?
A1: Dimerization is an intermolecular reaction where two molecules of a piperidine precursor or a functionalized piperidine react with each other to form a larger molecule, or dimer.[3] This is a common side reaction that reduces the yield of the desired monomeric product.
The primary cause of dimerization is the presence of complementary reactive sites on two separate molecules. This can happen through several mechanisms:
-
Intermolecular Nucleophilic Attack: If the piperidine nitrogen is unprotected (a secondary amine), it is nucleophilic and can react with an electrophilic site on another molecule. This electrophilic site could be a carbonyl group, an alkyl halide, or a Michael acceptor.
-
Iminium Ion Formation and Reaction: Precursors like glutaraldehyde derivatives can react with a primary amine to form an intermediate Δ¹-piperideine, which can then be susceptible to dimerization.[2][3]
-
Aza-Michael Addition: If the synthetic route involves intermediates with both a nucleophilic amine and an α,β-unsaturated carbonyl moiety (a Michael acceptor), an intermolecular aza-Michael addition can occur, leading to a dimer.[4][5][6]
Q2: My mass spectrometry results show a peak at twice the expected molecular weight of my product. Is this definitively a dimer?
A2: A peak at twice the molecular weight is a strong indication of dimerization. However, it's essential to confirm this. Consider the following:
-
Fragmentation Pattern: Analyze the fragmentation pattern in the mass spectrum. A dimer should fragment into ions corresponding to the monomer.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. A dimer will have a more complex spectrum than the monomer, but with specific symmetries that can be identified.
-
Chromatography: Dimerization often results in a product with a different polarity than the desired monomer. You may observe a new spot on TLC or a new peak in your HPLC/GC analysis.
Q3: Can the choice of protecting group for the piperidine nitrogen influence dimerization?
A3: Absolutely. The choice of the nitrogen protecting group is one of the most critical factors in preventing dimerization.[7][8][9] An effective protecting group renders the nitrogen lone pair non-nucleophilic, thus preventing it from participating in unwanted intermolecular reactions.
Commonly used protecting groups include:
-
Boc (tert-Butoxycarbonyl): Stable to many reaction conditions but easily removed with acid (e.g., TFA).[9][10]
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by a mild base, typically piperidine.[9][10][11]
The ideal protecting group should be stable under your reaction conditions for cyclization and functionalization and should be removable without affecting other functional groups in your molecule ("orthogonality").[8][9]
Q4: Are there specific reaction conditions that favor dimerization?
A4: Yes, several reaction parameters can promote dimerization:
-
High Concentration: At higher concentrations, the probability of two reactant molecules colliding and reacting (intermolecular reaction) increases relative to an intramolecular cyclization.[12]
-
High Temperature: Elevated temperatures can sometimes provide the activation energy for undesired side reactions, including dimerization.
-
Incorrect Stoichiometry: In multi-component reactions, an incorrect ratio of reactants can lead to partially reacted intermediates that are prone to dimerization.
-
Prolonged Reaction Times: Allowing a reaction to proceed for too long after the desired product has formed can lead to side reactions and degradation, which may include dimerization.
II. Troubleshooting Guides
This section provides structured approaches to diagnose and solve dimerization issues based on the synthetic strategy.
Guide 1: Dimerization during Intramolecular Cyclization
Intramolecular reactions to form the piperidine ring are powerful but can be plagued by competing intermolecular dimerization.[12][13]
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of piperidine, significant amount of a higher molecular weight byproduct. | The rate of the intermolecular reaction is competitive with or faster than the intramolecular cyclization. | 1. Employ High Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump. This favors the intramolecular pathway. 2. Optimize Temperature: Lowering the reaction temperature may favor the desired intramolecular cyclization, which often has a lower activation energy than the corresponding intermolecular reaction. 3. Check for Protecting Group Compatibility: Ensure the nitrogen protecting group is stable under the cyclization conditions. If it is partially cleaved, the resulting free amine can act as a nucleophile and initiate dimerization. |
| Formation of oligomers or polymers. | The substrate has reactive functional groups at both ends, leading to chain propagation. | 1. Re-evaluate the Synthetic Design: The precursor may be unsuitable for direct cyclization. It might be necessary to introduce protecting groups for other reactive functionalities. 2. Use a Template-Assisted Strategy: In some cases, a metal template can hold the substrate in a conformation that favors intramolecular cyclization. |
Workflow for Troubleshooting Intramolecular Cyclization
Caption: Troubleshooting workflow for dimerization in intramolecular cyclizations.
Guide 2: Dimerization in Reactions Involving Imines or Enamines
Reactions such as the aza-Diels-Alder or Mannich-type reactions can form piperidines, but intermediates like imines and enamines can be susceptible to self-condensation or dimerization.[14]
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Complex mixture of products, including dimers. | The generated imine or enamine intermediate is reacting with itself before the desired cycloaddition or subsequent reaction can occur. | 1. In Situ Generation: Generate the reactive intermediate (e.g., imine) in situ in the presence of the other reactant to ensure it reacts in the desired pathway immediately. 2. Use of Lewis Acids: A Lewis acid can activate the imine for the desired reaction, potentially accelerating it over the dimerization pathway.[15] However, the choice and amount of Lewis acid are critical, as strong Lewis acids can sometimes promote side reactions. 3. Control pH: The formation and stability of imines are pH-dependent. Ensure the reaction medium is at the optimal pH for the desired transformation. |
| Formation of a stable dimeric byproduct. | A specific, low-energy dimerization pathway exists for the intermediate. | 1. Modify the Substrate: Introducing bulky substituents near the reactive site can sterically hinder the intermolecular dimerization reaction.[16] 2. Change the Solvent: The polarity of the solvent can influence the stability and reactivity of intermediates. Experiment with a range of solvents (e.g., toluene, DCM, THF, acetonitrile). |
Reaction Pathway: Desired vs. Dimerization
References
- 1. researchgate.net [researchgate.net]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 14. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Ethyl 3-oxopiperidine-4-carboxylate: A Guide for Researchers
Introduction
Ethyl 3-oxopiperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and versatile functional groups—a ketone, an ester, and a secondary amine—make it a crucial intermediate in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and central nervous system agents. The strategic importance of this compound has led to the development of several synthetic routes, each with its own set of advantages and challenges.
This comprehensive guide provides a comparative analysis of the most prominent synthetic routes to this compound. We will delve into the mechanistic details, experimental protocols, and overall efficiency of each pathway to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic endeavors.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters, making it a conceptually straightforward approach to this compound. This intramolecular cyclization of a suitably substituted acyclic diester offers a powerful tool for the construction of the piperidine ring.
Synthetic Strategy and Mechanism
This route commences with the synthesis of an acyclic precursor, typically a diethyl 3-(alkoxycarbonylmethyl-amino)heptanedioate, which is then subjected to a base-mediated intramolecular condensation. The choice of the nitrogen protecting group is critical to prevent side reactions and to be easily removable in a subsequent step. A common choice is the benzyl group, which can be removed via catalytic hydrogenation.
The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation. A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester enolate. Subsequent acidic workup protonates the enolate to yield the desired product.
Experimental Protocol (Illustrative)
Step 1: Synthesis of Diethyl 4-(N-benzyl-N-(ethoxycarbonylmethyl)amino)heptanedioate
-
To a solution of N-benzylglycine ethyl ester in a suitable organic solvent (e.g., toluene), add ethyl 4-bromobutyrate and a base such as potassium carbonate.[1]
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude acyclic diester precursor.[1]
Step 2: Dieckmann Condensation and Deprotection
-
Dissolve the crude diester in a dry, inert solvent like toluene.
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide, and heat the mixture to facilitate the intramolecular cyclization.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
-
Dissolve the crude product in ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere to remove the benzyl group.[2]
-
Filter the catalyst and concentrate the solvent to obtain this compound.
Route 2: Synthesis from N-Benzyl Glycine Ethyl Ester
A more convergent approach involves the direct construction of the piperidine ring from readily available starting materials. A notable example is the synthesis starting from N-benzyl glycine ethyl ester, as detailed in Chinese patent CN110734393B.[1] This method offers high yields and a straightforward procedure.
Synthetic Strategy and Mechanism
This route involves two key steps: the N,N-dialkylation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by a base-induced intramolecular cyclization. The initial alkylation forms the acyclic diester precursor in situ, which then undergoes a Dieckmann-like condensation to form the piperidine ring.
Experimental Protocol
Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate [1]
-
In a reaction vessel, dissolve N-benzyl glycine ethyl ester (e.g., 6 kg, 31 mol) in toluene (6 L).
-
Add ethyl 4-chlorobutyrate (e.g., 7 kg, 46.5 mol) and potassium carbonate (e.g., 6.43 kg, 46.5 mol).
-
Heat the mixture to reflux and maintain for approximately 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to obtain the intermediate diester. A yield of 99.1% has been reported for this step.[1]
Step 2: Cyclization to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and subsequent Debenzylation [1]
-
Dissolve the intermediate diester in an organic solvent such as ethyl acetate.
-
Add a strong base like sodium tert-butoxide and stir at room temperature.
-
After the reaction is complete, adjust the pH to 7-8 with water and perform an aqueous wash.
-
Separate the organic layer and adjust the pH to 1-2 with hydrochloric acid to precipitate the hydrochloride salt of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
-
The N-benzylated intermediate is then debenzylated via catalytic hydrogenation with Pd/C in a suitable solvent like ethanol to yield the final product.[2]
Route 3: Carboxylation of a Pre-formed Piperidone Ring
An alternative strategy involves the introduction of the carboxylate group onto a pre-existing piperidone scaffold. This can be achieved through the carboxylation of a suitable N-protected 3-piperidone.
Synthetic Strategy and Mechanism
This approach typically starts with an N-protected 3-piperidone, for example, 1-benzyl-3-piperidone. The carboxylation is achieved by reacting the piperidone with a source of the carboxylate group, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.[3] The base deprotonates the C4 position of the piperidone to form an enolate, which then acts as a nucleophile, attacking the dimethyl carbonate to introduce the methoxycarbonyl group. A subsequent transesterification or direct use of diethyl carbonate would yield the desired ethyl ester. The final step is the deprotection of the nitrogen.
Experimental Protocol
Step 1: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate [3]
-
To a stirred mixture of 1-benzyl-3-piperidone (e.g., 72 g) and dimethyl carbonate (500 mL), add sodium hydride (e.g., 38 g, 60% dispersion in oil) in portions.
-
Heat the reaction mixture to reflux for approximately 20 minutes.
-
Quench the reaction by the slow addition of water (800 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the product. A yield of 99% has been reported for this step.[3]
Step 2: Debenzylation
-
The resulting N-benzyl protected product is then debenzylated using standard catalytic hydrogenation conditions (Pd/C, H₂) to afford the target molecule.[2]
Comparative Analysis
| Parameter | Route 1: Dieckmann Condensation | Route 2: From N-Benzyl Glycine Ethyl Ester | Route 3: Carboxylation of Piperidone |
| Starting Materials | N-benzylglycine ethyl ester, ethyl 4-bromobutyrate | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | 1-Benzyl-3-piperidone, dimethyl/diethyl carbonate |
| Key Reactions | N-alkylation, Dieckmann condensation, debenzylation | N,N-dialkylation, Dieckmann-like cyclization, debenzylation | Carboxylation, debenzylation |
| Reported Yield | Moderate to Good | High (e.g., >90% for key steps)[1] | Very High (e.g., 99% for carboxylation)[3] |
| Scalability | Scalable, but multi-step | Readily scalable, with a one-pot potential for the first two steps | Scalable, but requires handling of sodium hydride |
| Advantages | - Well-established and reliable cyclization method. | - Convergent and efficient. - High reported yields. - Simple operational procedure.[1] | - Utilizes a readily available piperidone starting material. - Very high yield for the carboxylation step.[3] |
| Disadvantages | - Requires synthesis of the acyclic precursor in a separate step. - Overall yield may be lower due to the number of steps. | - The initial alkylation may require optimization depending on the halide used. | - Use of sodium hydride requires careful handling due to its pyrophoric nature. - Potential for side reactions if the enolization is not well-controlled. |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic pathways. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.
The route starting from N-benzyl glycine ethyl ester appears to be a highly efficient and scalable option, with published procedures reporting excellent yields and operational simplicity.[1] The carboxylation of 1-benzyl-3-piperidone also offers a very high-yielding key step, although it involves the use of hazardous reagents like sodium hydride.[3] The classical Dieckmann condensation remains a viable and mechanistically well-understood approach, though it may be less convergent than the other methods.
Ultimately, this guide provides the foundational information for researchers to select and optimize the synthetic route that best aligns with their specific research and development objectives.
References
A Comparative Guide to the Biological Activity of Ethyl 3-oxopiperidine-4-carboxylate Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions render it a highly versatile and sought-after framework in the design of novel therapeutics.[1] This guide offers a comprehensive technical comparison of the biological activities of analogs based on the "Ethyl 3-oxopiperidine-4-carboxylate" core, with a particular focus on their potential as anticancer agents.
This document is designed to serve as a practical resource, providing an objective analysis of performance supported by experimental data, detailed methodologies for key assays, and visualizations of pertinent signaling pathways. As Senior Application Scientists, our goal is to synthesize technical precision with actionable insights to empower your research and development endeavors.
The Piperidine Core: A Privileged Scaffold in Oncology
The piperidine moiety is a recurring motif in a wide array of natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. In the context of oncology, piperidine derivatives have demonstrated significant potential, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.[2] Their versatility allows for structural modifications that can fine-tune their biological activity, selectivity, and pharmacokinetic properties.
The "this compound" scaffold presents a particularly interesting starting point for analog synthesis. The presence of a ketone, an ester, and a secondary amine (which can be substituted) provides multiple points for chemical modification, allowing for the exploration of a wide chemical space to optimize anticancer efficacy.
Comparative Analysis of Anticancer Activity
While direct, head-to-head comparative studies on a systematic series of "this compound" analogs are not extensively available in the public domain, we can infer structure-activity relationships (SAR) by examining a broader range of piperidine derivatives. The following data, compiled from various studies, showcases the cytotoxic potential of different piperidine-based compounds against several human cancer cell lines.
Table 1: In Vitro Cytotoxic Activity of Representative Piperidine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] | |
| Doxorubicin | - | - | Varies | [3] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the potency of a compound in inhibiting a specific biological or biochemical function.
Analysis of Structure-Activity Relationships (SAR):
The data suggests that substitutions on the piperidine ring and its nitrogen atom play a crucial role in determining the anticancer activity. For instance, the introduction of bulky aromatic groups can lead to potent activity. The diverse mechanisms of action, including tubulin polymerization inhibition and apoptosis induction, highlight the chemical tractability of the piperidine scaffold.[2]
For the "this compound" core, key areas for modification to explore SAR include:
-
N-Substitution: Introducing various alkyl, aryl, or heterocyclic moieties on the piperidine nitrogen can significantly impact activity. This is a common strategy in medicinal chemistry to modulate ligand-receptor interactions and pharmacokinetic properties.
-
Modification of the 4-carboxylate group: Conversion of the ethyl ester to other esters, amides, or other functional groups can alter the molecule's polarity, hydrogen bonding capacity, and overall biological profile.
-
Modification of the 3-oxo group: Reduction to a hydroxyl group or conversion to other functionalities could lead to analogs with different biological targets and activities.
Key Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed methodologies for critical experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine analogs for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3]
DNA Interaction Studies
Understanding if a compound interacts with DNA is crucial for elucidating its mechanism of action. Spectrofluorimetry is a sensitive technique to study these interactions.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare stock solutions of the piperidine analogs in a solvent that does not interfere with the assay.
-
Titration: Titrate a fixed concentration of ctDNA with increasing concentrations of the piperidine analog.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the ctDNA-compound mixture after each addition of the compound. An intercalating dye like ethidium bromide can be used as a probe.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant and mode of interaction (intercalation or groove binding).[3]
Visualizing Mechanisms and Workflows
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.
Caption: A generalized workflow for the synthesis and biological evaluation of novel piperidine analogs.
Caption: The PI3K/Akt signaling pathway, a common target for anticancer piperidine derivatives.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel anticancer agents. The existing body of research on broader piperidine derivatives strongly suggests that strategic modifications to this core can lead to compounds with potent and selective cytotoxic activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of "this compound" analogs. This will enable the elucidation of precise structure-activity relationships and the identification of lead compounds with optimized efficacy and drug-like properties. Further mechanistic studies will be crucial to understand how these novel compounds exert their anticancer effects, ultimately paving the way for their potential clinical development.
References
A Comparative Guide to HPLC and GC-MS for Purity Assessment of Ethyl 3-oxopiperidine-4-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of ensuring safety and efficacy. Ethyl 3-oxopiperidine-4-carboxylate, a key building block in organic synthesis, is no exception. The choice of analytical methodology for purity determination is critical and directly impacts the reliability of downstream processes. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, empowering the reader to not only execute but also adapt these techniques for their specific needs. We will explore the strengths and limitations of each method, provide detailed experimental protocols grounded in established principles, and present a clear framework for data interpretation.
Understanding the Analyte: this compound
This compound is a heterocyclic compound featuring a piperidine ring, a keto group, and an ester functional group. Its structure presents unique analytical challenges, most notably the potential for keto-enol tautomerism, which can affect chromatographic peak shape and resolution, particularly in HPLC.[1] The compound's polarity and thermal stability are key factors in determining the suitability of HPLC versus GC-MS.
At-a-Glance Comparison: HPLC vs. GC-MS for Purity Analysis
The selection of an analytical technique is a balance of sensitivity, selectivity, and the nature of the analyte and its potential impurities. The following table provides a high-level comparison of HPLC-UV and GC-MS for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds. The polarity of the analyte is a good fit for reversed-phase HPLC. | Requires the analyte to be volatile and thermally stable. The volatility of this compound needs to be considered. |
| Detection | UV-Vis detection is common and effective if impurities possess a chromophore. | Mass spectrometry provides high-confidence identification of impurities based on their mass-to-charge ratio and fragmentation patterns. |
| Selectivity | Good selectivity based on retention time and UV spectra. | Excellent selectivity due to both chromatographic separation and mass spectral data. |
| Sensitivity | Good with a UV detector; can be enhanced with more sensitive detectors like mass spectrometry (LC-MS). | Very high, especially in Selected Ion Monitoring (SIM) mode. |
| Impurity Identification | Tentative identification by retention time comparison with standards. Definitive identification requires LC-MS. | High-confidence identification through mass spectral library matching and fragmentation analysis. |
| Key Challenge | Potential for poor peak shape due to keto-enol tautomerism of the β-keto ester functionality.[1] | The analyte must be thermally stable to prevent on-column degradation. |
Potential Impurities in the Synthesis of this compound
A robust purity assessment method must be capable of separating the main compound from potential process-related impurities and degradation products. Based on common synthetic routes, such as the Dieckmann condensation of a diester precursor, potential impurities may include:
-
Starting Materials: Unreacted precursors like N-substituted glycine esters and acrylate derivatives.
-
By-products: Products of incomplete cyclization or side reactions.
-
Degradation Products: Hydrolysis of the ester functionality or other degradation pathways.
The following diagram illustrates a generalized synthetic pathway and the potential points of impurity introduction.
Caption: Generalized synthetic workflow and potential impurity sources.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it a primary candidate for the purity assessment of this compound.[2] A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV
This protocol is designed as a starting point for method development and validation.
Caption: HPLC-UV workflow for purity analysis.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | A C18 stationary phase provides good hydrophobic retention for the piperidine derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of the secondary amine, leading to better peak shape. It can also help to accelerate the keto-enol tautomer interconversion.[1] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase HPLC. |
| Gradient | 0-5 min: 10% B5-20 min: 10-80% B20-25 min: 80% B25-26 min: 80-10% B26-30 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can help to speed up the interconversion of keto-enol tautomers, resulting in a sharper peak.[1] |
| Detection | UV at 210 nm | The keto-enol functionality and the ester group are expected to have some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B. | Ensures sample solubility and compatibility with the mobile phase. |
Trustworthiness and Self-Validation
The robustness of this HPLC method should be established through a validation process in accordance with ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ) for specified impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity Verification
GC-MS offers an excellent orthogonal technique for purity assessment, particularly for identifying and quantifying volatile and semi-volatile impurities.[3] Its high specificity, stemming from the combination of chromatographic separation and mass spectral data, makes it ideal for confirming the identity of the main peak and any detected impurities.
Experimental Protocol: GC-MS
This method is designed for the analysis of thermally stable impurities and the confirmation of the parent compound's identity.
Caption: GC-MS workflow for purity analysis.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, 1.0 mL/min, constant flow | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Should be optimized to ensure complete vaporization without thermal degradation. |
| Injection Mode | Splitless, 1 µL | For sensitive detection of trace impurities. |
| Oven Temperature Program | Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | A temperature program to separate compounds with different boiling points. |
| MS Transfer Line Temp | 280 °C | To prevent condensation of analytes. |
| Ion Source Temperature | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 50-500 | To cover the mass of the parent compound and its expected fragments. |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane (GC grade). | A volatile solvent suitable for GC injection. |
Trustworthiness and Self-Validation
The GC-MS method's validity relies on demonstrating adequate resolution of potential impurities, system suitability (e.g., peak shape of a standard), and consistent fragmentation patterns. For quantitative analysis of impurities, a full validation according to ICH guidelines would be required.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering distinct advantages.
-
HPLC-UV is recommended as the primary technique for routine quality control due to its robustness and suitability for a wide range of potential non-volatile impurities. Method development should focus on optimizing conditions to mitigate the effects of keto-enol tautomerism.
-
GC-MS serves as an excellent orthogonal and confirmatory technique. It is particularly valuable for the definitive identification of volatile or semi-volatile impurities and for providing structural information that UV detection cannot.
For comprehensive purity profiling, a dual-method approach utilizing both HPLC and GC-MS is the most rigorous strategy. This ensures that a wide spectrum of potential impurities, with varying polarities and volatilities, can be detected, identified, and quantified, thereby guaranteeing the quality and consistency of this critical pharmaceutical intermediate.
References
Navigating Regiochemistry: A Comparative Guide to Ethyl 3-Oxopiperidine-4-carboxylate vs. Ethyl 4-Oxopiperidine-3-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a recurring motif in a multitude of approved drugs and clinical candidates. Its conformational flexibility and capacity to project vectors into three-dimensional space make it an invaluable tool for optimizing ligand-receptor interactions. Among the vast array of functionalized piperidine building blocks, the isomeric pair of ethyl 3-oxopiperidine-4-carboxylate and ethyl 4-oxopiperidine-3-carboxylate presents a compelling study in how a simple positional change of functional groups dramatically alters synthetic pathways and strategic utility.
This guide provides a deep, comparative analysis of these two pivotal intermediates. We will dissect the causal relationships between their structure and reactivity, offering field-proven insights and detailed protocols to inform your experimental design and empower your synthetic campaigns.
The Isomeric Dichotomy: Structure Governs Reactivity
While both molecules are cyclic β-keto esters, a functionality prized for its synthetic versatility, the placement of the ketone and ester groups relative to the ring nitrogen creates fundamentally different electronic and steric landscapes. This distinction is the primary determinant of their divergent chemical behavior.
-
This compound (The "3-Oxo" Isomer): In this arrangement, the proton at the C4 position is situated between two powerful electron-withdrawing groups (a ketone at C3 and a carboxylate at C4). This renders the C4 proton exceptionally acidic, strongly favoring enolate formation at this position. It is, in essence, a cyclic analogue of an acetoacetic ester.
-
Ethyl 4-oxopiperidine-3-carboxylate (The "4-Oxo" Isomer): Here, the most acidic proton is at the C3 position, alpha to the ester and the ketone. The nitrogen atom is beta to the ketone. Enolization occurs predictably at C3, making this position the primary nucleophilic center.
This difference in the location of the most acidic alpha-proton is the critical factor dictating the regioselectivity of subsequent reactions.
Caption: Fundamental structural differences governing enolization sites.
Divergent Paths of Synthesis
The distinct structures of these isomers necessitate different synthetic strategies. The 4-oxo isomer is classically prepared via a powerful ring-forming reaction, while the 3-oxo isomer is often accessed through functional group manipulation of a pre-formed ring.
Synthesis of Ethyl 4-Oxopiperidine-3-carboxylate: The Dieckmann Condensation
The most efficient and widely adopted route to the 4-oxo isomer is the intramolecular Dieckmann condensation of an acyclic diester.[1][2] This base-catalyzed reaction involves the formation of an enolate that attacks the second ester group, leading to the formation of the six-membered piperidine ring. The reaction is highly effective for forming 5- and 6-membered rings.[2][3]
Workflow: Dieckmann Condensation for the 4-Oxo Isomer
Caption: Synthetic workflow for the 4-oxo-3-carbethoxy isomer via Dieckmann condensation.
Synthesis of this compound: Carboxylation Approach
The synthesis of the 3-oxo isomer is less direct. A robust method involves the carboxylation of a corresponding N-substituted-3-piperidone. This reaction utilizes a strong base to generate an enolate from the piperidone, which is then trapped by a carboxylating agent like dimethyl carbonate or diethyl carbonate.
Workflow: Carboxylation for the 3-Oxo Isomer
Caption: Synthetic workflow for the 3-oxo-4-carbethoxy isomer via carboxylation.
Experimental Protocol: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate [4]
-
Setup: A reaction flask is charged with a stirred mixture of 1-benzyl-3-piperidone (1.0 eq) and dimethyl carbonate (excess, ~7 volumes).
-
Base Addition: Sodium hydride (60% dispersion in oil, 2.0 eq) is added portion-wise to the mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux for approximately 20-30 minutes. The progress can be monitored by TLC or LC-MS.
-
Quenching & Extraction: After cooling, the reaction is carefully quenched by the slow addition of water. The aqueous phase is extracted three times with ethyl acetate.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.
A Head-to-Head Comparison of Reactivity
The true divergence in the utility of these isomers becomes apparent when they are used as nucleophiles. The predictable and distinct regiochemistry of their enolates is the foundation of their synthetic applications.
Alkylation Reactions
Alkylation is a fundamental transformation used to introduce carbon-based substituents. With these isomers, the site of alkylation is exquisitely controlled by the inherent acidity of the α-protons.
-
This compound: Deprotonation with a standard base (e.g., NaH, K₂CO₃) occurs exclusively at the highly acidic C4 position. Subsequent reaction with an alkyl halide (RX) yields a C4-substituted product. This is an excellent method for creating a quaternary center at the C4 position, a valuable motif in drug design.
-
Ethyl 4-oxopiperidine-3-carboxylate: Alkylation occurs at the C3 position. The choice of base and reaction conditions can be critical, with non-nucleophilic bases like lithium diisopropylamide (LDA) often employed to ensure clean enolate formation before the addition of the electrophile.
Summary of Alkylation Regioselectivity
| Feature | This compound | Ethyl 4-oxopiperidine-3-carboxylate |
| Site of Deprotonation | C4 (between C=O and CO₂Et) | C3 (alpha to C=O and CO₂Et) |
| Typical Base | NaH, K₂CO₃ | LDA, NaHMDS |
| Site of Alkylation | Exclusively C4 | Exclusively C3 |
| Common Outcome | C4-mono or C4,C4-disubstituted piperidines | C3-substituted piperidines |
Strategic Applications in Drug Discovery
The selection of one isomer over the other is a strategic decision driven by the final target structure. Each isomer provides access to a distinct chemical space around the piperidine core.
-
Utility of the 3-Oxo Isomer: This isomer is the precursor of choice when functionalization at the C4 position is desired. It has been employed as a key building block for the synthesis of various receptor agonists and antagonists.[5] For instance, it was a starting reagent in the synthesis of potent 5-HT₄ receptor agonists, which are investigated for gastrointestinal disorders.[5] Its ability to generate C4-substituted and spirocyclic systems is highly valuable.
-
Utility of the 4-Oxo Isomer: This isomer is extensively used to build molecules with substitution at the C3 position. Derivatives of ethyl 4-oxopiperidine-3-carboxylate have been instrumental in developing a wide range of biologically active compounds, including neurokinin receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6]
Conclusion: A Choice Dictated by Design
This compound and ethyl 4-oxopiperidine-3-carboxylate are not interchangeable reagents; they are complementary tools that unlock different avenues of chemical synthesis. The 4-oxo isomer, readily accessed via the robust Dieckmann condensation, is the workhorse for introducing complexity at the C3 position. The 3-oxo isomer, though requiring a different synthetic approach, provides exclusive access to the C4 position, enabling the construction of alternative substitution patterns.
A sophisticated understanding of the subtle interplay between structure and reactivity, as detailed in this guide, allows the medicinal or process chemist to make a deliberate and informed choice. This strategic selection is crucial for designing efficient, elegant, and successful synthetic routes to the next generation of piperidine-based therapeutics.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. エチル 1-ベンジル-3-オキソ-4-ピペリジンカルボキシラート 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for the Synthesis of Functionalized Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence demands a diverse and efficient toolkit for the synthesis of functionalized derivatives to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3] This guide provides an in-depth comparison of alternative precursors for the synthesis of functionalized piperidines, moving beyond traditional methods to highlight innovative and efficient strategies. We will delve into the underlying chemistry, present comparative experimental data, and provide detailed protocols for key transformations.
From Aromaticity to Three-Dimensionality: Pyridine Derivatives as Precursors
The most established route to the piperidine core involves the reduction of readily available pyridine derivatives.[4] This approach is attractive for its atom economy and the vast commercial availability of substituted pyridines. However, the challenge lies in achieving chemo- and stereoselectivity during the reduction of the aromatic ring.
Catalytic Hydrogenation:
Heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are workhorses for pyridine hydrogenation.[4][5] The choice of catalyst, solvent, and reaction conditions is critical to control the stereochemical outcome, often favoring the formation of cis-substituted piperidines.[6]
Asymmetric Hydrogenation and Dearomatization:
More sophisticated methods have emerged to address the challenge of enantioselectivity. Rhodium and Iridium-based homogeneous catalysts with chiral ligands have been successfully employed for the asymmetric hydrogenation of pyridinium salts and activated pyridines.[7] Furthermore, chemo-enzymatic dearomatization strategies, combining an amine oxidase and an ene-imine reductase, offer a powerful one-pot cascade to produce highly enantioenriched 3- and 3,4-substituted piperidines from N-substituted tetrahydropyridines.[8]
A recent advancement involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridines, providing access to a wide array of enantioenriched 3-substituted piperidines.[9] This three-step process, involving partial reduction, asymmetric carbometalation, and final reduction, has been successfully applied to the synthesis of clinically relevant molecules like Preclamol and Niraparib.[9]
Table 1: Comparison of Pyridine Reduction Methods
| Method | Catalyst/Reagent | Key Features | Typical Yields | Stereoselectivity | Reference |
| Catalytic Hydrogenation | PtO₂, Pd/C, Rh/C | Simple, scalable, often favors cis products. | 50-90% | Diastereoselective | [5] |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Ligand | High enantioselectivity for activated pyridines. | Good to Excellent | Enantioselective | [7] |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | One-pot cascade, high enantiomeric excess. | Good to Excellent | Enantioselective | [8] |
| Asymmetric Reductive Heck | Rh-catalyst / Chiral Ligand | Access to enantioenriched 3-substituted piperidines. | High | Excellent | [9] |
Experimental Protocol: Chemo-enzymatic Dearomatization of N-Aryl Tetrahydropyridines [8]
-
To a solution of the N-aryl tetrahydropyridine (1.0 equiv) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), add the amine oxidase (e.g., 6-HDNO) and the ene-imine reductase (EneIRED).
-
Add a nicotinamide cofactor regeneration system (e.g., glucose/glucose dehydrogenase).
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the enantioenriched piperidine.
Diagram: Chemo-enzymatic Dearomatization Workflow
Caption: Workflow for the one-pot chemo-enzymatic synthesis of chiral piperidines.
Building from Acyclic Chains: Halogenated Amides and Multicomponent Reactions
Constructing the piperidine ring from acyclic precursors offers high flexibility in introducing substituents. One-pot strategies, particularly multicomponent reactions (MCRs), are highly efficient in this regard.[1]
Intramolecular Cyclization of Halogenated Amides:
A robust one-pot protocol allows for the synthesis of N-substituted piperidines from secondary halogenated amides.[1][10] This tandem reaction involves amide activation with trifluoromethanesulfonic anhydride (Tf₂O) and 2-fluoropyridine, followed by reduction of the resulting nitrilium ion with sodium borohydride and subsequent intramolecular nucleophilic substitution.[1][10] This metal-free approach provides good yields for a variety of N-substituted piperidines.[3][10]
Four-Component Synthesis of Piperid-4-ones:
A powerful multicomponent reaction enables the one-pot synthesis of highly functionalized 2,6-disubstituted piperid-4-ones.[1] This condensation reaction brings together a tosyl imine, diketene, an aldehyde, and an amine source, generating significant molecular complexity in a single step.[1] The resulting mixture of diastereomers can often be epimerized to a single more stable isomer.[1]
Table 2: Comparison of Acyclic Precursor Strategies
| Method | Precursors | Key Features | Typical Yields | Reference |
| Intramolecular Cyclization | Secondary Halogenated Amides | One-pot, metal-free, good for N-substitution. | Good | [1][10] |
| Four-Component Reaction | Tosyl imine, diketene, aldehyde, amine | High complexity in one step, forms piperid-4-ones. | Varies | [1] |
Experimental Protocol: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides [1][10]
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane.
-
Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Cool the mixture to -78 °C.
-
Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise and stir for 30 minutes.
-
Add methanol followed by sodium borohydride (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Diagram: Logical Flow of the Halogenated Amide Cyclization
Caption: Stepwise mechanism for the one-pot synthesis of N-substituted piperidines.
Nature's Blueprint: Biocatalysis and Bio-inspired Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.
Biocatalytic C-H Oxidation/Radical Cross-Coupling:
A groundbreaking two-stage process combines biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines.[11][12][13] In the first step, an enzyme selectively installs a hydroxyl group at a specific position on the piperidine ring.[11] This is followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, avoiding the need for protecting groups and expensive precious metal catalysts.[11] This modular approach dramatically simplifies the synthesis of complex piperidines and has been used to shorten the synthesis of several high-value pharmaceutical compounds from 7-17 steps to just 2-5 steps.[11]
Lysine as a Natural Precursor:
In nature, the piperidine ring of many alkaloids is derived from the amino acid L-lysine.[14][15][16] The biosynthesis involves the decarboxylation of lysine to cadaverine, followed by oxidative deamination and cyclization to form Δ¹-piperideine, a key intermediate.[14][16] Recently, a Δ¹-piperideine synthase, a PLP-dependent enzyme that directly converts lysine to Δ¹-piperideine via oxidative deamination, was discovered.[17] While direct application of these biosynthetic pathways in laboratory synthesis is still developing, they provide inspiration for chemo-enzymatic cascades.
Immobilized Lipase-Catalyzed Multicomponent Reaction:
A reusable biocatalyst, Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes, has been developed for the synthesis of piperidines via a multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester.[18] This method provides very good yields and the catalyst can be reused for multiple cycles.[18]
Table 3: Comparison of Biocatalytic and Bio-inspired Methods
| Method | Precursor/Enzyme | Key Features | Yields | Reference |
| C-H Oxidation/Cross-Coupling | Piperidine/Hydroxylase + Ni-catalyst | Modular, shortens synthetic routes, avoids protecting groups. | Good | [11][12] |
| Lysine-derived | L-Lysine/Δ¹-piperideine synthase | Bio-inspired, potential for green synthesis. | N/A (Biosynthetic) | [17] |
| Immobilized Lipase MCR | Benzaldehyde, aniline, acetoacetate ester/CALB | Reusable catalyst, good yields, green conditions. | Very Good | [18] |
Diagram: Biocatalytic C-H Oxidation and Radical Cross-Coupling Strategy
Caption: Two-step modular approach for piperidine functionalization.
Cycloaddition Strategies: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidines.[19][20] This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a diene. The mechanism can be either concerted or stepwise, and the reaction can be promoted by Lewis acids, Brønsted acids, or organocatalysts.[20]
This approach is particularly useful for the synthesis of piperidin-4-ones when using electron-rich dienes.[20] The reaction can also be performed in an aqueous medium to trap highly reactive species like methanimine in situ.[21]
Table 4: Aza-Diels-Alder Approach to Piperidines
| Diene | Dienophile | Catalyst | Key Features | Reference |
| Electron-rich dienes | Imines | Lewis/Brønsted Acid, Organocatalyst | Forms piperidin-4-ones. | [20] |
| Various dienes | Methanimine (in situ) | Aqueous medium | Traps reactive intermediates. | [21] |
Conclusion
The synthesis of functionalized piperidines has evolved significantly, with a growing emphasis on efficiency, selectivity, and sustainability. While the hydrogenation of pyridines remains a valuable and widely used method, alternative precursors offer exciting opportunities to access novel chemical space and streamline synthetic routes. One-pot multicomponent reactions and intramolecular cyclizations from acyclic precursors provide a high degree of flexibility. Biocatalytic and bio-inspired methods are at the forefront of green chemistry, offering unparalleled selectivity and the potential to dramatically shorten synthetic sequences. The aza-Diels-Alder reaction provides a classic yet powerful approach for the construction of the piperidine core. The choice of the optimal precursor and synthetic strategy will ultimately depend on the desired substitution pattern, stereochemistry, and the overall goals of the research program.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
A Practical Guide to Method Development for the Chiral Separation of Ethyl 3-oxopiperidine-4-carboxylate Enantiomers by HPLC
This guide provides a comprehensive framework for developing a robust and efficient HPLC method for the chiral separation of Ethyl 3-oxopiperidine-4-carboxylate enantiomers. As direct, published methods for this specific molecule are not widely available, this document leverages established principles of chiral chromatography and data from analogous compounds to provide a scientifically grounded starting point for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity
This compound is a valuable chiral building block in medicinal chemistry. Its stereoisomers can exhibit different pharmacological and toxicological profiles, making the control and analysis of its enantiomeric purity a critical aspect of drug discovery and development. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers, offering high resolution and reproducibility.
The target molecule, this compound, possesses a single stereocenter at the C4 position. The presence of a ketone and an ester functional group in proximity to the chiral center provides multiple points for interaction with a CSP, suggesting that a variety of chiral selectors could be effective for its separation.
Strategic Selection of Chiral Stationary Phases (CSPs)
The cornerstone of any chiral separation is the choice of the CSP. For a molecule like this compound, polysaccharide-based CSPs are a highly recommended starting point due to their broad applicability and proven success in separating a wide range of racemates. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.
Comparative Analysis of Potential CSPs
Based on separations of structurally similar cyclic beta-keto esters and piperidine derivatives, the following CSPs present the highest probability of success.
| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phase (Normal Phase) | Principle of Separation | Potential Suitability for Target Molecule |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 | Hexane/Isopropanol (IPA) or Hexane/Ethanol | Hydrogen bonding, π-π interactions, steric hindrance. The carbamate linkages and aromatic rings provide multiple interaction sites. | High: The keto and ester groups can interact strongly with the carbamate groups on the CSP. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Hexane/Isopropanol (IPA) or Hexane/Ethanol | Similar to amylose derivatives, but the helical structure of cellulose can offer different steric arrangements. | High: A complementary phase to the amylose-based CSPs, often providing a different elution order. |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | Hexane/IPA | Primarily relies on π-π interactions and steric fit. | Moderate: May be effective if aromatic interactions play a key role in the chiral recognition mechanism. |
Experimental Workflow: A Step-by-Step Protocol for Method Development
This section outlines a systematic approach to screen for and optimize the chiral separation of this compound.
Initial CSP and Mobile Phase Screening
The first step is to screen a selection of promising CSPs with a standard set of mobile phases. Normal-phase chromatography is often the preferred starting point for polysaccharide-based CSPs due to its versatility and high efficiency.
Protocol:
-
Column Selection: Utilize analytical columns (e.g., 250 x 4.6 mm, 5 µm particle size) packed with Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., ethanol or isopropanol).
-
Initial Mobile Phase: Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol (IPA).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (or a more suitable wavelength determined by a UV scan of the analyte).
-
Injection Volume: 5 µL
-
-
Execution: Perform an isocratic run for at least 30 minutes on each column.
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. If no separation is observed, proceed to screen with different alcohol modifiers (e.g., ethanol) and varying compositions (e.g., 80:20 Hexane/IPA).
Caption: Workflow for Chiral Method Development Screening.
Method Optimization
Once partial separation is achieved, the next step is to optimize the mobile phase composition to improve the resolution (Rs) between the enantiomers.
Protocol:
-
Varying the Alcohol Modifier Percentage: Systematically adjust the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. For example, test compositions of 95:5, 90:10, 85:15, and 80:20 (Hexane/Alcohol). A lower percentage of the polar alcohol modifier generally increases retention times and can improve resolution.
-
Flow Rate Adjustment: A lower flow rate (e.g., 0.5-0.8 mL/min) can increase the efficiency of the column and lead to better resolution, albeit with longer run times.
-
Temperature Effects: Analyze the separation at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity for polysaccharide-based CSPs.
Caption: Key Parameters for Chiral Separation Optimization.
Concluding Remarks
The development of a successful chiral HPLC method for this compound is highly feasible using a systematic screening approach centered on polysaccharide-based CSPs. By starting with proven column chemistries like Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) and methodically optimizing the mobile phase conditions, researchers can achieve the baseline separation required for accurate enantiomeric purity assessment. This guide provides a logical and experimentally grounded pathway to achieving this critical analytical goal in the pharmaceutical development pipeline.
A Head-to-Head Comparison of Catalysts for Piperidine Ring Formation: A Guide for Researchers
The piperidine motif is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive natural products.[1][2][3] Its prevalence underscores the critical need for efficient, selective, and scalable methods for its synthesis. For researchers, scientists, and drug development professionals, navigating the vast landscape of catalytic systems for piperidine ring formation can be a formidable challenge. This guide offers an in-depth, objective comparison of the leading catalytic strategies, grounded in experimental data, to empower you in selecting the optimal catalyst for your synthetic endeavors.
The Strategic Importance of Catalyst Selection
The synthesis of the piperidine ring is not a one-size-fits-all problem. The choice of catalyst is dictated by a multitude of factors including the desired substitution pattern, stereochemistry, functional group tolerance, and scalability. This guide will dissect the performance of various catalysts across the most common synthetic routes, providing a clear rationale for their application.
Core Synthetic Strategies and Catalyst Classes
The formation of the piperidine ring can be broadly categorized into two main approaches: the hydrogenation of pyridine precursors and the cyclization of acyclic precursors. Within these categories, a diverse array of catalysts, spanning transition metals, enzymes, and small organic molecules, have been developed.
Hydrogenation of Pyridines: The Direct Route to the Piperidine Core
The catalytic hydrogenation of pyridines is the most atom-economical and direct route to the piperidine scaffold.[2] However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogenous substrate and product present significant hurdles.[1] The choice of catalyst is therefore paramount to achieving high conversion and selectivity.
Heterogeneous catalysts are widely employed in both laboratory and industrial settings due to their ease of separation and recyclability. Below is a comparison of the most common systems.
| Catalyst | Typical Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Key Characteristics |
| Raney Nickel | 85-95 | High | 4-12 | 100-200 | 50-150 | Cost-effective, highly active, but requires careful handling (pyrophoric when dry) and harsher conditions.[4] |
| Palladium on Carbon (Pd/C) | 90-98 | Very High | 2-8 | 25-100 | 1-50 | Highly efficient, operates under milder conditions, and is versatile for various functional groups.[4] |
| Platinum(IV) Oxide (PtO₂) | Variable | Good to High | 8-24 | 20-80 | 50-70 | Effective for substituted pyridines, often used with acidic solvents to enhance activity.[5] |
| Rhodium on Carbon (Rh/C) | 95->99 | Very High | 1-16 | 25-80 | 1-5 | Highly active under mild conditions, excellent selectivity, and less prone to causing C-N bond cleavage (over-reduction).[6][7] |
| Ruthenium-based | 80-95 | High | 6-24 | 100-150 | 50-100 | Robust and effective, but may require higher temperatures and pressures compared to Rh and Pd.[4] |
| Cobalt-based (heterogeneous) | 86-99 | Good to Excellent | 24 | 100 | 50 | A non-noble metal alternative, showing good yields and selectivity.[3] |
Expert Insights: For general-purpose hydrogenation of simple pyridines where cost is a primary concern, Raney Nickel and Pd/C are workhorse catalysts. However, for substrates with sensitive functional groups or when minimization of byproducts is critical, Rhodium-based catalysts are often the superior choice, albeit at a higher cost. Rhodium's high selectivity is particularly advantageous in preventing over-reduction, which is the hydrogenolysis of the C-N bond in the newly formed piperidine ring.[6]
Homogeneous catalysts, particularly those based on rhodium and iridium, offer exquisite control over selectivity, especially in the realm of asymmetric synthesis.
-
Rhodium Complexes: Chiral rhodium complexes are instrumental in the asymmetric hydrogenation of pyridinium salts and in reductive amination reactions, providing access to enantioenriched piperidines with excellent diastereo- and enantioselectivities.[8] For instance, the combination of [Rh(cod)(OH)]₂ and chiral ligands like (S)-Segphos has been successfully employed in the asymmetric carbometalation of dihydropyridines, a key step in a three-step synthesis of 3-substituted piperidines from pyridines.[9][10]
-
Iridium Complexes: Iridium catalysts, such as [Cp*IrCl₂]₂, have demonstrated remarkable activity in the "hydrogen borrowing" [5+1] annulation of primary amines and diols to form N-substituted piperidines.[3][11] They are also highly effective for the chemoselective reduction of pyridines, leaving other reducible functional groups intact.
Cyclization Strategies: Building the Ring from Acyclic Precursors
Cyclization reactions offer a powerful means to construct highly substituted and functionalized piperidine rings with precise control over stereochemistry.
Palladium catalysts are exceptionally versatile in piperidine synthesis, mediating a range of cyclization reactions:
-
Oxidative Amination: Palladium(II) catalysts with specialized ligands, such as pyridine-oxazoline, can effect the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines.[11][12]
-
Reductive Heck Coupling: This strategy allows for the construction of highly substituted piperidine rings, avoiding the use of stoichiometric, toxic reagents.[13]
-
Decarboxylative Asymmetric Allylic Alkylation (DAAA): Pd-catalyzed DAAA provides an efficient route to enantioenriched 2,2-disubstituted piperidines.[14]
Gold(I) complexes are effective catalysts for the intramolecular dearomatization/cyclization of appropriate substrates to yield piperidine derivatives.[11] They are also employed in the cyclization of alkynylamines to form piperazine and morpholine scaffolds, a strategy that can be adapted for piperidine synthesis.[15]
Ruthenium-based catalysts, such as the Grubbs catalysts, are the go-to systems for RCM of dialkenyl amines, amides, and carbamates to furnish tetrahydropyridines, which can be subsequently reduced to piperidines.[16][17] This method is particularly powerful for the synthesis of complex bicyclic and spirocyclic piperidine-containing structures.
-
Phosphine-Catalyzed Annulation: Tertiary phosphines catalyze the [4+2] annulation of imines with allenes (the Kwon annulation) to produce functionalized piperidines.[18][19] Chiral phosphine catalysts have been developed to render this reaction highly enantioselective. This methodology has also been extended to the reaction of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes.[20][21]
Biocatalysis and Organocatalysis: The Green Chemistry Approach
In recent years, biocatalysis and organocatalysis have emerged as powerful, sustainable alternatives to traditional metal-based catalysis.
-
Biocatalysis: Enzymes such as Candida antarctica lipase B (CALB) have been successfully employed in the multicomponent synthesis of polyfunctionalized piperidines.[22][23] The immobilized form of CALB, Novozym 435, is particularly attractive due to its stability in organic solvents and its reusability.[22] Transaminases are also utilized in cascade reactions to generate chiral piperidines.[24]
-
Organocatalysis: Chiral small molecules, such as proline derivatives, can catalyze the domino Michael addition/aminalization of aldehydes and nitroolefins to construct polysubstituted piperidines with the formation of multiple stereocenters in a single step and with excellent enantioselectivity.[25][26][27]
Experimental Protocols
The following protocols are representative examples for key catalytic systems. They are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Rhodium-Catalyzed Hydrogenation of Pyridine
This protocol is a general procedure for the hydrogenation of a pyridine substrate to the corresponding piperidine using a heterogeneous rhodium catalyst.
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate and Rh₂O₃.
-
Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.
-
Place the vial inside an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.[6]
Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for the RCM of N-Boc-diallylamine, a common precursor to a protected piperidine derivative.
Materials:
-
N-Boc-diallylamine (1.0 mmol)
-
Grubbs Catalyst® (1st or 2nd generation, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Degas the solvent by sparging with argon for at least 30 minutes.
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-diallylamine in the degassed solvent to a concentration of 0.01 M or less to disfavor oligomerization.
-
Add the Grubbs catalyst® to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C for toluene) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.[28]
Protocol 3: Phosphine-Catalyzed [4+2] Annulation
This is a general procedure for the synthesis of tetrahydropyridine derivatives via phosphine-catalyzed annulation of an N-tosylimine and an allenoate.
Materials:
-
N-tosylimine (1.0 equiv)
-
Ethyl 2-methyl-2,3-butadienoate (1.2 equiv)
-
Triphenylphosphine (PPH₃) (20 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the N-tosylimine in anhydrous toluene, add triphenylphosphine.
-
Add the ethyl 2-methyl-2,3-butadienoate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the desired tetrahydropyridine product.[29]
Visualization of Catalytic Pathways
To better understand the underlying mechanisms, the following diagrams illustrate a generalized catalytic cycle for a common transformation and a decision-making workflow for catalyst selection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Recent advances on the synthesis of piperidines through ruthenium-catalyzed Ring-Closing Metathesis (RCM) reactions | DIGITAL.CSIC [digital.csic.es]
- 18. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phosphine-Catalyzed (4 + 2) Annulation of δ-Sulfonamido-Substituted Enones with 1,1-Dicyanoalkenes: Synthesis of Piperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 25. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. An expedient phosphine-catalyzed [4 + 2] annulation: synthesis of highly functionalized tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Piperidone Synthesis: A Comparative Analysis of Classical and Modern Methodologies
The piperidone framework is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence has driven the continuous evolution of synthetic strategies, from time-honored classical methods to highly sophisticated modern techniques. This guide provides an in-depth comparison of these approaches, offering researchers and drug development professionals the critical insights needed to select the most efficient and effective synthetic route for their specific applications. We will delve into the mechanistic underpinnings, practical considerations, and comparative efficiencies of these methods, supported by experimental data and detailed protocols.
The Enduring Relevance of Piperidones
The piperidine ring is a ubiquitous structural motif in a vast array of alkaloids and drug candidates.[1][4] Piperidones, as their oxidized counterparts, are not only crucial intermediates for accessing diverse piperidine libraries but also exhibit their own spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The development of efficient and versatile methods for their synthesis is therefore a paramount objective in synthetic organic chemistry.
A Conceptual Overview of Synthetic Strategies
The approaches to piperidone synthesis can be broadly categorized into classical and modern methods. Classical methods often rely on robust, well-established reactions that have been staples in organic synthesis for decades. Modern methods, in contrast, leverage recent advancements in catalysis and reaction design to offer improved efficiency, selectivity, and sustainability.
Caption: Classification of Piperidone Synthetic Methods.
Classical Synthetic Methods: The Foundation
The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that has historically been a go-to method for forming five- and six-membered rings, including the piperidone core.[5][6][7] The reaction is typically base-catalyzed, with sodium ethoxide being a common choice.[5][7]
Mechanism and Rationale: The reaction proceeds via the formation of an enolate at the α-position of one ester, which then attacks the carbonyl of the second ester in an intramolecular fashion.[6][7] Subsequent elimination of an alkoxide and protonation yields the cyclic β-keto ester. The choice of a strong, non-nucleophilic base is crucial to favor deprotonation without competing nucleophilic attack at the ester carbonyls. The reaction is particularly effective for the synthesis of 4-piperidones from a diester precursor.[8]
Limitations: While foundational, the Dieckmann condensation often requires harsh reaction conditions and can suffer from side reactions. Modern "green chemistry" approaches have been developed that offer significant advantages over this classical method.[9][10][11]
The Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. For piperidone synthesis, this typically involves the reaction of a ketone, an aldehyde, and an amine.[12]
Mechanism and Rationale: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. A second enolization and intramolecular Mannich reaction can then lead to the formation of the piperidone ring. This one-pot multicomponent approach allows for the rapid assembly of substituted piperidones.[12]
Modern Synthetic Methods: A Leap in Efficiency
Modern synthetic chemistry has ushered in an era of highly efficient and selective reactions for piperidone synthesis, often with improved atom economy and milder reaction conditions.
The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for the construction of nitrogen-containing six-membered rings.[13] In the context of piperidone synthesis, this typically involves the reaction of a diene with an imine (the dienophile).[13][14]
Mechanism and Rationale: This cycloaddition reaction can proceed through either a concerted or a stepwise mechanism, a topic of ongoing discussion.[13] The use of electron-rich dienes and electron-poor imines (or vice versa in the case of an inverse-electron-demand aza-Diels-Alder reaction) is a common strategy to accelerate the reaction.[15] Lewis or Brønsted acid catalysis is often employed to activate the imine towards nucleophilic attack by the diene.[13] This method has been developed into highly efficient one-pot, three- and four-component reactions, allowing for significant molecular complexity to be generated in a single step.[16]
Reductive Amination
Reductive amination is a cornerstone reaction for the formation of C-N bonds and is widely used in the synthesis of N-substituted piperidines from piperidone precursors.[17][18] The double reductive amination of dicarbonyl compounds is a particularly direct approach to the piperidine skeleton itself.[19]
Mechanism and Rationale: The reaction involves the initial formation of an imine or iminium ion from the reaction of a piperidone with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine.[17] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity.[17] The choice of N-protecting group on the piperidone can significantly impact the yield of the reductive amination.[17]
Catalytic C-H Activation
Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to molecule construction.[20] In the context of piperidone synthesis, transition-metal-catalyzed C-H activation has been employed to introduce functionality to the piperidine ring.[21][22]
Mechanism and Rationale: These reactions often utilize a directing group on the piperidine nitrogen to position a metal catalyst (commonly palladium or rhodium) in proximity to a specific C-H bond.[20][21] The catalyst then facilitates the cleavage of the C-H bond and subsequent coupling with a reaction partner, such as an aryl halide. More recently, transition-metal-free methods for dual C-H oxidation of piperidines to afford 2-piperidones have been developed, offering a greener alternative.[23]
Aza-Michael Reaction
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an efficient route to β-amino carbonyl compounds. A double aza-Michael reaction using a primary amine and a divinyl ketone is a concise and high-yielding method to access substituted 4-piperidones.[24][25]
Mechanism and Rationale: The reaction is initiated by the conjugate addition of a primary amine to one of the vinyl groups of the divinyl ketone. The resulting enolate can then undergo an intramolecular conjugate addition to the second vinyl group, leading to the formation of the piperidone ring. This method is highly atom-economical as all atoms from the reactants are incorporated into the final product.[24][25]
Performance Comparison: A Data-Driven Analysis
The choice of synthetic method is often dictated by a balance of factors including yield, reaction time, temperature, and overall efficiency (e.g., atom economy). The following table provides a comparative summary of these key metrics for the discussed methods.
| Method | Typical Yield (%) | Reaction Time | Temperature | Atom Economy | Key Advantages | Key Disadvantages |
| Dieckmann Condensation | 60-80 | Several hours | Reflux | Moderate | Well-established, good for simple rings | Harsh conditions, potential side reactions |
| Mannich Reaction | 50-70 | Several hours | Varies | Moderate | One-pot, multicomponent | Can be low yielding, complex mixtures |
| Aza-Diels-Alder Reaction | 70-95 | 1-24 hours | Room temp to reflux | High | High efficiency and stereocontrol, multicomponent variations | Requires specific diene/dienophile pairs, catalyst may be needed |
| Reductive Amination | 70-90 | 1-12 hours | 0°C to room temp | High | Mild conditions, high functional group tolerance | Requires a pre-existing piperidone core |
| Catalytic C-H Activation | 60-85 | 12-24 hours | Elevated | Moderate | High regioselectivity, novel disconnections | Requires directing groups, expensive catalysts |
| Aza-Michael Reaction | 80-95 | 1-4 hours | Room temp to reflux | Very High | High yielding, atom-economical, concise | Requires divinyl ketone precursors |
Note: The values presented are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed experimental protocols for a classical and a modern synthetic method are provided below.
Experimental Protocol: Synthesis of an N-Substituted 4-Piperidone via a Green Chemistry Approach (Modern)
This protocol is adapted from a procedure that highlights a more environmentally friendly approach to N-substituted piperidones, avoiding some of the drawbacks of the classical Dieckmann condensation.[10][26]
Reaction Scheme:
Reagents and Materials:
-
4-Piperidone monohydrate hydrochloride
-
2-Picolyl chloride hydrochloride
-
Powdered sodium carbonate (Na₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask charged with 4-piperidone monohydrate hydrochloride (1.0 eq) and 2-picolyl chloride hydrochloride (1.0 eq) is added powdered sodium carbonate (2.0 eq).
-
Ethanol is added as the solvent.
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or crystallization to afford the pure N-substituted 4-piperidone.
Causality Behind Experimental Choices: The use of powdered sodium carbonate is crucial as it acts as a base to neutralize the hydrochloride salts of both starting materials in situ, and its high surface area facilitates the reaction.[26] Ethanol is chosen as a relatively green and effective solvent for this transformation. This one-pot process improves atom economy and minimizes waste compared to multi-step classical approaches.[26]
Experimental Workflow Visualization
Caption: A representative experimental workflow for a modern piperidone synthesis.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of piperidones has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, selectivity, and sustainability over their classical counterparts. While classical methods like the Dieckmann and Mannich reactions remain valuable for specific applications and for their pedagogical importance, modern approaches such as the aza-Diels-Alder reaction, catalytic C-H activation, and double aza-Michael reactions are increasingly becoming the methods of choice for the synthesis of complex piperidone scaffolds.
The selection of an optimal synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. For the rapid generation of molecular diversity, multicomponent reactions like the aza-Diels-Alder are particularly powerful. For late-stage functionalization of an existing piperidine core, catalytic C-H activation offers unprecedented opportunities. For a concise and atom-economical synthesis of 4-piperidones, the double aza-Michael reaction is an excellent option. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to accelerate their research and development efforts in the vital field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. purechemistry.org [purechemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green chemistry approach to the synthesis of N-substituted piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Green chemistry approach to the synthesis of N-substituted piperidones. | Semantic Scholar [semanticscholar.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. soc.chim.it [soc.chim.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-oxopiperidine-4-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 3-oxopiperidine-4-carboxylate, a heterocyclic compound often used as a building block in pharmaceutical synthesis. Our focus is not merely on a set of instructions, but on the underlying principles of chemical safety and regulatory compliance that empower laboratory personnel to manage chemical waste responsibly.
The disposal protocols outlined herein are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). By understanding the rationale behind each step, you can ensure the protection of yourself, your colleagues, and the environment.
Part 1: Hazard Assessment - The Foundation of Safe Disposal
Before any disposal action is taken, a thorough understanding of the chemical's hazards is paramount. Disposal procedures are directly dictated by a substance's physical, chemical, and toxicological properties. Since a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, we must often infer potential hazards from structurally similar molecules and follow a conservative approach.
This compound belongs to the piperidine class of compounds. Piperidines can act as strong local irritants.[1] Therefore, it is prudent to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.
Key Principle: Always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific batch of this compound you are using. This document is the primary source of information on hazards, handling, and disposal.[2]
Table 1: Hazard Profile of Structurally Related Piperidine Compounds
| Compound | CAS Number | Key Hazard Statements | Source |
| Ethyl 4-oxopiperidine-1-carboxylate | 29976-53-2 | Causes skin irritation, Causes serious eye irritation. | [3] |
| Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride | 52763-21-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
| Piperidine | 110-89-4 | Highly flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage. |
Based on this data, all waste streams containing this compound should be treated as potentially hazardous.
Part 2: Regulatory Framework: Your Legal Obligations
In the United States, the management of laboratory chemical waste is governed by several key regulations. Adherence is not optional and is critical to avoiding significant penalties and ensuring environmental safety.[5]
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[5] Laboratories are considered waste generators and must comply with regulations regarding waste characterization, storage, and disposal.[6]
-
OSHA 29 CFR 1910.1450 - "Occupational exposure to hazardous chemicals in laboratories": Known as the OSHA Lab Standard, this requires employers to develop a written Chemical Hygiene Plan (CHP).[2][7] The CHP must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[7][8] All laboratory personnel must be trained on the contents of the CHP.[8]
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste containing this compound.
Step 1: Waste Characterization and Segregation
The first operational step is to classify and separate the waste.
-
Characterize the Waste: All waste streams containing this compound (including neat compound, solutions, and contaminated materials like gloves or paper towels) must be designated as Hazardous Chemical Waste .
-
Segregate Incompatibles: Store this waste separately from incompatible materials. As a piperidine derivative, it should be kept away from strong oxidizing agents to prevent potentially violent reactions.[4] Segregate waste into categories such as organic solvents, acids, and bases to prevent dangerous mixtures.[9][10]
Step 2: Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is required when handling waste:
-
Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[11]
-
Body Protection: A standard laboratory coat. Fire-resistant clothing should be considered if handling large quantities.[11]
Step 3: Waste Collection and Containment
Proper containment is crucial to prevent leaks and exposure.
-
Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically suitable. The original container may be used if it is in good condition.[9] Never use foodstuff containers.[9]
-
Collect Waste:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated waste container.
-
Liquid Waste: Pour solutions containing the compound into the waste container using a funnel.
-
Contaminated Materials: Place gloves, weigh boats, and absorbent pads used during handling and cleanup into a separate, clearly labeled bag or container for solid hazardous waste.
-
-
Secure the Container: Keep the container securely capped at all times, except when adding waste.[9] Do not overfill; leave at least 10% of headspace to allow for expansion.
Step 4: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
-
Attach a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[9]
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound" and any other constituents in the waste stream, including solvents, with their approximate percentages.[9]
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated area pending pickup by environmental health and safety (EHS) or a licensed contractor.
-
Designate an SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][13]
-
Storage Conditions: Store the waste container in the SAA, away from sources of ignition or heat.[14] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed from the laboratory within three days.[9][13]
Step 6: Arranging for Final Disposal
Laboratory chemicals cannot be disposed of in the regular trash or poured down the drain.[5][11]
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety department.
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal contractor.[11] They will transport it to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via controlled incineration.[11]
Part 4: Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully sweep or collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[15]
-
-
Decontamination of Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect the rinseate (the solvent rinse) as hazardous waste.[16] Do not pour it down the drain.
-
After the initial solvent rinse, the glassware can be washed normally.
-
Part 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to a process of rigorous hazard assessment, regulatory awareness, and procedural diligence, researchers can ensure that the lifecycle of this chemical concludes safely and compliantly. This guide serves as a foundational document, but it must be supplemented by your institution's specific Chemical Hygiene Plan and direct communication with your Environmental Health and Safety department.
References
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. osha.gov [osha.gov]
- 8. oshatraining.com [oshatraining.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. fishersci.es [fishersci.es]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. echemi.com [echemi.com]
- 16. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of Ethyl 3-oxopiperidine-4-carboxylate
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of Ethyl 3-oxopiperidine-4-carboxylate, a key reagent in various research and development pipelines. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.
Hazard Assessment: Understanding the Risks
This compound and its analogues present several potential hazards that necessitate careful handling. Based on available safety data, the primary risks include:
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.[1][3]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[1][3]
Given these hazards, a multi-layered approach to personal protection is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table outlines the recommended PPE for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. | Prevents skin contact, which can cause irritation and potential sensitization.[1][4] Piperidine and its derivatives are known to be hazardous upon skin contact.[5] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit should be considered. | Minimizes the risk of accidental skin exposure to the chemical.[1][4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter is recommended. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1] | Protects against the inhalation of airborne contaminants that can cause respiratory irritation.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][6]
-
Spill Kit: A spill kit appropriate for handling solid chemical spills should be available in the immediate vicinity.
2. Donning PPE: A Deliberate Sequence
The correct sequence for putting on PPE is crucial to prevent contamination.
-
Lab Coat/Apron: Don your lab coat and any additional protective clothing.
-
Respirator: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on your safety goggles and face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
3. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[7][8]
-
Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
4. Doffing PPE: A Contamination-Aware Process
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with your bare hands.
-
Face Shield and Goggles: Remove your face shield and goggles from the back.
-
Lab Coat/Apron: Remove your lab coat, rolling it inward to contain any potential contamination.
-
Respirator: Remove your respirator last.
-
Hand Washing: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart for handling this compound.
Spill and Disposal Management
Spill Response:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don Appropriate PPE: At a minimum, wear the "Full Protection" level of PPE as outlined in the diagram above.
-
Containment: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report the spill to your institution's safety officer.
Waste Disposal:
-
Segregation: All waste contaminated with this compound should be collected in a designated, labeled hazardous waste container.
-
Regulations: Dispose of chemical waste in accordance with all local, regional, and national regulations.[1][2] Do not dispose of down the drain.[2][8]
-
Packaging: Ensure that waste containers are securely sealed before being sent for disposal. Contaminated packaging should also be treated as hazardous waste.[1]
By integrating these safety protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
